molecular formula C299H468N90O87S10 B588987 Calciseptin CAS No. 134710-25-1

Calciseptin

Cat. No.: B588987
CAS No.: 134710-25-1
M. Wt: 7036 g/mol
InChI Key: GTSCNQPMGNAJSH-YHFCJVPQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

amino acid sequence given in first source;  specific blocker of the L-type calcium channel;  from black mamba venom

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(4R,7S,10S,16S,19R)-19-[[(3S,6S,9S,12S,15S,21R,26R,29S,32S,35S,38S,41S)-21-[[2-[[(1R,2aR,4S,7S,9aS,10S,12aS,13S,15aS,16S,18aS,19S,22S,25S,28S,31S,34S,37S,40S,43S,46S,52R,57R,60S,63S,66S,69S,72S,75S,81S,84S,87S,90S,93S,96S,99S)-7,63,90-tris(4-aminobutyl)-2a-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-12a-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-13-benzyl-16,37,96-tris[(2S)-butan-2-yl]-19,28,46,72-tetrakis(3-carbamimidamidopropyl)-15a,31,43-tris(2-carboxyethyl)-9a,22,60,66-tetrakis[(1R)-1-hydroxyethyl]-40,84-bis(hydroxymethyl)-4,34,99-tris[(4-hydroxyphenyl)methyl]-93-(1H-imidazol-5-ylmethyl)-69,87-dimethyl-81-(2-methylpropyl)-10-(2-methylsulfanylethyl)-1a,2,5,8,8a,11,11a,14,14a,17,17a,20,20a,23,26,29,32,35,38,41,44,47,50,59,62,65,68,71,74,80,83,86,89,92,95,98-hexatriacontaoxo-18a-propan-2-yl-4a,5a,54,55-tetrathia-a,3,6,7a,9,10a,12,13a,15,16a,18,19a,21,24,27,30,33,36,39,42,45,48,51,58,61,64,67,70,73,79,82,85,88,91,94,97-hexatriacontazatricyclo[55.49.14.075,79]icosahectane-52-carbonyl]amino]acetyl]amino]-35-(3-amino-3-oxopropyl)-29-(2-carboxyethyl)-12,32-bis[(1R)-1-hydroxyethyl]-38-[(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-9-methyl-6-(2-methylsulfanylethyl)-2,5,8,11,14,20,28,31,34,37,40-undecaoxo-23,24-dithia-1,4,7,10,13,19,27,30,33,36,39-undecazatricyclo[39.3.0.015,19]tetratetracontane-26-carbonyl]amino]-16-(4-aminobutyl)-7-(3-carbamimidamidopropyl)-10-(carboxymethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]-6-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C299H468N90O87S10/c1-24-145(9)227(377-240(422)170(305)55-43-105-323-294(310)311)283(465)373-207-138-482-483-139-208-273(455)360-190(118-159-70-78-165(398)79-71-159)259(441)345-175(59-35-40-102-302)246(428)350-188(99-115-478-23)254(436)359-192(117-158-52-29-28-30-53-158)264(446)378-228(146(10)25-2)280(462)352-180(66-48-110-328-299(320)321)257(439)382-233(154(18)394)286(468)355-181(86-92-214(306)402)249(431)343-178(64-46-108-326-297(316)317)247(429)347-184(89-95-222(411)412)251(433)358-193(120-161-74-82-167(400)83-75-161)265(447)380-230(148(12)27-4)282(464)369-202(133-391)268(450)349-183(88-94-221(409)410)250(432)341-173(62-44-106-324-295(312)313)242(424)331-130-219(407)338-203(134-479-484-140-209(275(457)376-226(144(7)8)279(461)354-185(90-96-223(413)414)252(434)362-197(125-217(309)405)267(449)385-236(157(21)397)289(471)374-208)375-288(470)235(156(20)396)383-256(438)176(60-36-41-103-303)353-285(467)232(153(17)393)381-239(421)151(15)335-245(427)177(63-45-107-325-296(314)315)351-276(458)211-67-49-111-387(211)290(472)199(116-143(5)6)366-269(451)201(132-390)368-238(420)149(13)334-244(426)174(58-34-39-101-301)344-261(443)195(123-164-128-322-142-333-164)365-281(463)229(147(11)26-3)379-266(448)194(361-272(207)454)121-162-76-84-168(401)85-77-162)243(425)332-131-220(408)339-210-141-486-485-137-206(274(456)372-204-135-480-481-136-205(271(453)363-196(124-216(308)404)262(444)357-189(293(475)476)61-37-42-104-304)370-248(430)179(65-47-109-327-298(318)319)346-263(445)198(126-225(417)418)337-218(406)129-330-241(423)172(342-270(204)452)57-33-38-100-300)371-253(435)186(91-97-224(415)416)356-287(469)234(155(19)395)384-258(440)182(87-93-215(307)403)348-260(442)191(119-160-72-80-166(399)81-73-160)364-277(459)212-68-50-112-388(212)291(473)200(122-163-127-329-171-56-32-31-54-169(163)171)367-255(437)187(98-114-477-22)340-237(419)150(14)336-284(466)231(152(16)392)386-278(460)213-69-51-113-389(213)292(210)474/h28-32,52-54,56,70-85,127-128,142-157,170,172-213,226-236,329,390-401H,24-27,33-51,55,57-69,86-126,129-141,300-305H2,1-23H3,(H2,306,402)(H2,307,403)(H2,308,404)(H2,309,405)(H,322,333)(H,330,423)(H,331,424)(H,332,425)(H,334,426)(H,335,427)(H,336,466)(H,337,406)(H,338,407)(H,339,408)(H,340,419)(H,341,432)(H,342,452)(H,343,431)(H,344,443)(H,345,441)(H,346,445)(H,347,429)(H,348,442)(H,349,450)(H,350,428)(H,351,458)(H,352,462)(H,353,467)(H,354,461)(H,355,468)(H,356,469)(H,357,444)(H,358,433)(H,359,436)(H,360,455)(H,361,454)(H,362,434)(H,363,453)(H,364,459)(H,365,463)(H,366,451)(H,367,437)(H,368,420)(H,369,464)(H,370,430)(H,371,435)(H,372,456)(H,373,465)(H,374,471)(H,375,470)(H,376,457)(H,377,422)(H,378,446)(H,379,448)(H,380,447)(H,381,421)(H,382,439)(H,383,438)(H,384,440)(H,385,449)(H,386,460)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,417,418)(H,475,476)(H4,310,311,323)(H4,312,313,324)(H4,314,315,325)(H4,316,317,326)(H4,318,319,327)(H4,320,321,328)/t145-,146-,147-,148-,149-,150-,151-,152+,153+,154+,155+,156+,157+,170-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,226-,227-,228-,229-,230-,231-,232-,233-,234-,235-,236-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSCNQPMGNAJSH-YHFCJVPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)O)CCCCN)C(C)O)C)CCCNC(=N)N)CC(C)C)CO)C)CCCCN)CC4=CN=CN4)C(C)CC)CC5=CC=C(C=C5)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC6=CC=CC=C6)CCSC)CCCCN)CC7=CC=C(C=C7)O)C(C)O)CC(=O)N)CCC(=O)O)C(C)C)C(=O)NCC(=O)NC8CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C9CCCN9C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C1CCCN1C8=O)C(C)O)C)CCSC)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O)CCC(=O)N)C(C)O)CCC(=O)O)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCCN)CC(=O)O)CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)CCCNC(=N)N)CCC(=O)O)CO)C(C)CC)CC1=CC=C(C=C1)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)N)C(C)O)CCCNC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)[C@@H](C)O)CCCCN)[C@@H](C)O)C)CCCNC(=N)N)CC(C)C)CO)C)CCCCN)CC4=CN=CN4)[C@@H](C)CC)CC5=CC=C(C=C5)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC6=CC=CC=C6)CCSC)CCCCN)CC7=CC=C(C=C7)O)[C@@H](C)O)CC(=O)N)CCC(=O)O)C(C)C)C(=O)NCC(=O)N[C@H]8CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]9CCCN9C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C8=O)[C@@H](C)O)C)CCSC)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O)CCC(=O)N)[C@@H](C)O)CCC(=O)O)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC1=O)CCCCN)CC(=O)O)CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)CCCNC(=N)N)CCC(=O)O)CO)[C@@H](C)CC)CC1=CC=C(C=C1)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)N)[C@@H](C)O)CCCNC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C299H468N90O87S10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

7036 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134710-25-1
Record name Calciseptine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134710251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Discovery and Characterization of Calciseptin: A Potent L-type Calcium Channel Blocker from Black Mamba Venom

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calciseptin, a 60-amino acid polypeptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), has emerged as a highly specific and potent blocker of L-type voltage-gated calcium channels (Cav1.x).[1][2][3][4][5] Its discovery marked a significant milestone in the study of calcium channel physiology and pharmacology, providing a unique molecular tool to dissect the roles of these channels in various physiological processes. This technical guide provides an in-depth overview of the origin, discovery, and detailed experimental characterization of this compound, including its isolation, mechanism of action, and the quantitative analysis of its effects.

Introduction: The Genesis of a Discovery

The venom of the black mamba, one of the world's most venomous snakes, is a complex cocktail of neurotoxins and other bioactive peptides.[1] Initial investigations into the components of this venom led to the isolation of a peptide initially designated as "protein E3," which constituted approximately 2.8% of the total venom.[1][5] Subsequent research by Weille et al. renamed this peptide to this compound, reflecting its potent inhibitory effect on calcium channels.[1] this compound was the first natural polypeptide identified to specifically block L-type calcium channels, a role previously attributed to small organic molecules like 1,4-dihydropyridines.[1]

Isolation and Purification of this compound

The purification of this compound from the crude venom of Dendroaspis polylepis polylepis is a multi-step process designed to isolate the peptide to homogeneity.[1][6]

Experimental Protocol: Purification of this compound

A three-step chromatographic procedure is typically employed for the purification of this compound.[1]

  • Gel Filtration Chromatography:

    • Column: Sephadex G-50 or a similar size-exclusion column.

    • Mobile Phase: A suitable buffer, such as ammonium acetate, to separate venom components based on their molecular weight.

    • Procedure: The crude venom is dissolved in the mobile phase and loaded onto the column. Fractions are collected and monitored for protein content (e.g., by absorbance at 280 nm). Fractions corresponding to the molecular weight of this compound (approximately 7 kDa) are pooled.

  • Ion-Exchange Chromatography:

    • Column: A strong cation exchange column, such as TSK SP-5PW.[1]

    • Buffers:

      • Buffer A (Equilibration): A low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 7.5).

      • Buffer B (Elution): A high ionic strength buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 7.5).

    • Procedure: The pooled fractions from gel filtration are loaded onto the equilibrated ion-exchange column. A linear gradient of Buffer B is applied to elute bound proteins based on their charge. Fractions are collected and assayed for L-type calcium channel blocking activity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: A C18 reverse-phase column (e.g., RP18).[1]

    • Mobile Phase:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Solvent B: 0.1% TFA in acetonitrile.

    • Procedure: The active fractions from ion-exchange chromatography are loaded onto the RP-HPLC column. A linear gradient of Solvent B is used to separate peptides based on their hydrophobicity. The peak corresponding to this compound is collected, and its purity is confirmed by analytical RP-HPLC and mass spectrometry.

G cluster_workflow Purification Workflow Crude Venom Crude Venom Gel Filtration Gel Filtration Ion Exchange Ion Exchange RP-HPLC RP-HPLC Pure this compound Pure this compound

Mechanism of Action: Specific Blockade of L-type Calcium Channels

This compound exerts its physiological effects by specifically binding to and blocking L-type voltage-gated calcium channels.[1][2][3][5] These channels are crucial for excitation-contraction coupling in cardiac and smooth muscle, as well as for various neuronal functions.[1]

Molecular Target and Binding Site

Recent cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the human Cav1.2 channel in complex with this compound.[7][8][9] These studies revealed that this compound binds to the "shoulder" of the pore domain of the channel, a site distinct from the ion permeation pathway.[7][8][9] This binding allosterically inhibits channel function.

Signaling Pathway

L-type calcium channels are integral membrane proteins that open in response to membrane depolarization, allowing the influx of Ca2+ ions. This influx triggers a cascade of intracellular events, including muscle contraction and neurotransmitter release. This compound, by blocking these channels, prevents the initial Ca2+ influx, thereby inhibiting these downstream processes.

G

Quantitative Analysis of this compound's Effects

The inhibitory effects of this compound have been quantified in various experimental systems, demonstrating its high potency and selectivity.

Electrophysiological Studies

Whole-cell patch-clamp electrophysiology is the primary technique used to measure the effect of this compound on L-type calcium channel currents.

  • Cell Preparation: Use a cell line expressing L-type calcium channels (e.g., A7r5 smooth muscle cells) or primary cardiomyocytes.

  • Recording Solutions:

    • External Solution (in mM): 130 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with CsOH).

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -80 mV to keep the L-type channels in a closed state.

    • Apply a depolarizing step to a test potential (e.g., 0 mV or +10 mV) for a duration of 200-300 ms to elicit the L-type Ca2+ current.

  • Data Acquisition: Record the current before and after the application of various concentrations of this compound to the external solution.

Smooth Muscle Contraction Assays

The physiological effect of this compound on muscle contractility is assessed using organ bath assays.

  • Tissue Preparation: Isolate a smooth muscle tissue, such as the rat thoracic aorta, and cut it into rings.

  • Mounting: Mount the tissue rings in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Tension Recording: Connect the tissue to an isometric force transducer to record changes in tension.

  • Contraction Induction: Induce contraction by adding a high concentration of KCl (e.g., 40-80 mM) or an L-type calcium channel agonist like Bay K8644.

  • Inhibition Measurement: After a stable contraction is achieved, add increasing concentrations of this compound to the bath and record the relaxation of the muscle tissue.

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of this compound.

ParameterValueTissue/Cell TypeReference
IC50 (K+-induced Contraction) 230 nMRat Thoracic Aorta[1]
IC50 (L-type Ca2+ Channel Activity) 430 nMA7r5 cells[1]
IC50 (Cardiac Function) 15 nMRat Heart[1]

Table 1: IC50 Values of this compound

Concentration% Inhibition of L-type Ca2+ CurrentCell TypeReference
1 µMRapid and extensive inhibitionA7r5 cells[5]

Table 2: Inhibition of L-type Ca2+ Current by this compound

Conclusion and Future Perspectives

This compound stands as a testament to the rich pharmacological diversity found in nature. Its discovery has not only provided a valuable tool for basic research into the function of L-type calcium channels but also holds potential for therapeutic applications. The high specificity of this compound for these channels makes it an attractive lead compound for the development of novel drugs targeting cardiovascular and neurological disorders where L-type calcium channel dysregulation is implicated. Further research into the structure-activity relationship of this compound and its analogues may pave the way for the design of even more potent and selective modulators of calcium channel function.

References

Calciseptine: A Potent and Selective L-type Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Calciseptine, a 60-amino acid polypeptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), is a highly potent and selective blocker of L-type voltage-gated calcium channels (LTCCs).[1][2][3][4] Its specificity for LTCCs over other calcium channel subtypes, such as N-type and T-type, has established it as an invaluable pharmacological tool for dissecting the physiological roles of L-type channels in various tissues, including cardiovascular and smooth muscle.[2][4][5] This technical guide provides an in-depth overview of calciseptine, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and ion channel research.

Introduction

Voltage-gated calcium channels are crucial for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[6] L-type calcium channels, in particular, are pivotal in cardiac and smooth muscle contraction.[6][7] The discovery of calciseptine as the first natural polypeptide with high specificity for L-type calcium channels has provided a unique tool for their study.[1][2] Structurally, calciseptine is a member of the three-finger toxin family, characterized by a core structure stabilized by four disulfide bonds.[1] Its mechanism of action involves binding to the α1 subunit of the L-type calcium channel, a site that is also recognized by the widely used 1,4-dihydropyridine class of calcium channel blockers.[1][8]

Mechanism of Action

Calciseptine exerts its inhibitory effect by physically occluding the pore of the L-type calcium channel, thereby preventing the influx of Ca²⁺ ions into the cell. This blockade of calcium entry leads to the relaxation of smooth muscle and a reduction in the force of cardiac muscle contraction.[1][2] Cryo-electron microscopy studies have revealed that calciseptine binds to the shoulder of the pore domain of the human Caᵥ1.2 channel, away from the ion permeation pathway itself, suggesting an allosteric mechanism of inhibition.[9] The binding site for calciseptine has been shown to overlap with that of 1,4-dihydropyridines, as calciseptine competitively inhibits the binding of ligands like [³H]nitrendipine.[8]

Quantitative Pharmacological Data

The potency and selectivity of calciseptine have been quantified across various experimental systems. The following tables summarize the key inhibitory and binding constants.

Table 1: Inhibitory Potency (IC₅₀) of Calciseptine

PreparationL-type Channel IsoformEffect MeasuredIC₅₀ Value (nM)Reference
Rat Thoracic AortaEndogenousK⁺-induced Contraction230[1]
A7r5 Smooth Muscle CellsEndogenousL-type Ca²⁺ Current430[1]
Rat Cardiac TissueEndogenousCardiac Function15[1]
Isolated Ventricular MyocytesCaᵥ1.2L-type Ca²⁺ Current92 ± 18[10]
HEK-293T CellsRecombinant Caᵥ1.2L-type Ca²⁺ CurrentNot specified, but potent inhibition observed[10]
HEK-293T CellsRecombinant Caᵥ1.3L-type Ca²⁺ CurrentNo significant inhibition up to 1 µM[10]

Table 2: Binding Affinity (Kd) of Calciseptine

PreparationLigandBinding CharacteristicsKd Value (nM)Reference
Rat Brain Synaptosomal Membranes[³H]nitrendipineCompetitive Inhibition290[8]

Signaling Pathways Modulated by Calciseptine

By blocking L-type calcium channels, calciseptine directly interferes with downstream signaling cascades that are dependent on calcium influx.

Excitation-Contraction Coupling

In cardiac and smooth muscle cells, the influx of Ca²⁺ through LTCCs is the primary trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, a critical step in excitation-contraction coupling.[7][11] Calciseptine's blockade of this initial Ca²⁺ entry prevents the subsequent release of intracellular calcium stores, leading to muscle relaxation.

Membrane_Depolarization Membrane Depolarization LTCC L-type Calcium Channel (Caᵥ1.2) Membrane_Depolarization->LTCC Activates Ca_influx Ca²⁺ Influx LTCC->Ca_influx Calciseptine Calciseptine Calciseptine->LTCC Blocks RyR Ryanodine Receptor (RyR) Ca_influx->RyR Activates SR Sarcoplasmic Reticulum CICR Ca²⁺-Induced Calcium Release (CICR) RyR->CICR Ca_cytosol ↑ [Ca²⁺]cytosol CICR->Ca_cytosol Contraction Muscle Contraction Ca_cytosol->Contraction

Figure 1. Calciseptine's role in excitation-contraction coupling.
Gene Expression

Calcium signaling extends to the nucleus, where it can regulate gene expression through transcription factors like CREB (cAMP response element-binding protein).[12] L-type calcium channels are known to be involved in this excitation-transcription coupling. By inhibiting Ca²⁺ influx, calciseptine can indirectly modulate the expression of genes involved in cellular processes like growth and plasticity.

LTCC L-type Calcium Channel Ca_influx Ca²⁺ Influx LTCC->Ca_influx Calciseptine Calciseptine Calciseptine->LTCC Blocks CaM Calmodulin (CaM) Ca_influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates Nucleus Nucleus CaMKII->Nucleus CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Figure 2. L-type calcium channel signaling to the nucleus.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of calciseptine.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the entire cell membrane, providing precise quantification of channel inhibition.

Objective: To measure the effect of calciseptine on L-type calcium currents in isolated cells (e.g., ventricular myocytes or HEK293 cells expressing Caᵥ1.2).

Materials:

  • Cells: Isolated ventricular myocytes or HEK293 cells stably expressing the L-type calcium channel of interest.

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH.

  • Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 10 HEPES. pH adjusted to 7.2 with CsOH.

  • Patch Pipettes: Borosilicate glass, pulled to a resistance of 2-5 MΩ.

  • Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

  • Cell Preparation: Plate isolated cells onto glass coverslips.

  • Pipette Filling: Fill the patch pipette with the internal solution.

  • Seal Formation: Approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -80 mV to ensure channels are in a closed, resting state.

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents. Repeat at regular intervals (e.g., every 10 seconds) to establish a stable baseline.

  • Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of calciseptine.

  • Data Acquisition: Record the current before, during, and after calciseptine application to determine the extent of inhibition.

  • Data Analysis: Measure the peak inward current at each voltage step. Construct dose-response curves to calculate the IC₅₀ value.

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Isolate_Cells Isolate Cells (e.g., Ventricular Myocytes) Plate_Cells Plate on Coverslips Isolate_Cells->Plate_Cells Form_Gigaseal Form Giga-seal Plate_Cells->Form_Gigaseal Rupture_Patch Rupture Patch (Whole-Cell) Form_Gigaseal->Rupture_Patch Record_Baseline Record Baseline ICa,L Rupture_Patch->Record_Baseline Apply_Calciseptine Apply Calciseptine Record_Baseline->Apply_Calciseptine Record_Inhibition Record Inhibited ICa,L Apply_Calciseptine->Record_Inhibition Measure_Peak_Current Measure Peak Current Record_Inhibition->Measure_Peak_Current Dose_Response Construct Dose-Response Curve Measure_Peak_Current->Dose_Response Calculate_IC50 Calculate IC₅₀ Dose_Response->Calculate_IC50

Figure 3. Workflow for patch-clamp electrophysiology.
Radioligand Binding Assay

This assay measures the ability of calciseptine to compete with a radiolabeled ligand for binding to the L-type calcium channel.

Objective: To determine the binding affinity (Kd) of calciseptine for the L-type calcium channel.

Materials:

  • Membrane Preparation: Synaptosomal membranes from rat brain or membranes from cells overexpressing the L-type calcium channel.

  • Radioligand: [³H]nitrendipine or another suitable L-type channel ligand.

  • Binding Buffer (in mM): 50 Tris-HCl, pH 7.4.

  • Calciseptine: A range of concentrations.

  • Glass Fiber Filters and Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]nitrendipine, and varying concentrations of unlabeled calciseptine in the binding buffer.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding at each calciseptine concentration by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the calciseptine concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀, which can then be used to calculate the Ki (an estimate of the Kd) using the Cheng-Prusoff equation.

Calcium Imaging with Fura-2 AM

This technique allows for the measurement of changes in intracellular calcium concentration in response to stimuli and the effect of channel blockers.

Objective: To visualize and quantify the inhibition of depolarization-induced calcium influx by calciseptine.

Materials:

  • Cells: Adherent cells expressing L-type calcium channels plated on glass-bottom dishes.

  • Fura-2 AM: A ratiometric calcium indicator.

  • Loading Buffer: Physiological saline solution (e.g., Hanks' Balanced Salt Solution) containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (to aid in dye solubilization).

  • High K⁺ Solution: Physiological saline with an elevated potassium concentration (e.g., 50 mM KCl) to induce membrane depolarization.

  • Fluorescence Microscope equipped with an excitation wavelength switcher (for 340 nm and 380 nm) and an emission filter (around 510 nm).

Procedure:

  • Dye Loading: Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.

  • De-esterification: Wash the cells with physiological saline and incubate for a further 30 minutes to allow for the complete de-esterification of the Fura-2 AM by intracellular esterases, trapping the active Fura-2 dye inside the cells.

  • Baseline Measurement: Mount the dish on the microscope stage and acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

  • Pre-incubation with Calciseptine: Add calciseptine at the desired concentration to the cells and incubate for a few minutes.

  • Stimulation: Perfuse the cells with the high K⁺ solution to induce depolarization and L-type calcium channel opening.

  • Image Acquisition: Continuously record the fluorescence emission at 510 nm while alternating the excitation wavelengths.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Compare the magnitude of the calcium response in the presence and absence of calciseptine to quantify the inhibitory effect.

Conclusion

Calciseptine's high affinity and selectivity for L-type calcium channels make it an indispensable tool in cardiovascular and neuroscience research.[1][2][5] Its ability to discriminate between L-type channel isoforms, particularly Caᵥ1.2 and Caᵥ1.3, further enhances its utility in dissecting the specific roles of these channel subtypes in health and disease.[10][13] The experimental protocols detailed in this guide provide a robust framework for investigating the pharmacological properties of calciseptine and other potential L-type calcium channel modulators. As research into the therapeutic potential of targeting specific calcium channel isoforms continues, calciseptine will undoubtedly remain a cornerstone for fundamental studies in this field.

References

Calciseptin: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calciseptin is a potent neurotoxin isolated from the venom of the black mamba snake (Dendroaspis polylepis polylepis).[1][2] This 60-amino acid peptide is a highly specific blocker of L-type voltage-gated calcium channels (Caᵥ1.2), playing a crucial role in cardiovascular function by inducing smooth muscle relaxation and inhibiting cardiac contractions.[2][3][4] Its specificity and potent activity make it a valuable tool in the study of calcium channel physiology and a potential lead compound in drug development for cardiovascular diseases. This guide provides an in-depth overview of the molecular structure, physicochemical properties, and mechanism of action of this compound, along with a summary of the experimental methodologies used to characterize this peptide.

Molecular Structure

This compound is a member of the three-fingered toxin superfamily, characterized by a core structure of three β-sheet loops extending from a central core, stabilized by four disulfide bonds.[1]

Primary Structure

The primary structure of this compound consists of a single polypeptide chain of 60 amino acids. The amino acid sequence is: RICYIHKASLPRATKTCVENTCYKMFIRTQREYISERGCGCPAAMWPYQTECCKGDRCNK.

Secondary and Tertiary Structure

While the precise three-dimensional structure of this compound has not been experimentally determined, a reliable model has been generated based on the NMR structure of its homolog, FS2, which also originates from black mamba venom and differs by only three amino acid residues.[1] This model reveals the characteristic three-fingered fold, with the disulfide bridges forming a stable core. The four disulfide bonds are established between the cysteine residues at positions 3-22, 17-39, 41-52, and 53-58.[4]

Physicochemical and Biological Properties

The unique structure of this compound confers specific physicochemical and biological properties that are summarized in the tables below.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₉₉H₄₆₈N₉₀O₈₇S₁₀[5][6]
Molecular Weight ~7036 g/mol [5][6]
CAS Registry Number 134710-25-1[5][6]
Biological Activity
ParameterValueConditions/TissueSource
IC₅₀ (K⁺-induced contractions) 230 nMRat/Mouse[1]
IC₅₀ (L-type Ca²⁺ channel activity) 430 nMRat/Mouse[1]
IC₅₀ (Cardiac function) 15 nMRat/Mouse[1]

Mechanism of Action

This compound exerts its physiological effects through the specific blockade of L-type voltage-gated calcium channels (Caᵥ1.2).[1][2][3] These channels are critical for the influx of calcium ions into excitable cells such as cardiomyocytes and smooth muscle cells, which in turn triggers muscle contraction.[7]

Signaling Pathway of this compound-mediated Muscle Relaxation

By binding to the α1 subunit of the L-type calcium channel, this compound inhibits the influx of Ca²⁺ into the cell.[8] This prevents the calcium-induced calcium release from the sarcoplasmic reticulum, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation.[9][10]

cluster_inhibition Inhibitory Effect This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel (Caᵥ1.2) This compound->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx facilitates Relaxation Muscle Relaxation Intracellular_Ca [Ca²⁺]i Increase Ca_Influx->Intracellular_Ca CICR Calcium-Induced Calcium Release (SR) Intracellular_Ca->CICR Contraction Muscle Contraction CICR->Contraction

Caption: Signaling pathway of this compound-mediated muscle relaxation.

Experimental Protocols

The characterization of this compound has been achieved through a combination of biochemical purification, electrophysiological analysis, and physiological assays.

Purification of this compound from Venom

This compound is isolated from the crude venom of the black mamba (Dendroaspis polylepis) using a multi-step chromatographic process.[2]

Methodology Overview:

  • Gel Filtration: Crude venom is first subjected to gel filtration chromatography to separate components based on size.

  • Ion Exchange Chromatography: The fraction containing this compound is then loaded onto an ion exchange column (e.g., TSK SP 5PW) to separate proteins based on their net charge.

  • Reverse-Phase Chromatography: The final purification step involves reverse-phase chromatography (e.g., on an RP18 column) to yield highly purified this compound.

Start Crude Black Mamba Venom Step1 Step 1: Gel Filtration (Size-based separation) Start->Step1 Step2 Step 2: Ion Exchange Chromatography (Charge-based separation) Step1->Step2 Step3 Step 3: Reverse-Phase Chromatography (Hydrophobicity-based separation) Step2->Step3 End Purified this compound Step3->End

Caption: General workflow for the purification of this compound.

Electrophysiological Recording of L-type Ca²⁺ Channel Blockade

The patch-clamp technique is employed to directly measure the inhibitory effect of this compound on L-type calcium channels in isolated cells.[3]

Methodology Overview:

  • Cell Preparation: HEK293 cells stably expressing the human Caᵥ1.2 channel, or primary cells such as cardiomyocytes or vascular smooth muscle cells, are cultured and prepared for recording.

  • Recording Solutions:

    • External Solution: Contains Ba²⁺ as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.

    • Internal (Pipette) Solution: Contains Cs⁺ and Tetraethylammonium (TEA) to block potassium channels.

  • Patch-Clamp Protocol:

    • A high-resistance "giga-seal" is formed between the patch pipette and the cell membrane.

    • The whole-cell configuration is established by rupturing the cell membrane patch.

    • The cell is voltage-clamped at a holding potential of -80 mV.

    • L-type calcium channel currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

    • After establishing a stable baseline current, this compound is perfused into the recording chamber at various concentrations to determine its inhibitory effect.

Muscle Contraction Assays

The physiological effect of this compound on muscle contractility is assessed using isolated tissue bath assays.

5.3.1 Smooth Muscle Contraction Assay

  • Tissue Preparation: Rings of smooth muscle tissue, such as rat thoracic aorta, are dissected and mounted in an isolated tissue bath containing a physiological salt solution.

  • Experimental Protocol:

    • The tissue is allowed to equilibrate under a resting tension.

    • Contraction is induced by a depolarizing agent, such as a high concentration of K⁺.

    • Once a stable contraction is achieved, this compound is added cumulatively to the bath to generate a concentration-response curve and determine its relaxant effect.

5.3.2 Cardiac Muscle Contraction Assay

  • Tissue Preparation: Isolated cardiac muscle preparations (e.g., papillary muscles or trabeculae) are mounted in a tissue bath.

  • Experimental Protocol:

    • The muscle is electrically stimulated at a constant frequency.

    • The force of contraction is recorded.

    • This compound is added at increasing concentrations to assess its negative inotropic (contractility-reducing) effects.

Conclusion

This compound's high specificity and potency as an L-type calcium channel blocker make it an invaluable molecular probe for studying the role of these channels in various physiological processes. Its well-defined structure and mechanism of action provide a solid foundation for its use in basic research and as a potential scaffold for the design of novel cardiovascular therapeutics. The experimental methodologies outlined in this guide have been instrumental in elucidating the properties of this intriguing peptide toxin.

References

The Pharmacological Profile and Characteristics of Calciseptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calciseptin, a potent neurotoxin isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), has emerged as a critical tool in cardiovascular research. This 60-amino acid peptide, characterized by its four disulfide bonds, is a member of the three-finger toxin family. Its primary and most notable pharmacological action is the specific and high-affinity blockade of L-type voltage-gated calcium channels (Ca_v1.x). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its molecular characteristics, detailed experimental protocols for its study, and its mechanism of action in key physiological systems.

Molecular Characteristics

This compound is a polypeptide toxin that belongs to the extensive family of three-finger toxins, which are defined by their characteristic three-dimensional structure comprising three β-stranded loops extending from a central core, stabilized by a network of disulfide bonds.[1]

Table 1: Molecular Characteristics of this compound

PropertyDescription
Source Venom of the black mamba (Dendroaspis polylepis polylepis)
Toxin Family Three-finger toxin
Amino Acid Residues 60
Disulfide Bonds 4
Molecular Weight Approximately 7.0 kDa
Homology Shares high sequence homology with other black mamba toxins, notably FS2.

Pharmacological Profile

The defining pharmacological feature of this compound is its selective antagonism of L-type calcium channels. This selectivity is a key attribute that makes it a valuable molecular probe for dissecting the physiological roles of these channels.

Mechanism of Action

This compound exerts its effects by binding to the α1 subunit of L-type calcium channels, thereby physically occluding the ion conduction pathway and preventing the influx of Ca²⁺ into the cell.[2] This blockade is voltage-dependent and shows high affinity. Notably, this compound displays selectivity for L-type calcium channels over other voltage-gated calcium channels, such as N-type and T-type channels.[2]

Quantitative Pharmacological Data

The potency of this compound has been quantified in various experimental preparations, demonstrating its powerful inhibitory effects on smooth and cardiac muscle function.

Table 2: Potency of this compound (IC₅₀ values)

PreparationParameter MeasuredIC₅₀ (nM)Species
Rat Thoracic AortaK⁺-induced contraction230Rat
A7r5 Smooth Muscle CellsL-type Ca²⁺ channel activity430Rat
Cardiac TissueCardiac function15Rat/Mouse

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Purification of this compound from Venom

This compound can be isolated from the crude venom of Dendroaspis polylepis polylepis using a multi-step chromatographic process.[2]

Experimental Workflow: Purification of this compound

This compound Purification Workflow cluster_0 Step 1: Gel Filtration cluster_1 Step 2: Ion Exchange Chromatography cluster_2 Step 3: Reverse-Phase Chromatography CrudeVenom Crude Venom GelFiltration Sephadex G-50 Column CrudeVenom->GelFiltration Load FractionCollection1 Collect Fractions GelFiltration->FractionCollection1 Elute ActiveFractions1 Active Fractions FractionCollection1->ActiveFractions1 Bioassay Guided IonExchange TSK SP 5PW Column ActiveFractions1->IonExchange Load FractionCollection2 Collect Fractions IonExchange->FractionCollection2 Elute with NaCl gradient ActiveFractions2 Active Fractions FractionCollection2->ActiveFractions2 Bioassay Guided RP_HPLC RP-18 Column ActiveFractions2->RP_HPLC Load Purethis compound Pure this compound RP_HPLC->Purethis compound Elute with Acetonitrile gradient

Caption: Workflow for the purification of this compound from crude venom.

Methodology:

  • Gel Filtration: Crude venom is subjected to gel filtration chromatography (e.g., using a Sephadex G-50 column) to separate components based on size.

  • Ion Exchange Chromatography: Fractions showing L-type calcium channel blocking activity are pooled and applied to a cation exchange column (e.g., TSK SP 5PW). Elution is typically performed with a salt gradient (e.g., NaCl).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC on a C18 column, with elution using an organic solvent gradient (e.g., acetonitrile in water with 0.1% trifluoroacetic acid).

Electrophysiological Recording (Whole-Cell Patch Clamp)

The whole-cell patch-clamp technique is employed to directly measure the inhibitory effect of this compound on L-type calcium channel currents.

Experimental Workflow: Whole-Cell Patch Clamp

Whole_Cell_Patch_Clamp_Workflow CellPrep Cell Preparation (e.g., A7r5 cells or isolated cardiomyocytes) Seal Giga-ohm Seal Formation CellPrep->Seal Pipette Patch Pipette Fabrication (2-5 MΩ resistance) Pipette->Seal Solutions Prepare Solutions (Internal and External) Solutions->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell Recording Record Baseline L-type Ca²⁺ Currents WholeCell->Recording CalciseptinApp Apply this compound Recording->CalciseptinApp PostRecording Record Post-Application Currents CalciseptinApp->PostRecording Analysis Data Analysis (IC₅₀ determination) PostRecording->Analysis

Caption: Workflow for whole-cell patch-clamp recording of this compound's effect.

Methodology:

  • Cell Preparation: Use a suitable cell line expressing L-type calcium channels (e.g., A7r5 vascular smooth muscle cells) or freshly isolated primary cells (e.g., ventricular cardiomyocytes).

  • Solutions:

    • External Solution (in mM): 137 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Recording Protocol:

    • Establish a giga-ohm seal and achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Elicit L-type calcium currents using a depolarizing voltage step to 0 mV for 200 ms.

    • Record stable baseline currents.

    • Perfuse the cell with the external solution containing varying concentrations of this compound.

    • Record the inhibition of the calcium current.

  • Data Analysis: Construct a dose-response curve and calculate the IC₅₀ value.

Smooth Muscle Contraction Assay (Isolated Tissue Bath)

This assay measures the functional consequence of L-type calcium channel blockade by this compound on smooth muscle contractility.

Experimental Workflow: Isolated Tissue Bath Assay

Isolated_Tissue_Bath_Workflow TissuePrep Tissue Preparation (e.g., Rat thoracic aorta rings) Mounting Mount Tissue in Organ Bath TissuePrep->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Contraction Induce Contraction (e.g., high K⁺ solution) Equilibration->Contraction CalciseptinAdd Add Cumulative Concentrations of this compound Contraction->CalciseptinAdd Relaxation Record Relaxation Response CalciseptinAdd->Relaxation Analysis Data Analysis (Dose-response curve) Relaxation->Analysis

Caption: Workflow for the isolated tissue bath assay.

Methodology:

  • Tissue Preparation: Dissect rings of rat thoracic aorta and mount them in an isolated organ bath containing physiological salt solution (PSS) at 37°C, bubbled with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.

  • Contraction: Induce a sustained contraction by replacing the PSS with a high potassium solution (e.g., 60 mM KCl).

  • This compound Application: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.

  • Data Recording and Analysis: Record the relaxation response and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀.

Signaling Pathways

This compound's blockade of L-type calcium channels disrupts the normal signaling cascades that are dependent on calcium influx in excitable cells.

Smooth Muscle Contraction

In vascular smooth muscle, the influx of Ca²⁺ through L-type calcium channels is a primary trigger for contraction.

Signaling Pathway: Smooth Muscle Contraction

Smooth_Muscle_Contraction_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Depolarization Membrane Depolarization LTCC L-type Ca²⁺ Channel Depolarization->LTCC activates Ca_influx Ca²⁺ Influx LTCC->Ca_influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin This compound This compound This compound->LTCC blocks MLCK_activation MLCK Activation Ca_Calmodulin->MLCK_activation Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction

Caption: Signaling pathway of smooth muscle contraction and its inhibition by this compound.

Cardiac Muscle Excitation-Contraction Coupling

In cardiomyocytes, the influx of Ca²⁺ through L-type calcium channels triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR).

Signaling Pathway: Cardiac Excitation-Contraction Coupling

Cardiac_EC_Coupling_Pathway cluster_0 Sarcolemma cluster_1 Sarcoplasmic Reticulum cluster_2 Myofilaments ActionPotential Action Potential LTCC L-type Ca²⁺ Channel (DHPR) ActionPotential->LTCC activates Ca_influx Ca²⁺ Influx (Trigger Ca²⁺) LTCC->Ca_influx RyR Ryanodine Receptor (RyR) Ca_influx->RyR activates This compound This compound This compound->LTCC blocks SR_Ca_release Ca²⁺ Release from SR RyR->SR_Ca_release TroponinC Ca²⁺ binds to Troponin C SR_Ca_release->TroponinC Contraction Contraction TroponinC->Contraction

Caption: Signaling pathway of cardiac excitation-contraction coupling and its disruption by this compound.

Conclusion

This compound stands out as a highly specific and potent blocker of L-type calcium channels. Its well-defined molecular characteristics and pharmacological profile make it an indispensable tool for researchers in pharmacology, physiology, and drug development. The detailed experimental protocols and an understanding of its impact on key signaling pathways, as outlined in this guide, will facilitate its effective use in elucidating the complex roles of L-type calcium channels in health and disease.

References

Unveiling the Molecular Embrace: A Technical Guide to Calciseptin's Specific Binding Sites on CaV1.2 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the specific binding interactions between Calciseptin, a potent peptide toxin from the black mamba venom, and the L-type voltage-gated calcium channel, CaV1.2. Understanding this interaction at a molecular level is crucial for the development of novel, highly selective CaV1.2 inhibitors for cardiovascular and neurological applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical molecular interactions and experimental workflows.

Quantitative Analysis of this compound's Interaction with CaV1.2

This compound demonstrates a high degree of selectivity and potency for the CaV1.2 channel isoform over other L-type channels, such as CaV1.3.[1][2][3] This selectivity is critical for its potential therapeutic applications, as it allows for targeted modulation of cardiac contractility without significantly affecting heart rhythm, which is primarily regulated by CaV1.3 channels in the sinoatrial node.[1][2][3]

Recent studies have provided detailed quantitative data on the inhibitory effects of this compound on CaV1.2 currents, as summarized in the tables below.

Cell Type This compound Concentration % Inhibition of CaV1.2 Current Reference
HEK-293T cells expressing recombinant CaV1.2100 nM37%[2]
HEK-293T cells expressing recombinant CaV1.2300 nM70%[2][4]
HEK-293T cells expressing recombinant CaV1.21 µM80%[2]
Adult mouse ventricular myocytes (native CaV1.2)Dose-dependent reductionNot specified[2]
Parameter Condition Value Reference
V0.5 for activation (CaV1.2)Control-3 ± 2 mV[2]
V0.5 for activation (CaV1.2)With this compound3 ± 2 mV[2]

The Structural Basis of this compound's Specificity: A Cryo-EM Perspective

Cryo-electron microscopy (cryo-EM) has revealed the structural basis for the interaction between this compound and the human CaV1.2 channel.[5] The toxin binds to a specific site on the "shoulder" of the pore domain, away from the ion permeation pathway itself.[5] This binding conformation appears to stabilize the channel in an inactivated state.[5] The binding site is distinct from that of dihydropyridines (DHPs), a common class of CaV1.2 blockers, suggesting a different mechanism of action.[2]

cluster_CaV1_2 CaV1.2 Channel PoreDomain Pore Domain IntracellularGate Intracellular Gate (Sealed) PoreDomain->IntracellularGate Ion Pathway (Blocked) VSDs Voltage-Sensing Domains (VSDs) This compound This compound This compound->PoreDomain Binds to 'shoulder' of pore domain

Caption: Binding of this compound to the CaV1.2 channel pore domain.

The following diagram illustrates the downstream consequences of this compound binding in a cardiac myocyte.

cluster_inhibition This compound This compound CaV1_2 CaV1.2 Channel (in Cardiomyocyte) This compound->CaV1_2 Binds and inhibits Ca_Influx_Inhibited Reduced Ca2+ Influx This compound->Ca_Influx_Inhibited Leads to Ca_Influx Ca2+ Influx CaV1_2->Ca_Influx Mediates Contraction Cardiac Contraction Ca_Influx->Contraction Triggers Contraction_Inhibited Inhibited Cardiac Contraction Ca_Influx_Inhibited->Contraction_Inhibited Results in

Caption: Signaling pathway of this compound-mediated inhibition of cardiac contraction.

Experimental Protocols for Studying this compound-CaV1.2 Interaction

The characterization of this compound's binding and functional effects on CaV1.2 channels relies on a combination of electrophysiological, molecular, and structural biology techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique for assessing the functional effects of this compound on CaV1.2 channel activity.

Objective: To measure L-type calcium currents (ICaL) mediated by CaV1.2 channels in the presence and absence of this compound.

Cell Preparations:

  • Native Cells: Acutely isolated adult mouse ventricular myocytes are used, where the predominant L-type calcium current is mediated by CaV1.2.[2]

  • Recombinant Expression: Human embryonic kidney (HEK-293T) cells are transiently transfected with plasmids encoding the human CaV1.2 α1 subunit, along with auxiliary β and α2δ subunits to ensure proper channel expression and function.[2][4]

Recording Solutions:

  • External Solution (in mM): Typically contains a high concentration of BaCl2 or CaCl2 as the charge carrier, along with other salts to maintain osmolarity and pH (e.g., TEA-Cl, HEPES).

  • Internal (Pipette) Solution (in mM): Contains a cesium-based solution to block potassium channels, along with EGTA to chelate intracellular calcium, ATP, and GTP to support channel function, and HEPES to buffer the pH.

Voltage Protocol:

  • Cells are held at a negative holding potential (e.g., -60 mV or -100 mV) to keep the channels in a closed state.[2][6]

  • Depolarizing voltage steps (e.g., to +20 mV for 200 ms) are applied to activate the channels and elicit an inward current.[6]

  • A current-voltage (I-V) relationship can be generated by applying a series of voltage steps (e.g., from -50 mV to +60 mV).

  • This compound is applied to the bath via a perfusion system, and the effect on the current amplitude and kinetics is measured.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution three-dimensional structure of the CaV1.2 channel in complex with this compound.

Methodology:

  • Protein Expression and Purification: The human CaV1.2 channel complex (α1, β, and α2δ subunits) is overexpressed in HEK293 cells.[7] The complex is then solubilized from the membrane using detergents and purified using affinity chromatography.

  • Complex Formation: Purified CaV1.2 is incubated with an excess of this compound to ensure saturation of the binding sites.

  • Vitrification: The complex solution is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitrified ice.

  • Data Collection: The frozen grids are imaged in a transmission electron microscope to collect a large dataset of particle images.

  • Image Processing and 3D Reconstruction: The particle images are aligned and averaged to generate a high-resolution 3D reconstruction of the CaV1.2-Calciseptin complex.

The following diagram outlines the experimental workflow for determining the selectivity of this compound.

cluster_recombinant Recombinant Channel Expression (HEK-293T) cluster_native Native Cell Recordings CaV1_2_exp Express CaV1.2 Patch_Clamp Whole-Cell Patch-Clamp CaV1_2_exp->Patch_Clamp CaV1_3_exp Express CaV1.3 CaV1_3_exp->Patch_Clamp Other_Channels_exp Express Other CaV/NaV Channels Other_Channels_exp->Patch_Clamp WT_myocytes Wild-Type Ventricular Myocytes (CaV1.2) WT_myocytes->Patch_Clamp KO_myocytes CaV1.3 Knockout Myocytes (CaV1.2 only) KO_myocytes->Patch_Clamp Apply_this compound Apply this compound Patch_Clamp->Apply_this compound Results Analyze Current Inhibition Apply_this compound->Results Conclusion Conclusion: This compound selectively inhibits CaV1.2 Results->Conclusion Determine Selectivity Profile

Caption: Experimental workflow for determining this compound's selectivity.

Conclusion

This compound's highly selective and potent inhibition of the CaV1.2 channel, mediated by its unique binding to the pore domain, makes it an invaluable tool for dissecting the physiological roles of L-type calcium channel isoforms. The detailed understanding of its binding site and mechanism of action, elucidated through a combination of electrophysiology and structural biology, provides a solid foundation for the rational design of novel therapeutics targeting the CaV1.2 channel with high specificity. This guide serves as a comprehensive resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.

References

The Role of Calciseptin in Cardiovascular Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calciseptin, a 60-amino acid polypeptide neurotoxin isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), has emerged as a highly specific and potent blocker of L-type voltage-gated calcium channels (LTCCs).[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its differential effects on cardiovascular tissues, and its application as a precise pharmacological tool in research. We will detail its selective inhibition of the Ca(v)1.2 channel isoform, present quantitative data from key studies in structured tables, outline experimental protocols for its use, and visualize its molecular interactions and experimental workflows.

Introduction: The Molecular Profile of this compound

This compound is a member of the three-fingered toxin family, characterized by a structure containing four disulfide bonds that create three distinct loops or "fingers".[1] It was the first natural polypeptide identified as a specific inhibitor of L-type calcium channels, distinguishing it from other toxins and synthetic drugs like 1,4-dihydropyridines.[1][2] Its high specificity for LTCCs, with no activity on N-type or T-type calcium channels, makes it an invaluable tool for isolating and studying L-type channel-dependent physiological processes.[2][3]

Recent studies have further refined our understanding of its selectivity, demonstrating that this compound preferentially blocks the Ca(v)1.2 isoform of the L-type channel, which is predominantly expressed in ventricular cardiac muscle and smooth muscle, while having minimal effect on the Ca(v)1.3 isoform crucial for sinoatrial node pacemaker activity.[4][5][6]

Mechanism of Action: Selective Blockade of Ca(v)1.2

The primary function of L-type calcium channels in the cardiovascular system is to mediate the influx of Ca²⁺ ions into cells, which triggers a cascade of events leading to muscle contraction.[7] In cardiac myocytes, this influx is essential for excitation-contraction coupling. In vascular smooth muscle cells, it governs vasoconstriction and blood pressure regulation.

This compound exerts its effects by physically binding to the L-type calcium channel. Cryo-electron microscopy has revealed that this compound binds to the "shoulder" of the channel's pore domain, away from the ion permeation pathway itself.[8] This binding stabilizes the channel in an inactivated state, preventing the influx of calcium.[8] Its remarkable selectivity for Ca(v)1.2 over Ca(v)1.3 allows researchers to dissect the distinct physiological roles of these two channel subtypes.[4][6]

cluster_membrane Cardiomyocyte / Smooth Muscle Cell Membrane CaV1_2 L-type Ca²⁺ Channel (Ca(v)1.2) Ca_influx Ca²⁺ Influx (Blocked) CaV1_2->Ca_influx Inhibits CaV1_3 L-type Ca²⁺ Channel (Ca(v)1.3) No_Ca_influx Ca²⁺ Influx (Unaffected) CaV1_3->No_Ca_influx Allows This compound This compound This compound->CaV1_2 High Affinity Binding This compound->CaV1_3 Low Affinity Contraction Muscle Contraction Ca_influx->Contraction Prevents Pacemaker Pacemaker Activity No_Ca_influx->Pacemaker Maintains

Figure 1. Selective action of this compound on L-type channel isoforms.

Role in Vascular Physiology: Smooth Muscle Relaxation and Hypotension

This compound is a potent relaxant of vascular smooth muscle.[2] In vitro studies have shown that it produces a dose-dependent relaxation in pre-constricted rat aorta, pulmonary artery, and trachea.[9][10] This effect is attributed to the blockade of Ca(v)1.2 channels, which prevents the calcium influx necessary for maintaining a contracted state.

In vivo studies in anesthetized rats confirm this effect, where administration of this compound leads to a drastic and sustained decrease in blood pressure.[1][9] The hypotensive effects of this compound were found to be more potent and longer-lasting than those of the dihydropyridine blocker nifedipine.[9][11]

Quantitative Data: Effects on Smooth Muscle
PreparationAgonistThis compound EffectIC₅₀ ValueReference
Rat Thoracic AortaHigh K⁺ (Potassium)Relaxation230 nM[1]
Rat Thoracic AortaBay K 8644RelaxationNot specified[9][10]
Rat Pulmonary ArteryNot specifiedRelaxationNot specified[9]
Rat TracheaNot specifiedRelaxationNot specified[9]
Experimental Protocol: In Vitro Vasorelaxation Assay

This protocol describes a typical method for assessing the vasorelaxant properties of this compound on isolated arterial rings.

  • Tissue Preparation: Thoracic aortas are dissected from male Sprague-Dawley rats. The surrounding connective tissue is removed, and the aorta is cut into rings (2-3 mm in width).

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Pre-contraction: The rings are pre-constricted by adding a high concentration of KCl (e.g., 40-80 mM) or an L-type channel agonist like Bay K 8644 to the organ bath to induce a stable contraction.

  • This compound Administration: Once a stable plateau of contraction is achieved, this compound is added to the bath in a cumulative, dose-dependent manner.

  • Data Acquisition: The relaxation of the aortic ring is recorded as a percentage decrease from the pre-contracted tension. This data is used to generate a dose-response curve and calculate potency (e.g., IC₅₀).

A 1. Isolate Rat Thoracic Aorta B 2. Cut into Arterial Rings A->B C 3. Mount in Organ Bath (Krebs Solution, 37°C) B->C D 4. Connect to Force Transducer C->D E 5. Equilibrate under Tension (60-90 min) D->E F 6. Induce Contraction (High K⁺ or Bay K 8644) E->F G 7. Add this compound (Cumulative Doses) F->G H 8. Record Relaxation (% of Contraction) G->H I 9. Generate Dose-Response Curve & Calculate IC₅₀ H->I

Figure 2. Experimental workflow for an in vitro vasorelaxation assay.

Role in Cardiac Physiology: Inhibition of Contractility without Affecting Heart Rate

In cardiac tissue, this compound acts as a potent inhibitor of cardiac contractions.[2] This is a direct result of its blockade of Ca(v)1.2 channels in ventricular cardiomyocytes, which are fundamental to the process of excitation-contraction coupling. By preventing Ca²⁺ influx during the plateau phase of the cardiac action potential, this compound effectively uncouples electrical excitation from mechanical contraction.

A key finding is that this compound potently inhibits cardiac contraction without altering the pacemaker activity in sino-atrial (SA) node cells.[4][5][6] This is because pacemaker activity is largely dependent on Ca(v)1.3 channels, for which this compound has a much lower affinity. This selective action underscores its value in distinguishing the roles of Ca(v)1.2 in contractility from Ca(v)1.3 in cardiac automaticity.[4][6]

Quantitative Data: Effects on Cardiac Tissue
ParameterPreparationThis compound EffectIC₅₀ / ConcentrationReference
Cardiac FunctionRat / Mouse TissueInhibition15 nM[1]
L-type Ca²⁺ Current (ICaL)Mouse Ventricular MyocytesDose-dependent reduction100 nM - 1 µM[6]
L-type Ca²⁺ Channel ActivityRat / Mouse TissueInhibition430 nM[1]
Experimental Protocol: Whole-Cell Patch-Clamp of Ventricular Myocytes

This protocol outlines the measurement of L-type Ca²⁺ currents (ICaL) in isolated cardiomyocytes.

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from adult mouse hearts.

  • Electrophysiology Setup: The isolated cells are placed in a recording chamber on the stage of an inverted microscope. Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.

  • Pipette and Solutions: Borosilicate glass pipettes (resistance 2-4 MΩ) are filled with an internal solution containing Cs⁺ to block K⁺ currents. The external bath solution contains Ca²⁺ as the charge carrier and is free of Na⁺ and K⁺ to isolate the Ca²⁺ current.

  • Establishing Whole-Cell Configuration: A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol: The cell is held at a negative potential (e.g., -55 mV) to keep the L-type channels in a closed state. Depolarizing voltage steps (e.g., to potentials ranging from -40 mV to +50 mV) are applied to activate the channels and elicit an inward ICaL.

  • This compound Application: After recording baseline currents, this compound (e.g., 100 nM) is applied to the bath via a perfusion system. The voltage-clamp protocol is repeated to measure the inhibited current.

  • Data Analysis: The peak inward current at each voltage step is measured before and after this compound application to determine the percentage of inhibition.

cluster_membrane Cardiomyocyte Sarcolemma CaV1_2 Ca(v)1.2 Channel Ca_influx Ca²⁺ Influx (Trigger Ca²⁺) CaV1_2->Ca_influx RyR Ryanodine Receptor (RyR) CICR Ca²⁺ Release (CICR) RyR->CICR SR Sarcoplasmic Reticulum (SR) SR->RyR ActionPotential Action Potential (Depolarization) ActionPotential->CaV1_2 Opens This compound This compound This compound->CaV1_2 Blocks Ca_influx->RyR Activates Contraction Myofilament Contraction CICR->Contraction Initiates

Figure 3. this compound's point of intervention in cardiac excitation-contraction coupling.

Conclusion: A Precision Tool for Cardiovascular Research

This compound's high specificity for L-type calcium channels, and particularly its selective blockade of the Ca(v)1.2 isoform, establishes it as a superior pharmacological tool. It allows for the precise dissection of the roles of Ca(v)1.2 in mediating cardiac contractility and vascular tone, separate from the functions of other calcium channel subtypes like Ca(v)1.3 in cardiac pacemaking.[4][6] For researchers and drug development professionals, this compound offers a unique ability to probe the fundamental mechanisms of cardiovascular physiology and provides a valuable molecular model for the development of novel, highly selective cardiovascular therapeutics.

References

Methodological & Application

Application Notes and Protocols for Calciseptin in Whole-Cell Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calciseptin, a 60-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), is a potent and selective blocker of L-type voltage-gated calcium channels (CaV1.x).[1][2] It exhibits a particularly high affinity for the CaV1.2 subtype, making it an invaluable tool for isolating and studying L-type calcium currents in various cell types.[3][4][5] These application notes provide detailed protocols for the use of this compound in whole-cell patch clamp experiments, along with quantitative data on its efficacy and a summary of the relevant signaling pathways.

This compound's high specificity for L-type calcium channels, with little to no effect on N-type, P/Q-type, or T-type calcium channels, allows for the precise dissection of the physiological roles of L-type channels in cellular processes such as excitation-contraction coupling, neurotransmitter release, and gene expression.[1][2]

Data Presentation

Quantitative Data on this compound Efficacy

The following table summarizes the inhibitory concentrations (IC50) and other quantitative effects of this compound on L-type calcium channels in various cell types as determined by whole-cell patch clamp experiments.

Cell TypeChannel SubtypeIC50 / Effective ConcentrationNotesReference
HEK-293T CellsRecombinant CaV1.292 ± 18 nMDose-dependent inhibition.[3]
HEK-293T CellsRecombinant CaV1.3No significant inhibition up to 1 µMDemonstrates high selectivity for CaV1.2 over CaV1.3.[3]
Mouse Ventricular MyocytesEndogenous CaV1.2Dose-dependent reduction of ICaLPotent inhibition of cardiac L-type calcium currents.[4]
A7r5 Smooth Muscle CellsEndogenous L-typeNear complete inhibition at 1 µMRapid and extensive inhibition of L-type Ca2+ current.[2]
Mouse MyotubesEndogenous L-typeAgonist effectIncreased peak ICa by 37%.[6]
Frog Skeletal Muscle FibersEndogenous L-typeAgonist effectIncreased peak ICa by 49%.[6]

Signaling Pathways and Experimental Workflow

L-type Calcium Channel Downstream Signaling Pathway

Blockade of the CaV1.2 channel by this compound inhibits the influx of Ca2+, which in turn modulates several downstream signaling cascades. Key pathways affected include those mediated by Calmodulin (CaM) and Calcineurin.

L_type_signaling cluster_membrane Plasma Membrane CaV1_2 CaV1.2 Channel Ca2_influx Ca²⁺ Influx CaV1_2->Ca2_influx Mediates This compound This compound This compound->CaV1_2 Blocks Calmodulin Calmodulin (CaM) Ca2_influx->Calmodulin Activates Calcineurin Calcineurin Ca2_influx->Calcineurin Activates CaMKII CaMKII Calmodulin->CaMKII Activates ERK ERK CaMKII->ERK CREB CREB ERK->CREB NFAT NFAT (cytosolic) Calcineurin->NFAT Dephosphorylates NFAT_nuc NFAT (nuclear) NFAT->NFAT_nuc Translocation Gene_expression Gene Expression NFAT_nuc->Gene_expression Regulates CREB_P pCREB CREB->CREB_P CREB_P->Gene_expression Regulates

Caption: Downstream signaling pathway of the CaV1.2 L-type calcium channel.

Experimental Workflow for Whole-Cell Patch Clamp using this compound

The following diagram outlines the typical workflow for investigating the effects of this compound on L-type calcium channels using the whole-cell patch clamp technique.

experimental_workflow prep Cell Preparation (e.g., cell culture, dissociation) seal Giga-ohm Seal Formation prep->seal pipette Pipette Preparation (pulling, fire-polishing, filling) pipette->seal solutions Solution Preparation (Internal, External, this compound stock) application Bath Application of this compound solutions->application setup Patch Clamp Rig Setup (Microscope, Amplifier, Perfusion) setup->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline L-type Ca²⁺ Currents whole_cell->baseline baseline->application recording Record L-type Ca²⁺ Currents in the presence of this compound application->recording washout Washout (optional) recording->washout data_analysis Data Analysis (Current amplitude, kinetics, dose-response) recording->data_analysis washout->recording

Caption: Experimental workflow for using this compound in whole-cell patch clamp.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Centrifuge the vial of lyophilized this compound briefly to ensure the powder is at the bottom. Reconstitute the peptide in sterile, deionized water to a stock concentration of 100 µM.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

Whole-Cell Patch Clamp Protocol for Measuring L-type Ca²⁺ Currents

This protocol is a general guideline and may require optimization based on the specific cell type and recording conditions.

1. Solutions

  • External Solution (in mM): 135 TEA-Cl, 10 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.

  • Internal Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.

    • Note: The use of TEA in the external solution and Cesium in the internal solution is to block potassium channels and isolate calcium currents.

2. Cell Preparation

  • Culture cells on glass coverslips to an appropriate density.

  • For primary cells, follow established dissociation protocols to obtain a single-cell suspension.

  • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

3. Pipette Preparation

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Fire-polish the pipette tips to ensure a smooth surface for sealing.

  • Fill the pipette with the internal solution, ensuring no air bubbles are trapped in the tip.

4. Establishing a Whole-Cell Recording

  • Approach a healthy, isolated cell with the patch pipette while applying slight positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode and set the holding potential to a level that inactivates low-voltage-activated channels (e.g., -80 mV).

5. Recording L-type Ca²⁺ Currents

  • Record baseline L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) from the holding potential.

  • Allow the baseline currents to stabilize before applying this compound.

6. Application of this compound

  • Dilute the this compound stock solution to the desired final concentration in the external solution immediately before use.

  • Perfuse the recording chamber with the this compound-containing external solution. The rate of perfusion should be sufficient to ensure complete exchange of the bath solution.

  • Continuously record the L-type calcium currents during the application of this compound to observe the time course of inhibition.

7. Data Acquisition and Analysis

  • Record currents before, during, and after the application of this compound.

  • Measure the peak amplitude of the inward calcium current.

  • Analyze the voltage-dependence of activation and inactivation.

  • To determine the IC50, apply a range of this compound concentrations and plot the percentage of current inhibition against the logarithm of the concentration. Fit the data with a Hill equation.

8. Washout (Optional)

  • To test the reversibility of the block, perfuse the chamber with the control external solution after recording in the presence of this compound.

Troubleshooting

  • No GΩ Seal: Ensure pipette tips are clean and fire-polished. Check the osmolarity of the solutions.

  • Loss of Whole-Cell Configuration: Use smaller pipette tips or apply less suction. Ensure the cell is healthy.

  • No L-type Current: Confirm the expression of L-type calcium channels in the cell type being used. Check the composition of the internal and external solutions.

  • Variable this compound Effect: Ensure complete and rapid exchange of the bath solution during application. Prepare fresh dilutions of this compound for each experiment.

References

Standard Protocol for In Vitro Assays Using Calciseptin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calciseptin, a 60-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), is a potent and selective blocker of L-type voltage-gated calcium channels (LTCCs).[1] Its high specificity, particularly for the Ca(v)1.2 isoform, makes it an invaluable tool for dissecting the physiological and pathological roles of these channels in various cellular processes, including smooth muscle contraction, cardiac function, and neuronal activity.[2][3][4] These application notes provide detailed protocols for key in vitro assays utilizing this compound to investigate its effects on cellular function.

Mechanism of Action

This compound exerts its effects by binding to the α1 subunit of L-type calcium channels, thereby physically occluding the pore and preventing the influx of Ca²⁺ ions into the cell.[5] This blockade is highly selective for L-type channels, with no significant activity on N-type or T-type calcium channels.[5] The inhibition of Ca²⁺ entry leads to the relaxation of smooth muscle and a negative inotropic effect on cardiac muscle, as intracellular calcium is a critical second messenger for excitation-contraction coupling.[6][7][8]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound in various in vitro models.

Table 1: Potency of this compound on L-type Calcium Currents (Electrophysiology)

Cell TypeChannel IsoformConcentration% Inhibition of ICaLHolding Potential (mV)Test Potential (mV)Reference
Mouse Ventricular MyocytesCa(v)1.2100 nM~37%-55Not specified[2]
Mouse Ventricular MyocytesCa(v)1.2300 nMNot specified-55Not specified[2]
Mouse Ventricular MyocytesCa(v)1.21 µM~100%-55Not specified[2]
SAN Myocytes (Ca(v)1.3-/-)Ca(v)1.2300 nM68 ± 3%-600[2]
SAN Myocytes (Ca(v)1.3-/-)Ca(v)1.2300 nM67 ± 4%-400[2]
HEK-293TRecombinant Ca(v)1.2100 nM~37%-600[2]
HEK-293TRecombinant Ca(v)1.3Up to 1 µMNo significant inhibition-600[2]

Table 2: Potency of this compound on Smooth and Cardiac Muscle Contraction

Tissue PreparationAgonistThis compound Concentration (nM)EffectReference
Rat Aorta (depolarized)Ca²⁺IC50: 1.9 (compare to Nifedipine IC50: 4.1)Inhibition of contraction[9]
Rat Aorta45 mM K⁺IC50: 19.4Inhibition of contraction[9]
Langendorff Perfused Mouse HeartSpontaneous100Potent inhibition of cardiac contraction[2]

Experimental Protocols

Electrophysiological Assessment of L-type Calcium Channel Blockade

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on L-type calcium currents.

Materials:

  • Cell Lines: HEK293 cells stably expressing the human Ca(v)1.2 channel (α1C, β2, and α2δ subunits) or primary cells such as isolated ventricular cardiomyocytes or vascular smooth muscle cells.

  • External Solution (in mM): 135 Choline Chloride, 4 KCl, 1.8 CaCl₂, 2 BaCl₂, 1 MgCl₂, 2 4-aminopyridine (4-AP), 11 Glucose, 2 HEPES (pH 7.2 with KOH). Barium (Ba²⁺) can be used as the charge carrier to increase current amplitude.

  • Internal Solution (in mM): 130 KCl, 10 HEPES, 10 EGTA or BAPTA (pH 7.2 with KOH). Cesium (Cs⁺) can be used to block K⁺ channels.

  • This compound Stock Solution: Prepare a high-concentration stock (e.g., 1 mM) in a suitable solvent (e.g., water or a buffered solution) and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.

  • Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips at a low density 2-3 days prior to the experiment to allow for the isolation of single cells for recording.

  • Pipette Filling: Fill the patch pipette with the internal solution.

  • Seal Formation: Approach a single, healthy cell and apply gentle suction to form a giga-ohm seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, establishing the whole-cell recording configuration.

  • Voltage Clamp: Hold the cell at a holding potential of -80 mV. To inactivate fast Na⁺ and T-type Ca²⁺ currents, a prepulse to -40 mV for 40 ms can be applied.[10]

  • Elicit L-type Currents: Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds) to elicit L-type calcium currents.[5]

  • Baseline Recording: Record a stable baseline of the L-type current for several minutes.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Data Acquisition: Record the current until a steady-state block is achieved.

  • Washout: Perfuse the chamber with the control external solution to observe the reversibility of the block.

  • Data Analysis: Measure the peak inward current before and after the application of this compound. Calculate the percentage of inhibition for each concentration. Construct a dose-response curve and determine the IC50 value.

Isolated Tissue Bath Assay for Smooth Muscle Contraction

This protocol outlines the procedure for measuring the effect of this compound on smooth muscle contraction using an isolated tissue bath system.[11][12][13]

Materials:

  • Tissue: Rat thoracic aorta or other suitable smooth muscle tissue.

  • Physiological Salt Solution (PSS) (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose. The solution should be continuously gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Contractile Agonist: High potassium solution (e.g., PSS with 60 mM KCl, with an equimolar reduction in NaCl) or a receptor agonist like Phenylephrine.

  • This compound Stock Solution: Prepare and dilute as described in the electrophysiology protocol.

  • Isolated Tissue Bath System: Equipped with force transducers and a data acquisition system.

Procedure:

  • System Preparation: Preheat the tissue bath system to 37°C and fill the reservoirs with PSS.[11]

  • Tissue Preparation: Euthanize the animal according to approved ethical protocols. Carefully dissect the thoracic aorta and place it in cold PSS. Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in width.

  • Tissue Mounting: Mount the aortic rings in the tissue baths between two hooks, one attached to a stationary support and the other to a force transducer.

  • Equilibration: Allow the tissues to equilibrate in the PSS for at least 60-90 minutes under a resting tension of approximately 2 grams. Replace the PSS every 15-20 minutes.

  • Viability Test: Contract the tissues with a high potassium solution (e.g., 60 mM KCl). Tissues that do not show a robust contraction should be discarded. Wash the tissues with PSS until they return to baseline tension.

  • Inhibitor Incubation: Add the desired concentration of this compound to the tissue bath and incubate for a predetermined time (e.g., 30 minutes). For control tissues, add the vehicle solution.

  • Induce Contraction: After incubation, induce contraction using a high potassium solution or a specific agonist.

  • Data Recording: Record the isometric tension until a stable plateau is reached.

  • Data Analysis: Measure the peak tension developed in the presence and absence of this compound. Calculate the percentage of inhibition of contraction for each concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathway of L-type Calcium Channel Blockade in Smooth Muscle Contraction

The following diagram illustrates the signaling cascade leading to smooth muscle contraction and the point of intervention for this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Depolarization Membrane Depolarization LTCC L-type Ca²⁺ Channel (Ca(v)1.2) Depolarization->LTCC activates Ca_influx Ca²⁺ Influx LTCC->Ca_influx This compound This compound This compound->LTCC blocks Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin forms MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction leads to

Caption: this compound blocks L-type Ca²⁺ channels, inhibiting smooth muscle contraction.

Experimental Workflow for Electrophysiological Assay

This diagram outlines the key steps in the patch-clamp experiment to assess this compound's effect.

G A Cell Preparation (e.g., HEK293-Ca(v)1.2) B Whole-Cell Patch Clamp Configuration A->B C Record Baseline L-type Ca²⁺ Current B->C D Perfuse with This compound C->D E Record Inhibited Ca²⁺ Current D->E F Washout E->F G Data Analysis (IC50 determination) E->G F->C Reversibility Check G A Tissue Dissection and Mounting B Equilibration in Physiological Salt Solution A->B C Viability Test (e.g., KCl stimulation) B->C D Incubate with This compound C->D E Induce Contraction (Agonist/KCl) D->E F Record Isometric Tension E->F G Data Analysis (% Inhibition, IC50) F->G

References

Proper Preparation of Calciseptin Stock and Working Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calciseptin is a 60-amino acid polypeptide toxin isolated from the venom of the black mamba snake (Dendroaspis polylepis polylepis). It is a potent and specific blocker of L-type voltage-gated calcium channels (CaV1.2), making it an invaluable tool for research in cardiology, neuroscience, and smooth muscle physiology.[1] Proper preparation of this compound solutions is critical to ensure its stability and biological activity, leading to accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of stock and working solutions of this compound.

Physicochemical Properties and Storage Recommendations

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Weight ~7044 g/mol
Appearance Lyophilized white powder
Solubility >10 mg/mL in pure water
Recommended Solvent High-purity, sterile water (e.g., ddH₂O)
Storage (Lyophilized) -20°C or colder, desiccated, protected from light
Storage (Stock Solution) -20°C in aliquots; avoid freeze-thaw cycles
IC₅₀ (Cardiac Tissue) 15 nM
IC₅₀ (K⁺-induced contractions) 230 nM
IC₅₀ (L-type Ca²⁺ channel activity) 430 nM

Preparation of this compound Stock Solution (100 µM)

This protocol describes the preparation of a 100 µM stock solution of this compound. It is recommended to prepare a concentrated stock solution to minimize the number of repetitive weighings and to ensure accuracy.

Materials:

  • This compound (lyophilized powder)

  • High-purity, sterile water (e.g., double-distilled water, ddH₂O)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer (optional, for gentle mixing)

  • Microcentrifuge

Protocol:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1-2 minutes) to ensure that all the lyophilized powder is at the bottom of the vial.

  • Solvent Addition: Carefully open the vial and add the required volume of sterile, high-purity water to achieve the desired stock concentration. For example, to prepare a 100 µM stock solution from 1 mg of this compound (MW ~7044 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = (0.001 g / 7044 g/mol ) / (100 x 10⁻⁶ mol/L) * 10⁶ µL/L ≈ 1420 µL

  • Dissolution: Gently swirl or pipette the solution up and down to dissolve the peptide completely. Avoid vigorous vortexing, as this can cause the peptide to aggregate or denature.[1] If necessary, gentle vortexing for a few seconds is acceptable. The solution should be clear and free of visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can significantly reduce the biological activity of the peptide.[1] Store the aliquots at -20°C or colder for long-term storage.

Preparation of this compound Working Solutions

The final working concentration of this compound will depend on the specific application and cell type being used. Based on its IC₅₀ values, a typical working concentration range is between 10 nM and 1 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Materials:

  • This compound stock solution (e.g., 100 µM)

  • Appropriate experimental buffer (e.g., extracellular recording solution, cell culture medium)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Thawing: Thaw a single aliquot of the this compound stock solution on ice.

  • Dilution: Prepare the working solution by diluting the stock solution in the appropriate experimental buffer. For example, to prepare 1 mL of a 100 nM working solution from a 100 µM stock solution:

    • (Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)

    • (100 µM) x (V₁) = (0.1 µM) x (1000 µL)

    • V₁ = 10 µL

    • Add 10 µL of the 100 µM stock solution to 990 µL of the experimental buffer.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion.

  • Immediate Use: It is recommended to prepare the working solution fresh on the day of the experiment.

Experimental Protocols

Patch-Clamp Electrophysiology

This protocol provides a general guideline for using this compound to block L-type calcium channels in whole-cell patch-clamp recordings.

Methodology:

  • Cell Preparation: Prepare the cells for patch-clamp recording according to your standard laboratory protocol.

  • Recording Setup: Establish a stable whole-cell recording configuration.

  • Control Recording: Record baseline L-type calcium currents in the absence of this compound. This is typically achieved by applying a voltage step protocol that activates these channels (e.g., stepping from a holding potential of -80 mV to a test potential of 0 mV).

  • Application of this compound: Perfuse the cells with the experimental buffer containing the desired working concentration of this compound (e.g., 100 nM - 1 µM).

  • Effect Measurement: After a sufficient incubation period (typically a few minutes to allow for binding equilibrium), record the L-type calcium currents again using the same voltage protocol.

  • Data Analysis: Compare the amplitude of the calcium currents before and after the application of this compound to determine the extent of channel blockade.

Calcium Imaging Assay

This protocol outlines the use of this compound in a fluorescent calcium imaging experiment to assess its effect on intracellular calcium levels.

Methodology:

  • Cell Preparation and Dye Loading: Plate the cells on a suitable imaging dish and load them with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Imaging: Acquire baseline fluorescence images of the cells in a standard extracellular solution.

  • Cell Stimulation: Stimulate the cells to induce calcium influx through L-type calcium channels. This can be achieved by depolarization with a high concentration of potassium chloride (KCl) or by applying a specific agonist.

  • Control Response: Record the change in fluorescence intensity upon stimulation in the absence of this compound.

  • This compound Incubation: Wash the cells and incubate them with the desired working concentration of this compound in the extracellular solution for a predetermined period.

  • Inhibition Measurement: While still in the presence of this compound, stimulate the cells again using the same method as in step 3 and record the fluorescence response.

  • Data Analysis: Compare the magnitude of the calcium response to stimulation before and after the application of this compound to quantify its inhibitory effect.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Lyophilized this compound equilibrate Equilibrate to Room Temp start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_water Add Sterile Water centrifuge->add_water dissolve Gentle Dissolution add_water->dissolve aliquot Aliquot into Tubes dissolve->aliquot store_stock Store at -20°C aliquot->store_stock thaw Thaw Stock Aliquot on Ice store_stock->thaw For Experiment dilute Dilute in Experimental Buffer thaw->dilute mix Gentle Mixing dilute->mix use Use Immediately in Experiment mix->use

Caption: Workflow for this compound solution preparation.

signaling_pathway cluster_membrane Plasma Membrane Ca_channel L-type Ca²⁺ Channel (CaV1.2) Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx This compound This compound This compound->Ca_channel Blocks Depolarization Membrane Depolarization Depolarization->Ca_channel Activates Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_influx->Cellular_Response

Caption: this compound's mechanism of action.

References

Determining Effective Calciseptin Concentration for Blocking L-type Ca2+ Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calciseptin, a 60-amino acid polypeptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), is a potent and selective blocker of L-type voltage-gated Ca2+ channels (LTCCs).[1][2] Its high specificity makes it an invaluable tool for the pharmacological dissection of L-type channel function in various physiological processes, including cardiovascular function and smooth muscle contraction.[2][3] Notably, recent studies have highlighted its selective inhibition of the Cav1.2 isoform over the Cav1.3 isoform of LTCCs, offering a refined tool for isoform-specific investigations.[4][5][6]

These application notes provide a comprehensive guide to determining the effective concentration of this compound for blocking L-type Ca2+ channels, complete with detailed protocols for key experimental techniques and a summary of reported effective concentrations.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the α1 subunit of the L-type Ca2+ channel, thereby physically occluding the pore and preventing the influx of Ca2+ ions.[3] This action is analogous to that of the dihydropyridine class of LTCC blockers.[2] The blockade is voltage-independent. The toxin's specificity for L-type channels over other voltage-gated calcium channels, such as N-type and T-type, has been well-documented.[1][2]

cluster_membrane Cell Membrane cluster_cytosol Cytosol channel L-type Ca2+ Channel (Cav1.2) ca_in Ca2+ (intracellular) channel->ca_in Ca2+ Influx This compound This compound This compound->channel Binding & Blockade ca_out Ca2+ (extracellular) ca_out->channel Depolarization response Cellular Response (e.g., Contraction) ca_in->response

Figure 1: Mechanism of L-type Ca2+ channel blockade by this compound.

Quantitative Data: Effective Concentrations of this compound

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell type and the specific L-type Ca2+ channel isoform being targeted. The following table summarizes key quantitative data from the literature.

Cell Type/TissueL-type Channel Isoform(s)Experimental MethodIC50 / Effective ConcentrationReference
Rat Thoracic AortaNot specifiedContraction Assay~230 nM[1]
A7r5 Smooth Muscle CellsNot specifiedElectrophysiology~430 nM[1]
Rat Cardiac TissueNot specifiedNot specified~15 nM[1]
Mouse Ventricular MyocytesCav1.2Patch-clamp ElectrophysiologyDose-dependent reduction observed at 100 nM, 300 nM, and 1 µM[5]
HEK-293T cellsRecombinant Cav1.2Patch-clamp ElectrophysiologySignificant inhibition at 300 nM and 1 µM[5]
HEK-293T cellsRecombinant Cav1.3Patch-clamp ElectrophysiologyNo significant effect at concentrations up to 1 µM[5]
Mouse Sinoatrial Node (SAN) MyocytesCav1.2 + Cav1.3Patch-clamp ElectrophysiologyPartial inhibition of total ICaL at 300 nM and 1 µM[5]

Experimental Protocols

Patch-Clamp Electrophysiology for Measuring L-type Ca2+ Current Inhibition

This protocol is adapted from methodologies used to study the effects of this compound on isolated cardiac myocytes and HEK-293T cells expressing recombinant channels.[5]

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application & Analysis cell_culture Cell Culture (e.g., HEK293T with Cav1.2) patching Whole-Cell Patch Clamp cell_culture->patching cell_isolation Enzymatic Isolation (e.g., Cardiomyocytes) cell_isolation->patching holding Holding Potential (-55 mV to -80 mV) patching->holding depolarization Depolarizing Pulses (e.g., to +0 mV) holding->depolarization current_rec Record L-type Ca2+ Current (ICaL) depolarization->current_rec baseline Record Baseline ICaL current_rec->baseline calciseptin_app Apply this compound (Dose-Response) baseline->calciseptin_app washout Washout calciseptin_app->washout analysis Data Analysis (IC50 Calculation) washout->analysis

Figure 2: Workflow for patch-clamp electrophysiology experiments.

a. Cell Preparation:

  • For cell lines (e.g., HEK-293T): Culture cells under standard conditions and transfect with plasmids encoding the desired L-type Ca2+ channel subunits (e.g., α1C for Cav1.2). Use cells for recording 24-48 hours post-transfection.

  • For primary cells (e.g., ventricular myocytes): Isolate cells from cardiac tissue using enzymatic digestion (e.g., collagenase and trypsin).[7]

b. Solutions:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution: (in mM) 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.

c. Recording Protocol:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a potential of -80 mV to inactivate Na+ and T-type Ca2+ channels. A holding potential of -55 mV can be used to study the mixed population of channels in sinoatrial node cells.[5]

  • Elicit L-type Ca2+ currents using depolarizing voltage steps (e.g., 200-300 ms steps from -40 mV to +50 mV in 10 mV increments).

  • Record baseline currents in the external solution.

  • Perfuse the cell with the external solution containing various concentrations of this compound (e.g., 10 nM to 1 µM) and record the inhibited currents.

  • Perform a washout step by perfusing with the external solution alone to check for reversibility.

  • Analyze the peak current amplitude at each voltage step to construct current-voltage (I-V) relationships and dose-response curves.

Calcium Imaging to Assess L-type Ca2+ Channel Blockade

This protocol provides a general framework for measuring changes in intracellular Ca2+ concentration ([Ca2+]i) in response to depolarization and its inhibition by this compound.

a. Cell Preparation and Dye Loading:

  • Plate cells on glass-bottom dishes suitable for microscopy.

  • Prepare a loading solution of a calcium indicator dye (e.g., 5 µM Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., HBSS).[8]

  • Incubate cells with the loading solution at room temperature for 30-40 minutes in the dark.[8]

  • Wash the cells 2-3 times with the buffer to remove excess dye.

b. Imaging Protocol:

  • Mount the dish on an inverted fluorescence microscope equipped for calcium imaging.

  • Acquire a baseline fluorescence signal.

    • For Fura-2 , acquire images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.[9][10] The ratio of the fluorescence intensities (F340/F380) is proportional to [Ca2+]i.

    • For Fluo-4 , excite at ~488 nm and measure emission at ~520 nm.[8][9]

  • Stimulate the cells to induce Ca2+ influx through L-type channels. A common method is to apply a high concentration of KCl (e.g., 40-50 mM) to depolarize the cell membrane.[8][11]

  • Record the change in fluorescence in response to the stimulation.

  • Wash out the KCl and allow the cells to return to baseline.

  • Incubate the cells with the desired concentration of this compound for a sufficient duration.

  • Re-apply the KCl stimulus in the presence of this compound and record the fluorescence response.

  • Compare the amplitude of the Ca2+ transient before and after this compound application to quantify the degree of inhibition.

Concluding Remarks

This compound is a highly selective and potent blocker of L-type Ca2+ channels, particularly the Cav1.2 isoform. The effective concentration for blockade is typically in the nanomolar range, though it can vary between cell types. The provided protocols for patch-clamp electrophysiology and calcium imaging offer robust methods for quantifying the inhibitory effects of this compound. Careful dose-response studies are recommended to determine the optimal concentration for a specific experimental system.

References

Application Notes: Calciseptin in Neuroscience and Neuronal Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calciseptin is a 60-amino acid polypeptide neurotoxin originally isolated from the venom of the black mamba snake (Dendroaspis polylepis polylepis).[1][2] It functions as a highly specific and potent blocker of L-type voltage-gated calcium channels (L-VGCCs).[1][2] Unlike many small molecule antagonists, such as 1,4-dihydropyridines, which can have off-target effects, this compound offers remarkable specificity, showing little to no activity on other voltage-dependent calcium channels like N-type and T-type channels.[2] This specificity makes it an invaluable pharmacological tool for dissecting the precise physiological and pathophysiological roles of L-type calcium channels in the central and peripheral nervous systems.

Recent studies have further refined our understanding of its selectivity, demonstrating that this compound preferentially blocks the Cav1.2 (α1C) isoform over the Cav1.3 (α1D) isoform of the L-type channel.[3][4] As these isoforms are often co-expressed in neuronal, neuroendocrine, and cardiac tissues, this compound provides a unique advantage in isolating their distinct contributions to cellular function.[3][4]

Mechanism of Action

Voltage-gated calcium channels are critical for a multitude of neuronal processes, including neurotransmitter release, gene expression, and the regulation of neuronal excitability. Upon membrane depolarization, L-type calcium channels open, allowing an influx of Ca²⁺ into the cell. This increase in intracellular calcium acts as a second messenger, triggering a cascade of downstream signaling events. This compound exerts its effect by binding to the L-type channel, physically occluding the pore and preventing this Ca²⁺ influx. Its primary utility in neuroscience is to inhibit these processes to study their underlying mechanisms.

Depolarization Membrane Depolarization LTCC L-type Ca²⁺ Channel (Cav1.2) Depolarization->LTCC Activates Ca_Influx Ca²⁺ Influx LTCC->Ca_Influx Allows Downstream Downstream Neuronal Events (e.g., Gene Expression, Neurotransmitter Release) Ca_Influx->Downstream Triggers This compound This compound This compound->LTCC Blocks

This compound's mechanism of action on L-type calcium channels.

Key Applications & Data

This compound is employed across various domains of neuroscience research to elucidate the function of L-type calcium channels.

  • Electrophysiology: To isolate L-type currents from other ion channel currents in voltage-clamp experiments.

  • Calcium Imaging: To confirm that observed changes in intracellular Ca²⁺ are specifically mediated by L-type channels.

  • Neurotransmitter Release Studies: To investigate the contribution of L-type channels to synaptic vesicle exocytosis, particularly in response to sustained depolarization.

  • Neuroprotection Research: To explore the role of L-type channel-mediated calcium overload in excitotoxicity and neurodegenerative disease models.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound for experimental design.

Table 1: Specificity and Selectivity of this compound

Channel TypeSubtypeActionReference
L-typeCav1.2Potent Blocker[3][4]
L-typeCav1.3Unaffected at concentrations that block Cav1.2[3]
N-type-Inactive[1][2]
T-type-Inactive[1][2]

Table 2: Effective Concentrations of this compound in Research Applications

Tissue / Cell TypeApplicationEffective Concentration (nM)Reference
Rat Thoracic AortaSmooth Muscle Relaxation100 - 1000[1]
Cardiac MyocytesInhibition of Contraction100 - 1000[2]
Neuronal CellsL-type Channel Blockade100 - 1000[5]
Mouse MyotubesCa²⁺ Current Modulation100 - 1000[1]

Note: While neuronal cells are less vulnerable to this compound than cardiovascular cells, the effective concentrations for channel blockade are in a similar range.[1][5]

Experimental Protocols

Protocol 1: Electrophysiological Recording of L-type Ca²⁺ Currents

This protocol describes the use of this compound to isolate L-type calcium currents in cultured neurons using the whole-cell patch-clamp technique.

Materials:

  • Cultured neurons (e.g., primary hippocampal neurons, SH-SY5Y, or IMR-32 cells)

  • External solution (in mM): 110 NaCl, 20 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 D-Glucose, 10 HEPES, 0.001 TTX. pH adjusted to 7.4 with NaOH.

  • Internal pipette solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH.

  • This compound stock solution (100 µM in water or appropriate buffer).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Workflow Diagram:

A Prepare Neuronal Culture C Obtain Giga-Ohm Seal A->C B Pull Patch Pipette & Fill with Internal Solution B->C D Rupture Membrane (Whole-Cell Configuration) C->D E Record Baseline ICa (Voltage-Step Protocol) D->E F Perfuse with This compound (e.g., 500 nM) E->F G Record Post-Drug ICa F->G H Data Analysis: Compare Currents G->H

Workflow for a whole-cell patch-clamp experiment using this compound.

Procedure:

  • Preparation: Place the coverslip with cultured neurons into the recording chamber on the microscope stage. Continuously perfuse with the external solution.

  • Patching: Using a micromanipulator, approach a healthy-looking neuron with a glass pipette filled with the internal solution. Apply gentle suction to form a giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Baseline Recording: Switch to voltage-clamp mode. Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure channels are available for opening. Apply a depolarizing voltage step (e.g., to 0 mV for 200 ms) to elicit calcium currents. Record the resulting inward current. This is your baseline L-type current.

  • This compound Application: Switch the perfusion system to the external solution containing the desired final concentration of this compound (e.g., 500 nM). Allow the solution to perfuse the chamber for 3-5 minutes to ensure complete exchange.

  • Post-Drug Recording: Apply the same voltage-step protocol as in step 4. Record the resulting current in the presence of this compound.

  • Analysis: Measure the peak amplitude of the inward calcium current before and after this compound application. The reduction in current amplitude represents the contribution of this compound-sensitive L-type channels.

Protocol 2: Calcium Imaging with Fura-2 AM

This protocol uses this compound to determine the L-type channel contribution to depolarization-induced calcium influx in neuronal populations.

Materials:

  • Cultured neurons on glass-bottom dishes.

  • Fura-2 AM calcium indicator dye.

  • Imaging Buffer (e.g., HBSS).

  • High Potassium (High K⁺) solution: Imaging buffer with KCl concentration raised to 50 mM (with a corresponding reduction in NaCl to maintain osmolarity).

  • This compound stock solution.

  • Fluorescence imaging system capable of ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters).

Procedure:

  • Dye Loading: Incubate the cultured neurons with 2-5 µM Fura-2 AM in imaging buffer for 30-45 minutes at 37°C.

  • Wash: Gently wash the cells three times with fresh imaging buffer to remove extracellular dye. Allow cells to de-esterify the dye for at least 20 minutes at room temperature.

  • Baseline Imaging: Place the dish on the imaging system stage. Acquire baseline ratiometric images (F340/F380) for 1-2 minutes to establish a stable baseline of intracellular calcium.

  • Control Stimulation: Perfuse the cells with the High K⁺ solution to induce depolarization. Record the change in the F340/F380 ratio for 3-5 minutes until a peak response is observed and returns towards baseline.

  • Washout: Wash the cells with normal imaging buffer until the calcium signal returns to baseline levels.

  • This compound Incubation: Incubate the same field of view with this compound (e.g., 500 nM) in imaging buffer for 5-10 minutes.

  • Stimulation with this compound: While still in the presence of this compound, repeat the stimulation by perfusing with the High K⁺ solution (also containing 500 nM this compound). Record the resulting change in the F340/F380 ratio.

  • Analysis: For each cell, calculate the peak change in the F340/F380 ratio in response to High K⁺ stimulation with and without this compound. The difference quantifies the portion of the calcium influx mediated by L-type channels.

Protocol 3: Synaptic Vesicle Recycling Assay

This protocol uses this compound to assess the role of L-type channels in activity-dependent neurotransmitter release and vesicle recycling at the presynaptic terminal, using a fluorescent dye like FM1-43.

Materials:

  • Primary neuronal cultures with established synaptic connections.

  • FM1-43 dye.

  • High K⁺ stimulation solution (as described above).

  • Advasep-7 for washing out the dye.

  • This compound stock solution.

  • Confocal or epifluorescence microscope.

Workflow Diagram:

Prep Prepare Synaptic Neuronal Culture Incubate Incubate with/without This compound Prep->Incubate Load Stimulate (High K⁺) in presence of FM1-43 Dye Incubate->Load Vesicles take up dye during endocytosis Wash Wash to Remove Surface-Bound Dye Load->Wash Image Image Synaptic Boutons (Measure Fluorescence) Wash->Image Analyze Analyze & Compare Fluorescence Intensity Image->Analyze

Workflow for an FM-dye based neurotransmitter release assay.

Procedure:

  • Pre-incubation: Treat one set of neuronal cultures with this compound (e.g., 500 nM) for 10 minutes. Leave a control set untreated.

  • Dye Loading: Stimulate both control and this compound-treated cultures with High K⁺ solution containing 10 µM FM1-43 for 90 seconds. This triggers exocytosis, and the subsequent endocytosis internalizes the dye into newly recycled synaptic vesicles.

  • Wash: Thoroughly wash the cultures with calcium-free buffer containing Advasep-7 for 5-10 minutes to remove all extracellular and membrane-bound FM1-43.

  • Imaging: Acquire fluorescence images of multiple fields of view for both control and this compound-treated cultures. The bright puncta correspond to presynaptic terminals that have actively recycled vesicles.

  • Analysis: Using image analysis software, quantify the average fluorescence intensity of the synaptic puncta. A reduction in fluorescence intensity in the this compound-treated group compared to the control group indicates that blocking L-type channels inhibited activity-dependent vesicle recycling.

References

Application Notes and Protocols: Utilizing Calciseptin to Probe Cardiac Myocyte Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calciseptin, a 60-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis), is a potent and highly selective blocker of the L-type calcium channel subtype Cav1.2 (α1C).[1][2] In the heart, L-type calcium channels are crucial for excitation-contraction coupling, action potential generation, and pacemaker activity. The heart expresses two main isoforms of L-type calcium channels: Cav1.2, which is predominantly found in ventricular and atrial myocytes and is central to contractility, and Cav1.3, which plays a more significant role in the sinoatrial (SAN) and atrioventricular (AVN) nodes, contributing to cardiac automaticity.

The remarkable selectivity of this compound for Cav1.2 over Cav1.3 makes it an invaluable pharmacological tool for dissecting the distinct physiological and pathophysiological roles of these two channel isoforms in cardiac function.[3][4] Unlike many synthetic calcium channel blockers, which often lack this degree of selectivity, this compound allows for the targeted investigation of Cav1.2-mediated processes. These application notes provide a comprehensive overview of the use of this compound in cardiac myocyte research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments.

Mechanism of Action

This compound exerts its effects by binding to the extracellular side of the Cav1.2 channel, thereby physically occluding the pore and preventing the influx of Ca2+ ions into the cell. This blockade of the L-type calcium current (ICaL) directly impacts the plateau phase of the cardiac action potential and reduces the trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, ultimately leading to a decrease in myocyte contractility.[2][5] Notably, at concentrations that effectively block Cav1.2, this compound has minimal effect on Cav1.3 channels, as well as other voltage-gated ion channels such as N-type, P/Q-type, T-type calcium channels, and sodium and potassium channels.[1][4] This specificity is critical for isolating the contribution of Cav1.2 to cardiac electrophysiology and mechanics.

Data Presentation

The following tables summarize the quantitative effects of this compound on various parameters of cardiac myocyte function as reported in the scientific literature.

Table 1: Electrophysiological Effects of this compound on Cardiac Myocytes

ParameterCell TypeSpeciesThis compound ConcentrationEffectReference
L-type Ca2+ Current (ICaL)Ventricular MyocytesMouse100 nMTotal block of ICaL (mediated by Cav1.2)[4]
Sinoatrial Node MyocytesMouse100 nMPartial inhibition of total ICaL (ICav1.2 + ICav1.3)[4]
HEK-293T cells expressing Cav1.2300 nMSignificant block[6]
HEK-293T cells expressing Cav1.3300 nMNo significant effect[6]
Action Potential AmplitudeSinoatrial Node MyocytesMouse100 nMReduction[4]
Cell Firing RateSinoatrial Node MyocytesMouse100 nMUnaffected[4]
ICaL Activation (V0.5)HEK-293T cells expressing Cav1.2Not SpecifiedShift from -3 ± 2 mV to 3 ± 2 mV[4]

Table 2: Effects of this compound on Cardiac Contractility

ParameterPreparationSpeciesThis compound ConcentrationEffectReference
Left Ventricular Contraction AmplitudeLangendorff-perfused HeartMouse100 nMStrong reduction (e.g., 51 ± 3 mmHg to 9 ± 2 mmHg)[4]
Heart RateLangendorff-perfused HeartMouse100 nMUnaffected[4]
Cardiac ContractionsNot SpecifiedComplete elimination[7]
Smooth Muscle ContractionPortal Vein, Thoracic Aorta, UterusRat0.2 µM - 1 µMAbolished[8]

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to investigate cardiac myocyte function.

Isolation of Ventricular Myocytes

Objective: To obtain a high yield of viable, calcium-tolerant ventricular myocytes for electrophysiological or contractility studies.

Materials:

  • Adult mouse (or rat)

  • Collagenase type II

  • Protease type XIV

  • Krebs-Henseleit (KH) buffer

  • Tyrode's solution (containing varying concentrations of CaCl2)

  • Laminin-coated culture dishes

Procedure:

  • Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

  • Perfuse the heart with calcium-free Tyrode's solution for 5-10 minutes to wash out the blood.

  • Switch to a perfusion solution containing collagenase and protease to digest the extracellular matrix.

  • After the heart becomes flaccid, remove it from the Langendorff apparatus.

  • Gently tease the ventricular tissue apart in a petri dish containing a low-calcium Tyrode's solution.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Allow the myocytes to settle and then gradually reintroduce calcium to a final concentration of 1.8 mM.

  • Plate the isolated myocytes on laminin-coated dishes for subsequent experiments.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on the L-type calcium current (ICaL) in isolated ventricular myocytes.

Materials:

  • Isolated ventricular myocytes

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for micropipettes

  • Extracellular (bath) solution: Tyrode's solution containing 1.8 mM CaCl2

  • Intracellular (pipette) solution: Containing Cs+ to block K+ currents, and EGTA to buffer Ca2+.

  • This compound stock solution

Procedure:

  • Place an isolated ventricular myocyte in the recording chamber perfused with extracellular solution.

  • Fabricate a patch pipette with a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Approach the cell with the pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit ICaL.

  • Record the baseline ICaL.

  • Perfuse the chamber with the extracellular solution containing the desired concentration of this compound (e.g., 100 nM).

  • After a stable effect is reached, record ICaL again using the same voltage protocol.

  • Analyze the data to determine the percentage of ICaL block by this compound.

Langendorff-Perfused Heart Preparation

Objective: To assess the effect of this compound on the contractility and heart rate of an intact, ex vivo heart.

Materials:

  • Isolated heart

  • Langendorff apparatus

  • Krebs-Henseleit (KH) buffer, gassed with 95% O2 / 5% CO2

  • Intraventricular balloon catheter connected to a pressure transducer

  • ECG electrodes

  • This compound stock solution

Procedure:

  • Cannulate the aorta of the isolated heart and mount it on the Langendorff apparatus.

  • Begin retrograde perfusion with warm, oxygenated KH buffer at a constant pressure.

  • Insert a fluid-filled balloon into the left ventricle to measure isovolumetric contractions.

  • Attach ECG electrodes to the heart to monitor electrical activity and heart rate.

  • Allow the heart to stabilize and record baseline left ventricular developed pressure (LVDP) and heart rate.

  • Introduce this compound into the perfusate at the desired concentration (e.g., 100 nM).

  • Continuously record LVDP and heart rate to observe the effects of this compound over time.

  • Wash out the this compound with fresh KH buffer to assess the reversibility of its effects.

Visualizations

Signaling Pathway of this compound in a Cardiac Myocyte

This compound This compound Cav12 Cav1.2 Channel This compound->Cav12 Blocks Ca_influx Ca2+ Influx Cav12->Ca_influx Mediates CICR Ca2+-Induced Ca2+ Release Ca_influx->CICR Triggers Action_Potential Action Potential (Plateau Phase) Action_Potential->Cav12 Activates SR Sarcoplasmic Reticulum SR->CICR Releases Ca2+ Ca_transient Intracellular Ca2+ Transient CICR->Ca_transient Increases Contraction Myocyte Contraction Ca_transient->Contraction Initiates

Caption: this compound's mechanism of action in a cardiac myocyte.

Experimental Workflow for Patch-Clamp Analysis

Start Start: Isolate Ventricular Myocytes Setup Prepare Patch-Clamp Rig (Pipette & Solutions) Start->Setup Seal Form Giga-ohm Seal & Achieve Whole-Cell Setup->Seal Baseline Record Baseline ICaL (Voltage-Step Protocol) Seal->Baseline Apply_this compound Apply this compound Baseline->Apply_this compound Record_Post Record ICaL Post-Calciseptin Apply_this compound->Record_Post Analysis Data Analysis: % ICaL Block Record_Post->Analysis End End Analysis->End

Caption: Workflow for patch-clamp analysis of this compound's effects.

Logical Relationship in Cardiac Automaticity

This compound This compound Cav12 Cav1.2 This compound->Cav12 Blocks Cav13 Cav1.3 This compound->Cav13 No Effect Contraction Ventricular Contraction Cav12->Contraction Drives Automaticity SAN Pacemaker Activity Cav13->Automaticity Drives

Caption: Differential effects of this compound on contractility and automaticity.

Conclusion

This compound is a powerful and selective tool for the investigation of Cav1.2 L-type calcium channels in cardiac myocytes. Its ability to discriminate between Cav1.2 and Cav1.3 isoforms provides researchers with a unique opportunity to elucidate the specific contributions of Cav1.2 to cardiac excitation-contraction coupling, action potential dynamics, and arrhythmogenesis. The protocols and data presented here serve as a guide for the effective application of this compound in cardiovascular research and drug development.

References

Calciseptine: A Potent and Selective Blocker of L-Type Calcium Channels for Ion Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calciseptine, a 60-amino acid peptide isolated from the venom of the black mamba snake (Dendroaspis polylepis polylepis), is a highly specific and potent blocker of L-type voltage-gated calcium channels (LTCCs).[1][2][3][4] Its remarkable selectivity for the CaV1.2 isoform over other calcium channel subtypes, including CaV1.3, N-type, and T-type channels, makes it an invaluable pharmacological tool for dissecting the physiological and pathological roles of these channels.[2][5][6][7][8][9] These application notes provide detailed protocols for utilizing calciseptine in key experimental paradigms to study ion channel function and pharmacology.

Source and Properties of Calciseptine

  • Source: Venom of the black mamba (Dendroaspis polylepis polylepis).[1][2]

  • Molecular Weight: Approximately 7 kDa.

  • Structure: A member of the three-finger toxin family, characterized by a core structure stabilized by four disulfide bonds.[1]

  • Mechanism of Action: Calciseptine physically occludes the pore of L-type calcium channels, thereby preventing the influx of Ca2+ ions.[10] It has been shown to interact with the pore region in repeats III and IV of the CaV1.2 α1 subunit.[11] While it can competitively inhibit the binding of dihydropyridines like nitrendipine, studies suggest they do not share the exact same binding site.[12][13]

Quantitative Data: Potency and Selectivity of Calciseptine

The following tables summarize the inhibitory potency of calciseptine on various physiological preparations and its binding affinity for L-type calcium channels.

PreparationParameterValueReference
K+-induced contraction (Rat Thoracic Aorta)IC50230 nM[1]
L-type Ca2+ channel activity (A7r5 cells)IC50430 nM[1]
Cardiac function (Rat)IC5015 nM[1]
[3H]nitrendipine binding (Rat Synaptosomal Membranes)Kd290 nM[12]
Channel SubtypeEffectConcentrationReference
CaV1.2 (recombinant HEK-293T cells)InhibitionDose-dependent[5][6][7][8][9]
CaV1.3 (recombinant HEK-293T cells)No significant inhibitionUp to 1 µM[5][6][7][8][9]
N-type Ca2+ channelsInactive[2]
T-type Ca2+ channelsInactive[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of L-type calcium channels and a general experimental workflow for studying the effects of calciseptine.

L_Type_Calcium_Channel_Signaling L-Type Calcium Channel Signaling Pathway MembraneDepolarization Membrane Depolarization LTCC L-Type Ca Channel (CaV1.2) MembraneDepolarization->LTCC activates CaInflux Ca²⁺ Influx LTCC->CaInflux Calmodulin Calmodulin CaInflux->Calmodulin CaM_Ca Ca²⁺/Calmodulin Complex Calmodulin->CaM_Ca Downstream Downstream Effectors CaM_Ca->Downstream GeneExpression Gene Expression Downstream->GeneExpression MuscleContraction Muscle Contraction Downstream->MuscleContraction NeurotransmitterRelease Neurotransmitter Release Downstream->NeurotransmitterRelease Calciseptine Calciseptine Calciseptine->LTCC blocks

Caption: L-Type Calcium Channel Signaling Pathway.

Experimental_Workflow Experimental Workflow for Calciseptine Studies CellPrep Cell/Tissue Preparation (e.g., HEK293 with CaV1.2, primary neurons) Experiment Experiment Setup (Patch-Clamp, Calcium Imaging, Binding Assay) CellPrep->Experiment Baseline Baseline Measurement (Pre-Calciseptine) Experiment->Baseline CalciseptineApp Application of Calciseptine (Varying Concentrations) Baseline->CalciseptineApp PostApp Measurement (Post-Calciseptine) CalciseptineApp->PostApp DataAnalysis Data Analysis (IC50, Kd, etc.) PostApp->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Experimental Workflow for Calciseptine Studies.

Experimental Protocols

Here we provide detailed protocols for three key experimental applications of calciseptine.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes how to measure the inhibitory effect of calciseptine on L-type calcium channel currents in a heterologous expression system (e.g., HEK293 cells stably expressing CaV1.2).

Materials:

  • HEK293 cells expressing CaV1.2

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries

  • Microforge

  • External solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)

  • Internal solution (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2 with CsOH)

  • Calciseptine stock solution (in external solution)

Procedure:

  • Cell Preparation: Plate HEK293-CaV1.2 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Establish a gigaohm seal on a single, healthy cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV to inactivate most voltage-gated sodium and T-type calcium channels.

  • Data Acquisition:

    • Elicit L-type calcium currents by applying a depolarizing voltage step to 0 mV for 200 ms.

    • Record baseline currents for several minutes to ensure stability.

    • Perfuse the chamber with varying concentrations of calciseptine and record the resulting inhibition of the calcium current.

    • Wash out the calciseptine to observe any recovery of the current.

  • Data Analysis:

    • Measure the peak inward current at each calciseptine concentration.

    • Normalize the current to the baseline and plot a dose-response curve to determine the IC50 value.

Intracellular Calcium Imaging

This protocol details the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to L-type calcium channel activation and its blockade by calciseptine.

Materials:

  • Cells expressing L-type calcium channels (e.g., primary neurons, cardiomyocytes, or A7r5 smooth muscle cells)

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • High potassium solution (e.g., HBSS with 50 mM KCl)

  • Fluorescence microscope with an excitation wavelength switcher (340/380 nm) and an emission filter (510 nm)

  • Image acquisition and analysis software

  • Calciseptine stock solution

Procedure:

  • Cell Loading:

    • Plate cells on glass-bottom dishes.

    • Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells in the loading solution for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS and incubate for a further 30 minutes to allow for de-esterification of the dye.

  • Imaging:

    • Mount the dish on the microscope stage.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

    • Stimulate the cells with the high potassium solution to induce membrane depolarization and activate L-type calcium channels.

    • Record the resulting increase in the 340/380 nm fluorescence ratio, which corresponds to an increase in intracellular calcium.

  • Inhibition with Calciseptine:

    • After washing out the high potassium solution and allowing the calcium levels to return to baseline, pre-incubate the cells with the desired concentration of calciseptine for 10-15 minutes.

    • Re-stimulate the cells with the high potassium solution in the presence of calciseptine and record the fluorescence ratio.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • Compare the peak increase in the ratio in the absence and presence of calciseptine to quantify the inhibitory effect.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of calciseptine for the L-type calcium channel using a radiolabeled dihydropyridine, such as [3H]nitrendipine.

Materials:

  • Membrane preparation from a tissue or cell line rich in L-type calcium channels (e.g., rat brain synaptosomes, cardiac muscle)

  • [3H]nitrendipine

  • Unlabeled nitrendipine

  • Calciseptine

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • In a series of tubes, add a constant amount of membrane preparation (e.g., 50-100 µg of protein).

    • Add a constant concentration of [3H]nitrendipine (typically at or below its Kd).

    • Add increasing concentrations of unlabeled calciseptine.

    • For determining non-specific binding, add a high concentration of unlabeled nitrendipine (e.g., 10 µM) to a separate set of tubes.

  • Incubation:

    • Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Plot the percentage of specific [3H]nitrendipine binding as a function of the calciseptine concentration.

    • Fit the data to a one-site competition model to determine the IC50 of calciseptine.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]nitrendipine and Kd is its dissociation constant.[12]

Conclusion

Calciseptine's high affinity and selectivity for CaV1.2 L-type calcium channels make it an indispensable tool for ion channel research. The protocols outlined in these application notes provide a framework for utilizing calciseptine to investigate the role of these channels in various physiological and pathological processes, and for the screening and characterization of novel L-type calcium channel modulators.

References

Isolating L-type Calcium Channel Subtypes with Calciseptin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calciseptin, a 60-amino acid peptide toxin isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), is a potent and selective blocker of L-type voltage-gated calcium channels (CaVs).[1][2][3] Its high specificity, particularly for the CaV1.2 subtype, makes it an invaluable tool for dissecting the physiological roles of different L-type calcium channel isoforms and for screening potential therapeutic agents.[4][5] L-type calcium channels are critical in a variety of physiological processes, including cardiac and smooth muscle contraction, hormone secretion, and neuronal signaling.[6] Dysregulation of these channels is implicated in numerous cardiovascular and neurological disorders.

These application notes provide detailed protocols for utilizing this compound to isolate and characterize L-type calcium channel activity in various experimental models. The protocols cover electrophysiological recordings in recombinant expression systems and primary cells, as well as functional assays in isolated tissues.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the extracellular side of the L-type calcium channel.[7] Cryo-electron microscopy studies have revealed that this compound binds to the "shoulder" of the pore domain, distinct from the permeation pathway.[7] This binding traps the channel in a non-conductive, inactivated conformation, thereby blocking the influx of Ca2+ ions.[7][8] Notably, this compound exhibits a strong selectivity for the CaV1.2 subtype over the CaV1.3 subtype, making it a powerful tool to differentiate the functions of these two closely related isoforms.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's interaction with L-type calcium channels from various studies.

Table 1: Inhibitory Potency of this compound (IC50 Values)

Channel SubtypeCell Type/TissueExperimental MethodIC50 ValueReference(s)
L-type (unspecified)Rat Thoracic AortaK+-induced Contraction230 nM[9]
L-type (unspecified)A7r5 cellsL-type Ca2+ Current430 nM[9]
L-type (unspecified)Rat Cardiac TissueCardiac Function15 nM[9]
CaV1.2HEK-293T cellsWhole-cell Patch Clamp92 ± 18 nM[10]
CaV1.3HEK-293T cellsWhole-cell Patch ClampNo significant inhibition up to 1 µM[10]

Table 2: Binding Affinity of this compound (Kd Value)

PreparationLigandExperimental MethodKd ValueReference(s)
Rat Brain Synaptosomal Membranes[3H]nitrendipineCompetitive Binding Assay290 nM[11]

Table 3: Effective Concentrations of this compound in Functional Assays

Tissue/Cell TypeAssayEffective ConcentrationObserved EffectReference(s)
Rat Thoracic AortaRelaxation of pre-constricted tissue0.1 - 1 µMDose-dependent relaxation[12]
Rat Pulmonary ArteryRelaxation of pre-constricted tissueED50: 62.5 ± 9.2 nMDose-dependent relaxation[12]
Rat TracheaRelaxation of pre-constricted tissueED50: > 100 nMDose-dependent relaxation[12]
Guinea Pig Ileal Longitudinal MuscleInhibition of ACh-induced contractionED50: 15.4 ± 1.8 nMInhibition of contraction[12]
Mouse MyotubesCa2+ Current Measurement1 µM37% increase in peak ICa[13]
Frog Skeletal Muscle FibersCa2+ Current MeasurementNot specified49% increase in peak ICa[13]
A7r5 cellsInhibition of electrical activity1 µMCessation of action potentials[9]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • Lyophilized this compound

  • Sterile double-distilled water (ddH2O)

  • Microcentrifuge

  • Low-protein-binding microtubes

Protocol:

  • Before opening, centrifuge the vial of lyophilized this compound at 10,000 x g for 5 minutes to ensure all the powder is at the bottom of the vial.

  • Reconstitute the this compound in sterile ddH2O to a stock concentration of 100 µM to 1 mM.

  • Gently tap or roll the vial to dissolve the peptide. Avoid vigorous vortexing.

  • Aliquot the stock solution into low-protein-binding microtubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

  • On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the appropriate experimental buffer.

Protocol 1: Electrophysiological Recording of L-type Ca2+ Currents in HEK293 Cells Expressing CaV1.2

This protocol describes the whole-cell patch-clamp technique to measure L-type Ca2+ currents in HEK293 cells stably or transiently expressing the human CaV1.2 channel.

Materials:

  • HEK293 cells expressing CaV1.2 (α1C, β2, and α2δ subunits)

  • Glass coverslips

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries

  • Microelectrode puller and polisher

  • Perfusion system

Solutions:

  • External Solution (in mM): 100 NaCl, 4 KCl, 40 NMDG, 5 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, 5 Sorbitol. Adjust pH to 7.4 with HCl.

  • Internal (Pipette) Solution (in mM): 108 Cs Methanesulfonate, 4.5 MgCl2, 1 CaCl2, 5 Phosphocreatine Na2, 5 Creatine, 5 Pyruvate, 5 Oxaloacetate, 4 Na2ATP, 24 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

Procedure:

  • Cell Preparation: Two to three days before the experiment, plate the HEK293-CaV1.2 cells onto glass coverslips at a low density to obtain isolated single cells for patching.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording: a. Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution. b. Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal. c. Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration. d. Set the holding potential to -80 mV. e. Elicit L-type Ca2+ currents by applying depolarizing voltage steps (e.g., from -80 mV to +50 mV in 10 mV increments for 200 ms) at a frequency of 0.1 Hz.

  • This compound Application: a. After obtaining a stable baseline recording of the Ca2+ current for at least 3-5 minutes, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 10 nM - 1 µM). b. Record the current until a steady-state block is achieved.

  • Data Acquisition and Analysis: a. Digitize the current recordings at a sampling rate of 10-20 kHz and filter at 2-5 kHz. b. Measure the peak inward current amplitude at each voltage step before and after this compound application. c. Construct current-voltage (I-V) relationships. d. To determine the IC50, apply increasing concentrations of this compound and plot the percentage of current inhibition against the logarithm of the this compound concentration. Fit the data with a Hill equation.

Protocol 2: Isolation and Electrophysiological Recording from Adult Ventricular Myocytes

This protocol details the isolation of single ventricular myocytes from a rat heart and subsequent patch-clamp recording of L-type Ca2+ currents.

Materials:

  • Adult rat

  • Langendorff apparatus

  • Surgical instruments

  • Collagenase Type II

  • Protease Type XIV

  • Bovine Serum Albumin (BSA)

Solutions:

  • Ca2+-free Tyrode's Solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Enzyme Solution: Ca2+-free Tyrode's solution containing 1 mg/mL Collagenase Type II and 0.1 mg/mL Protease Type XIV.

  • Kraft-Brühe (KB) Solution (in mM): 70 KOH, 50 L-glutamic acid, 40 KCl, 20 KH2PO4, 20 taurine, 3 MgCl2, 10 glucose, 10 HEPES, and 0.5 EGTA. Adjust pH to 7.4 with KOH.

  • External Solution for Recording (in mM): 120 K-gluconate, 25 KCl, 2 MgCl2, 1 CaCl2, 2 EGTA, 10 Glucose, 10 HEPES. Adjust pH 7.4 with NaOH.

  • Internal (Pipette) Solution for Recording (in mM): 90 BaCl2, 10 HEPES, 10 Sucrose. Adjust pH 7.4 with TEA-OH. (Barium is used as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation).

Procedure:

  • Heart Isolation: a. Anesthetize the rat and administer heparin. b. Rapidly excise the heart and place it in ice-cold Ca2+-free Tyrode's solution. c. Mount the heart on the Langendorff apparatus via aortic cannulation.

  • Perfusion and Digestion: a. Perfuse the heart with Ca2+-free Tyrode's solution for 5 minutes to wash out the blood. b. Switch the perfusion to the enzyme solution for 15-20 minutes at 37°C. c. Once the heart becomes flaccid, remove it from the apparatus.

  • Myocyte Isolation: a. Mince the ventricular tissue in KB solution. b. Gently triturate the tissue with a pipette to release single myocytes. c. Allow the cells to settle and then resuspend them in fresh KB solution.

  • Electrophysiological Recording: a. Follow the patch-clamp recording procedure as described in Protocol 1, using the specific external and internal solutions for ventricular myocytes. b. A holding potential of -55 mV can be used to inactivate Na+ channels. c. Apply depolarizing steps (e.g., to 0 mV for 200 ms) to elicit L-type Ca2+ currents. d. Apply this compound as described in Protocol 1.

Protocol 3: Aortic Smooth Muscle Contraction Assay

This protocol describes an ex vivo method to assess the effect of this compound on the contractility of aortic smooth muscle rings.

Materials:

  • Rat aorta

  • Organ bath system with isometric force transducers

  • Krebs-Henseleit solution

  • Phenylephrine (PE) or Potassium Chloride (KCl)

  • Carbogen gas (95% O2, 5% CO2)

Solutions:

  • Krebs-Henseleit Solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.1 Glucose.

Procedure:

  • Aorta Preparation: a. Euthanize a rat and excise the thoracic aorta. b. Place the aorta in cold Krebs-Henseleit solution. c. Carefully remove adherent connective tissue and cut the aorta into 2-3 mm rings.

  • Mounting and Equilibration: a. Mount the aortic rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. b. Apply a resting tension of ~1-2 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Contraction and this compound Application: a. Induce a submaximal contraction with a contractile agent such as phenylephrine (e.g., 1 µM) or high KCl (e.g., 60 mM). b. Once the contraction has reached a stable plateau, add this compound cumulatively to the bath to obtain a dose-response curve (e.g., 1 nM to 1 µM). c. Record the relaxation response after each addition of this compound.

  • Data Analysis: a. Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the agonist. b. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and calculate the ED50.

Protocol 4: Langendorff-Perfused Heart Assay

This protocol allows for the study of this compound's effects on the contractility and electrophysiology of an isolated, retrogradely perfused heart.

Materials:

  • Rat or guinea pig heart

  • Langendorff perfusion system

  • Pressure transducer and data acquisition system

  • ECG electrodes

  • Krebs-Henseleit solution

Procedure:

  • Heart Isolation and Perfusion: a. Isolate the heart as described in Protocol 2 and mount it on the Langendorff apparatus. b. Begin retrograde perfusion with Krebs-Henseleit solution (37°C, bubbled with carbogen) at a constant pressure or flow rate.[14]

  • Data Recording: a. Insert a balloon into the left ventricle connected to a pressure transducer to measure left ventricular pressure. b. Attach ECG electrodes to record the electrocardiogram. c. Allow the heart to stabilize for a baseline period of 20-30 minutes.

  • This compound Administration: a. After the baseline period, infuse this compound into the perfusion line at the desired concentrations. b. Record the effects on left ventricular developed pressure (LVDP), heart rate, and ECG parameters.

  • Data Analysis: a. Calculate LVDP (systolic pressure - diastolic pressure) and heart rate. b. Analyze changes in ECG intervals (e.g., PR, QRS, QT). c. Compare the data before and after this compound administration.

Visualizations

Calciseptin_Mechanism_of_Action This compound This compound L_type_Channel L-type CaV Channel (CaV1.2 Subtype) This compound->L_type_Channel Binds to extracellular loop Ca_ion_in Ca²⁺ L_type_Channel->Ca_ion_in Influx Block Block of Ca²⁺ Influx L_type_Channel->Block Induces conformational change (inactivated state) Extracellular Extracellular Space Membrane Intracellular Intracellular Space Ca_ion_out Ca²⁺

Caption: Mechanism of this compound action on L-type calcium channels.

Patch_Clamp_Workflow Start Start Cell_Prep Cell Preparation (e.g., HEK293-CaV1.2 plating) Start->Cell_Prep Pipette_Prep Pipette Fabrication & Filling Start->Pipette_Prep Seal Gigaohm Seal Formation Cell_Prep->Seal Pipette_Prep->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline L-type Current Whole_Cell->Baseline Calciseptin_App Apply this compound Baseline->Calciseptin_App Record_Block Record Current Blockade Calciseptin_App->Record_Block Data_Analysis Data Analysis (I-V curve, IC50) Record_Block->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for patch-clamp analysis.

Muscle_Contraction_Workflow Start Start Tissue_Prep Aortic Ring Preparation Start->Tissue_Prep Mount Mount in Organ Bath Tissue_Prep->Mount Equilibrate Equilibration Mount->Equilibrate Contract Induce Contraction (Phenylephrine or KCl) Equilibrate->Contract Calciseptin_App Cumulative Addition of this compound Contract->Calciseptin_App Record_Relax Record Relaxation Calciseptin_App->Record_Relax Data_Analysis Data Analysis (Dose-Response Curve, ED50) Record_Relax->Data_Analysis End End Data_Analysis->End

Caption: Workflow for smooth muscle contraction assay.

References

Application Notes and Protocols for In Vivo Administration of Calciseptin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calciseptin, a potent and specific L-type calcium channel blocker isolated from the venom of the black mamba (Dendroaspis polylepis), is a valuable tool in cardiovascular and neuroscience research. Its high affinity and selectivity for L-type calcium channels make it an excellent probe for studying the physiological and pathological roles of these channels. These application notes provide detailed protocols for the in vivo administration of this compound in animal models, primarily focusing on rodents, to assist researchers in designing and executing their experimental studies.

Mechanism of Action

This compound exerts its biological effects by binding to L-type calcium channels, which are voltage-gated ion channels crucial for the regulation of calcium influx into cells. This blockade of calcium entry leads to the relaxation of smooth muscle, including vascular smooth muscle, and a reduction in the contractility of cardiac muscle.

This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits Smooth_Muscle Vascular Smooth Muscle Ca_Influx->Smooth_Muscle Affects Cardiac_Muscle Cardiac Muscle Ca_Influx->Cardiac_Muscle Affects Vasodilation Vasodilation Smooth_Muscle->Vasodilation Reduced_Contraction Reduced Contractility Cardiac_Muscle->Reduced_Contraction Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Reduced_Contraction->Blood_Pressure

Fig. 1: Signaling pathway of this compound's effect on blood pressure.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vivo administration of this compound. It is crucial to note that lethal dose (LD50) values are provided for mice and should be used as a reference for initial dose-range finding studies in other rodent species, starting with much lower doses.

ParameterAnimal ModelAdministration RouteValueReference
LD50 MouseIntravenous (IV)0.25 mg/kg[1]
LD50 MouseSubcutaneous (SC)0.38 mg/kg[1]
LD50 MouseIntraperitoneal (IP)0.94 mg/kg[1]
Effect RatNot specifiedDrastic decrease in blood pressure[1]
Onset of Action RatNot specified~5 minutes[1]
Duration of Action RatNot specified≥ 120 minutes[1]

Experimental Protocols

The following are detailed protocols for common in vivo administration routes of this compound in rodent models. It is imperative to adhere to all institutional and national guidelines for the ethical use of laboratory animals.

Intravenous (IV) Administration

This route ensures immediate and complete bioavailability of this compound, making it suitable for acute studies observing rapid cardiovascular effects.

Materials:

  • This compound

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS) as a vehicle

  • Syringes (e.g., 1 mL)

  • Needles (e.g., 27-30 gauge)

  • Animal restrainer

  • Warming pad or lamp

Protocol:

  • Preparation of this compound Solution:

    • Aseptically reconstitute lyophilized this compound in sterile saline or PBS to the desired stock concentration.

    • Further dilute the stock solution with the same vehicle to the final injection concentration. The final volume for a bolus injection in a mouse is typically 5 µL/g of body weight and for a rat is 5 mL/kg.

  • Animal Preparation:

    • Accurately weigh the animal to determine the correct injection volume.

    • Warm the animal's tail using a warming pad or lamp to dilate the lateral tail veins, facilitating easier injection.

    • Place the animal in a suitable restrainer to immobilize the tail.

  • Injection Procedure:

    • Disinfect the injection site on the tail with 70% ethanol.

    • Insert the needle into one of the lateral tail veins at a shallow angle.

    • Administer the this compound solution as a bolus over a period of 15-30 seconds.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring:

    • Immediately begin monitoring the animal for the desired physiological responses (e.g., blood pressure, heart rate) and any adverse effects.

start Start prep_solution Prepare this compound Solution start->prep_solution prep_animal Prepare Animal (Weigh, Warm Tail, Restrain) prep_solution->prep_animal inject Intravenous Injection into Tail Vein prep_animal->inject monitor Monitor Physiological Parameters inject->monitor end End monitor->end

Fig. 2: Experimental workflow for intravenous administration.
Subcutaneous (SC) Administration

This route provides a slower absorption and a more sustained effect compared to IV administration.

Materials:

  • This compound

  • Sterile saline or PBS

  • Syringes (e.g., 1 mL)

  • Needles (e.g., 25-27 gauge)

Protocol:

  • Preparation of this compound Solution:

    • Prepare the this compound solution as described for IV administration. The injection volume for SC administration in mice is typically up to 100 µL and in rats up to 1 mL, depending on the site.

  • Animal Handling:

    • Weigh the animal to calculate the dose.

    • Gently restrain the animal, allowing access to the injection site (typically the loose skin over the back, between the shoulder blades).

  • Injection Procedure:

    • Lift a fold of skin to create a "tent."

    • Insert the needle at the base of the tent, parallel to the body surface.

    • Inject the this compound solution into the subcutaneous space.

    • Withdraw the needle and gently massage the area to aid dispersion.

  • Post-injection Monitoring:

    • Monitor the animal at appropriate time points for the expected physiological changes.

Intraperitoneal (IP) Administration

IP administration offers a route with relatively rapid absorption, though slower than IV.

Materials:

  • This compound

  • Sterile saline or PBS

  • Syringes (e.g., 1 mL)

  • Needles (e.g., 23-25 gauge)

Protocol:

  • Preparation of this compound Solution:

    • Prepare the this compound solution as described previously. The typical injection volume for IP administration in mice is up to 200 µL and in rats up to 2 mL.

  • Animal Handling:

    • Weigh the animal.

    • Restrain the animal in a supine position, tilting the head downwards to move the abdominal organs away from the injection site.

  • Injection Procedure:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate briefly to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.

    • Inject the this compound solution.

    • Withdraw the needle.

  • Post-injection Monitoring:

    • Monitor the animal for the intended effects.

Measurement of Physiological Parameters: Blood Pressure

A primary in vivo application of this compound is the study of its hypotensive effects.

Protocol for Tail-Cuff Plethysmography in Rats

This is a common non-invasive method for measuring blood pressure.

Materials:

  • Tail-cuff blood pressure system (plethysmograph, cuff, pulse sensor)

  • Animal restrainer

  • Warming chamber

Procedure:

  • Acclimatization:

    • Acclimatize the rats to the restrainer and the procedure for several days prior to the experiment to minimize stress-induced hypertension.

  • Measurement:

    • Place the rat in the restrainer within a warming chamber set to a comfortable temperature (around 32°C) to ensure adequate blood flow to the tail.

    • Place the tail cuff and sensor on the proximal portion of the tail.

    • Initiate the measurement cycle. The system will automatically inflate and deflate the cuff, recording the systolic blood pressure.

    • Obtain several stable readings and calculate the average.

    • Administer this compound via the chosen route.

    • Measure blood pressure at predetermined time points post-administration to assess the onset, magnitude, and duration of the hypotensive effect.

acclimatize Acclimatize Rat to Restrainer baseline_bp Measure Baseline Blood Pressure acclimatize->baseline_bp administer Administer this compound baseline_bp->administer post_bp Measure Blood Pressure at Time Points administer->post_bp analyze Analyze Data (Onset, Duration, Magnitude) post_bp->analyze

References

Application Notes and Protocols for Fluorescent Labeling of Calciseptin in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calciseptin, a 60-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), is a potent and specific blocker of L-type calcium channels. Its high affinity and selectivity make it an invaluable tool for studying the physiological and pathological roles of these channels. Fluorescently labeling this compound allows for direct visualization of its binding to L-type calcium channels on the cell surface, enabling a wide range of imaging studies to investigate channel distribution, trafficking, and dynamics in live cells.

These application notes provide a comprehensive guide to the techniques for fluorescently labeling this compound, including detailed protocols for two common labeling chemistries, methods for purification and characterization of the labeled peptide, and protocols for its application in cellular imaging.

Choosing a Labeling Strategy

The primary consideration for labeling this compound is to preserve its biological activity. The binding site of this compound to the L-type calcium channel is thought to involve amino acid residues within its third finger, specifically the sequence PTAMWP (residues 42-47).[1] Therefore, the fluorescent label should be positioned away from this region to minimize interference with channel binding.

This compound's primary amino groups (the N-terminus and the epsilon-amino group of lysine residues) and any cysteine residues are potential sites for covalent modification. The choice of labeling strategy will depend on the desired location of the fluorophore and the available reactive groups on the peptide.

Two recommended strategies are:

  • N-terminal and Lysine Labeling via NHS-Ester Chemistry: This method targets primary amines and is a robust and widely used technique for peptide labeling.[2][3][4] this compound has several lysine residues that, if not in the binding domain, could be suitable for labeling. N-terminal labeling is also a common approach.[5]

  • Cysteine-Specific Labeling via Maleimide Chemistry: If a cysteine residue is present or can be introduced at a site distant from the binding domain, maleimide chemistry offers a highly specific method for fluorophore conjugation.[6][7][8]

Quantitative Data Summary

Successful labeling of this compound requires careful optimization and characterization. The following table summarizes key quantitative parameters to consider and aim for during the labeling and validation process.

ParameterUnlabeled this compoundTarget for Labeled this compoundMethod of Determination
Molecular Weight ~6955 DaLabeled MW = Peptide MW + Fluorophore MWMass Spectrometry (MALDI-TOF or ESI-MS)
Purity >95%>95%High-Performance Liquid Chromatography (HPLC)
Dissociation Constant (Kd) ~290 nM[9]< 1 µM (ideally within one order of magnitude of unlabeled)Fluorescence Polarization, Surface Plasmon Resonance (SPR), or Radioligand Binding Assay
Degree of Labeling (DOL) N/A1.0 - 1.5UV-Vis Spectroscopy

Note: The binding affinity of the labeled peptide may be altered by the fluorescent tag. It is crucial to experimentally determine the Kd of the fluorescently labeled this compound to ensure it retains high-affinity binding to L-type calcium channels.[2][6][7]

Experimental Protocols

Protocol 1: N-terminal and Lysine Labeling with NHS-Ester Dyes

This protocol describes the labeling of this compound using an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye.

Materials:

  • This compound (high purity, >95%)

  • Amine-reactive fluorescent dye with NHS ester group (e.g., FITC, Cy3-NHS ester, Cy5-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25 or reverse-phase HPLC)

  • Lyophilizer

Methodology:

  • Reagent Preparation:

    • Dissolve this compound in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of the NHS-ester dye in anhydrous DMF or DMSO immediately before use.

  • Labeling Reaction:

    • Add a 5-10 fold molar excess of the dissolved NHS-ester dye to the this compound solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.

  • Purification:

    • Purify the labeled peptide from unreacted dye and byproducts using size-exclusion chromatography (e.g., Sephadex G-25) or reverse-phase HPLC.

    • Monitor the elution profile by absorbance at 280 nm (for the peptide) and the excitation wavelength of the fluorophore.

    • Collect the fractions containing the fluorescently labeled this compound.

  • Characterization:

    • Confirm the molecular weight of the labeled peptide using mass spectrometry.

    • Assess the purity of the labeled peptide by analytical HPLC.

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the peptide at 280 nm and the fluorophore at its maximum absorbance wavelength.

  • Storage:

    • Lyophilize the purified, labeled this compound and store it at -20°C or -80°C, protected from light.

Protocol 2: Cysteine-Specific Labeling with Maleimide Dyes

This protocol is suitable if this compound has a free cysteine residue available for labeling.

Materials:

  • This compound (with a free cysteine residue)

  • Maleimide-functionalized fluorescent dye (e.g., FITC-maleimide, Cy3-maleimide, Cy5-maleimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0-7.5

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Purification column (e.g., Sephadex G-25 or reverse-phase HPLC)

  • Lyophilizer

Methodology:

  • Peptide Preparation:

    • Dissolve this compound in the conjugation buffer to a final concentration of 1-5 mg/mL.

    • If the cysteine residue is oxidized (forming a disulfide bond), add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce it.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMF or DMSO immediately before use.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dissolved maleimide dye to the this compound solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Follow the same purification procedure as described in Protocol 1.

  • Characterization:

    • Follow the same characterization procedure as described in Protocol 1.

  • Storage:

    • Follow the same storage procedure as described in Protocol 1.

Application in Cellular Imaging

This protocol outlines a general procedure for imaging L-type calcium channels on the surface of live cells using fluorescently labeled this compound.

Materials:

  • Fluorescently labeled this compound

  • Cell line expressing L-type calcium channels (e.g., HEK293 cells transiently or stably expressing the channel, or a cardiac cell line like HL-1)[10][11]

  • Cell culture medium

  • Imaging Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium)

  • Fluorescence microscope (e.g., confocal or TIRF microscope)

Methodology:

  • Cell Preparation:

    • Plate the cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.

    • Allow the cells to adhere and grow to an appropriate confluency.

  • Labeling:

    • Wash the cells twice with pre-warmed imaging buffer.

    • Incubate the cells with a working solution of fluorescently labeled this compound (typically 50-200 nM) in imaging buffer for 15-30 minutes at 37°C or room temperature, protected from light. The optimal concentration and incubation time should be determined empirically.

    • Wash the cells three times with imaging buffer to remove unbound labeled peptide.

  • Imaging:

    • Mount the dish or coverslip on the microscope stage.

    • Acquire images using the appropriate laser lines and emission filters for the chosen fluorophore.

    • For live-cell imaging, maintain the cells at 37°C and 5% CO2.

  • Data Analysis:

    • Analyze the images to determine the localization and distribution of the fluorescent signal, which corresponds to the location of L-type calcium channels.

    • Quantitative analysis can include measuring fluorescence intensity, particle tracking for channel dynamics, or co-localization with other cellular markers.

Validation of Labeled this compound Activity

It is essential to validate that the fluorescently labeled this compound retains its ability to bind specifically and with high affinity to L-type calcium channels.

Protocol: Competitive Binding Assay

This assay determines if the labeled this compound can be displaced by an excess of unlabeled this compound, demonstrating specific binding.

Methodology:

  • Prepare two sets of cells:

    • Set A (Labeled only): Incubate cells with the fluorescently labeled this compound as described in the imaging protocol.

    • Set B (Competition): Pre-incubate cells with a 100-fold molar excess of unlabeled this compound for 30 minutes before adding the fluorescently labeled this compound.

  • Wash and image both sets of cells under identical conditions.

  • Analyze the fluorescence intensity. A significant reduction in fluorescence intensity in Set B compared to Set A indicates that the labeled this compound binds specifically to the same site as the unlabeled peptide.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Inactive dye (hydrolyzed NHS-ester or maleimide).Use fresh, anhydrous DMF or DMSO to dissolve the dye immediately before use.
Incorrect pH of the reaction buffer.Ensure the pH is optimal for the chosen chemistry (8.3-8.5 for NHS-ester, 7.0-7.5 for maleimide).
Precipitation of Peptide during Labeling High concentration of organic solvent from the dye stock.Keep the volume of the dye stock solution to a minimum (e.g., <10% of the total reaction volume).
High Background in Imaging Incomplete removal of unbound labeled peptide.Increase the number and duration of washing steps after labeling.
Non-specific binding of the labeled peptide.Include a blocking step with a protein like BSA before adding the labeled peptide.
No or Weak Fluorescent Signal Low expression of L-type calcium channels in the chosen cell line.Use a cell line known to have high expression or a transient overexpression system.
Photobleaching of the fluorophore.Reduce laser power and/or exposure time during imaging. Use an anti-fade mounting medium for fixed cell imaging.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_labeling Fluorescent Labeling cluster_purification Purification & Characterization cluster_application Application start This compound Peptide dissolve Dissolve in Reaction Buffer start->dissolve reduce Reduce Cysteines (if applicable) dissolve->reduce react Incubate to form Covalent Bond dissolve->react dye Fluorescent Dye (NHS-Ester or Maleimide) dye->react purify Purify via HPLC or SEC react->purify characterize Characterize via Mass Spec & Spectroscopy purify->characterize validate Validate Binding Affinity (Kd) characterize->validate imaging Cellular Imaging Studies validate->imaging

Caption: Workflow for fluorescently labeling this compound.

signaling_pathway Ca_ext Ca²⁺ (extracellular) channel L-type Ca²⁺ Channel Ca_ext->channel Influx Ca_int Ca²⁺ (intracellular) response Cellular Response (e.g., muscle contraction, neurotransmitter release) Ca_int->response channel->Ca_int This compound Fluorescently Labeled This compound This compound->channel Blocks

Caption: Mechanism of L-type calcium channel blockade by this compound.

logical_relationship cluster_considerations Key Considerations for Labeling cluster_validation Validation Steps activity Preservation of Biological Activity site Labeling Site Selection (away from binding domain) activity->site dye Fluorophore Properties (brightness, photostability) activity->dye purity Purity of Labeled Peptide (>95%) activity->purity kd_assay Binding Affinity Assay (Kd determination) activity->kd_assay imaging_control Imaging Specificity Control (Competition Assay) site->imaging_control mass_spec Mass Spectrometry (Correct Mass) purity->mass_spec hplc HPLC (Purity) purity->hplc

Caption: Key considerations and validation steps for labeling.

References

Troubleshooting & Optimization

Addressing Calciseptin solubility and stability in buffer solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Calciseptin in various buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial reconstitution of lyophilized this compound?

A1: For initial reconstitution, it is recommended to dissolve lyophilized this compound in sterile, distilled water to prepare a concentrated stock solution.[1] If the peptide is difficult to dissolve in water due to hydrophobicity, a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used for initial dissolution, followed by slow, dropwise addition to the aqueous buffer with constant stirring.[1][2][3]

Q2: What is the recommended storage condition for this compound solutions?

A2: Once reconstituted into a stock solution, it is best to prepare single-use aliquots and store them at -20°C or colder.[1][3][4] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][4] For long-term storage of the lyophilized powder, a temperature of -20°C in a desiccator is recommended, which can maintain stability for several years.[3][4]

Q3: How long is this compound stable in solution?

Q4: In which common biological buffers can I dissolve this compound?

A4: While specific solubility data in buffers like PBS, TRIS, and HEPES is not available, this compound's solubility will be influenced by the pH and ionic strength of the buffer.[5][6] It is recommended to first prepare a concentrated stock solution in sterile water and then dilute it into the desired biological buffer just before the experiment.[2] This approach minimizes the risk of precipitation.

Troubleshooting Guide

Issue: this compound precipitates out of solution upon addition to my experimental buffer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
High Peptide Concentration The concentration of this compound in the final solution may exceed its solubility limit in that specific buffer.Protocol for Dilution: 1. Prepare a high-concentration stock solution of this compound in sterile distilled water.2. Just before the experiment, dilute the stock solution to the final working concentration in your experimental buffer.3. Perform a small-scale pilot experiment to determine the maximum soluble concentration in your buffer system.
Buffer Composition and pH The pH of the buffer may be close to the isoelectric point of this compound, where its solubility is at a minimum. The ionic strength of the buffer can also influence solubility.[5][6]Protocol for Buffer Optimization: 1. Test a range of pH values for your buffer to identify the optimal pH for this compound solubility.2. Evaluate the effect of varying the salt concentration (ionic strength) of your buffer.3. Consider using alternative buffer systems if precipitation persists.
Improper Dissolution Technique Adding the lyophilized peptide directly to a large volume of buffer can lead to localized high concentrations and precipitation.Protocol for Stepwise Dissolution: 1. Reconstitute the lyophilized this compound in a small volume of sterile distilled water to create a concentrated stock solution.2. While gently vortexing or stirring the experimental buffer, add the this compound stock solution drop-by-drop to ensure rapid and even dispersion.

Issue: Loss of this compound activity over time in solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Peptide Degradation Peptides can be susceptible to enzymatic degradation or chemical instability in aqueous solutions, especially at room temperature or 4°C for extended periods.[7]Protocol for Aliquoting and Storage: 1. Upon reconstitution, immediately create single-use aliquots of the this compound stock solution.2. Store the aliquots at -20°C or -80°C for long-term storage.[3]3. Avoid repeated freeze-thaw cycles.[4]4. For experiments, thaw a fresh aliquot and keep it on ice. Use the solution the same day.
Oxidation Peptides containing certain amino acids can be prone to oxidation, leading to a loss of activity.Protocol for Handling Oxidation-Prone Peptides: 1. Use degassed, oxygen-free solvents for reconstitution if your peptide is susceptible to oxidation.[4]2. Minimize the exposure of the solution to air.
Adsorption to Surfaces Peptides can adsorb to the surface of plastic or glass vials, leading to a decrease in the effective concentration.Protocol to Minimize Adsorption: 1. Use low-protein-binding microcentrifuge tubes or vials for storage and preparation.2. Consider the addition of a carrier protein like bovine serum albumin (BSA) to your buffer if compatible with your experiment, which can help prevent non-specific adsorption.

Visualizing Key Processes

To further aid in understanding the context of this compound's use, the following diagrams illustrate its mechanism of action and a general experimental workflow.

Calciseptin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cellular_response Cellular Response L_type L-type Calcium Channel (Cav1.2) Ca_influx Ca²⁺ Influx (Blocked) L_type->Ca_influx prevents This compound This compound This compound->L_type Binds and blocks Downstream Downstream Signaling (Inhibited) Ca_influx->Downstream leads to inhibition of

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Lyophilized this compound reconstitute Reconstitute in sterile dH₂O to create stock solution start->reconstitute aliquot Aliquot into single-use tubes reconstitute->aliquot store Store at -20°C or colder aliquot->store prepare_working Prepare working solution by diluting stock in experimental buffer store->prepare_working Thaw one aliquot experiment Perform Experiment prepare_working->experiment analyze Analyze Results experiment->analyze

Caption: Recommended experimental workflow for this compound.

References

Troubleshooting unexpected results in Calciseptin experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Calciseptin experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 60-amino acid peptide neurotoxin originally isolated from the venom of the black mamba (Dendroaspis polylepis polylepis). Its primary mechanism of action is the specific and selective blockade of L-type voltage-gated calcium channels (Cav1.x).[1] It is a valuable tool for distinguishing L-type calcium channel currents from other calcium currents, such as those from N-type (Cav2.2) and T-type (Cav3.x) channels, on which it is inactive.[1]

Q2: Is this compound selective for specific L-type calcium channel isoforms?

Yes, this compound exhibits selectivity among L-type calcium channel isoforms. It is a potent blocker of Cav1.2 channels, while having little to no effect on Cav1.3 channels at similar concentrations.[2][3][4] This makes it a useful tool for dissecting the differential roles of these two isoforms in various physiological processes.[2][3][4]

Q3: How should I reconstitute and store this compound?

For optimal performance and stability, follow these guidelines for reconstitution and storage:

  • Reconstitution :

    • Centrifuge the vial at 10,000 x g for 5 minutes to ensure all lyophilized powder is at the bottom.[5]

    • The lyophilized product may be difficult to see.[5]

    • Reconstitute the peptide in high-purity water (e.g., double-distilled water) to create a concentrated stock solution (e.g., 100 µM - 1 mM).[5]

    • Gently tap or roll the vial to dissolve the peptide. Avoid vigorous vortexing.[5]

  • Storage :

    • Lyophilized powder : Store desiccated at -20°C.[6]

    • Stock solution : Aliquot the reconstituted stock solution into smaller volumes and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[5][6]

    • Working solution : It is recommended to prepare fresh solutions in your experimental buffer just before use.[5]

Q4: What are the expected effects of this compound on different tissues?

  • Smooth Muscle : this compound is a potent smooth muscle relaxant, inhibiting spontaneous or potassium-induced contractions.[1]

  • Cardiac Muscle : It acts as an inhibitor of cardiac contractions.[1]

  • Skeletal Muscle : Unexpectedly, this compound can act as an agonist on L-type calcium channels in skeletal muscle, leading to an increase in peak calcium currents.[7]

Troubleshooting Guide

Issue 1: No effect or a smaller-than-expected inhibitory effect is observed.

This is a common issue that can arise from several factors. Use the following decision tree to troubleshoot the problem.

G Troubleshooting: No/Reduced this compound Effect A Start: No or reduced effect of this compound B Check this compound Integrity & Storage A->B C Verify Experimental Protocol A->C D Consider Target Tissue/Cell Properties A->D E Improper storage or handling? B->E Yes F Incorrect concentration used? C->F Yes G Is the target skeletal muscle? D->G Yes K Is the L-type channel isoform Cav1.3? D->K Yes H Prepare fresh stock solution. Aliquot and store at -20°C. E->H I Recalculate dilutions. Refer to IC50 values. F->I J Be aware of potential agonist effect. G->J L This compound is not effective on Cav1.3. K->L G This compound Reconstitution Workflow A Start: Lyophilized this compound Vial B Centrifuge vial at 10,000 x g for 5 min A->B C Add appropriate volume of high-purity water for stock solution B->C D Gently mix by tapping or rolling (avoid vortexing) C->D E Visually confirm complete dissolution D->E F Aliquot into low-protein-binding tubes E->F G Store aliquots at -20°C F->G H End: Ready-to-use this compound stock G->H G This compound Signaling Pathway cluster_0 This compound Signaling Pathway A Cell Membrane B L-type Calcium Channel (Cav1.2) D Ca2+ Influx B->D Prevents C This compound C->B Blocks E Intracellular Ca2+ Levels D->E Increases F Downstream Cellular Processes (e.g., Muscle Contraction, Neurotransmitter Release) E->F Activates

References

Technical Support Center: Optimizing Calciseptin Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Calciseptin, a selective L-type calcium channel blocker. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a 60-amino acid peptide toxin originally isolated from the venom of the black mamba (Dendroaspis polylepis)[1][2][3]. Its primary mechanism is the selective blockade of L-type voltage-gated calcium channels, thereby inhibiting the influx of calcium ions into the cell. This action leads to the relaxation of smooth muscle and a reduction in cardiac muscle contraction[1][2][4][5].

Q2: Which specific L-type calcium channel isoforms does this compound target? A2: this compound demonstrates high selectivity for the CaV1.2 (α1C) isoform of L-type calcium channels. It blocks CaV1.2-mediated currents at concentrations that do not affect CaV1.3 (α1D) channels[6][7]. This makes it a valuable tool for distinguishing the physiological roles of these two isoforms, which are often co-expressed in heart, neuronal, and neuroendocrine cells[6][8].

Q3: What is a typical effective concentration range for this compound? A3: The effective concentration of this compound varies significantly depending on the cell type and the specific biological response being measured. Concentrations used in published studies range from the low nanomolar (nM) to the low micromolar (µM) range. For example, 100 nM was effective in isolated mouse hearts, while 200 nM to 1 µM has been used for various smooth muscle preparations[1][6][9].

Q4: How should I prepare and store this compound? A4: As a lyophilized peptide, this compound should be stored desiccated at -20°C. To prepare a stock solution, reconstitute the powder in double-distilled water (ddH₂O) to a concentration 100-1000 times higher than your final working concentration[10]. It is highly recommended to aliquot the stock solution into single-use volumes and store them tightly sealed at -20°C for up to one month to avoid repeated freeze-thaw cycles[10]. Prepare fresh dilutions in your working buffer immediately before each experiment[10].

Q5: How long should I incubate cells with this compound? A5: The incubation time depends on the experimental goals and the cell type. For acute electrophysiological recordings, the effect of this compound can often be observed within minutes of application. For functional assays like muscle contraction, the effect is also typically rapid[1][9]. For longer-term experiments, it is crucial to perform a time-course study to determine the optimal incubation period that yields a stable effect without inducing cytotoxicity.

Q6: Are there any known off-target effects? A6: this compound is known for its high specificity for L-type calcium channels, particularly CaV1.2. It is reported to be inactive on other voltage-dependent calcium channels, such as N-type and T-type channels[1][2]. However, as with any pharmacological inhibitor, using the lowest effective concentration determined through careful dose-response experiments is crucial to minimize the potential for unforeseen off-target effects.

Q7: Which cell types are resistant to this compound? A7: Skeletal muscle cells are known to be completely resistant to the effects of this compound[4]. This resistance is due to differences in the L-type calcium channels expressed in skeletal muscle compared to cardiac and smooth muscle.

Data Presentation: Effective Concentrations & IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a critical parameter that varies across different biological systems. The table below summarizes reported values for this compound.

Cell Type / Preparation Assay / Effect Measured Effective Concentration / IC₅₀ Species Reference
Cardiac TissueInhibition of Cardiac Function15 nM (IC₅₀)Rat / Mouse[4]
Neuronal Cells (in culture)L-type CaV Channel Block15-500 nM (IC₅₀)Not Specified[10]
Rat AortaK⁺-induced Contraction230 nM (IC₅₀)Rat[4]
A7r5 Smooth Muscle CellsL-type Ca²⁺ Channel Activity430 nM (IC₅₀)Rat[4]
Isolated Ventricular MyocytesL-type Ca²⁺ Current (ICaV1.2)Potent BlockadeMouse[6]
HEK-293T CellsRecombinant CaV1.2 ChannelsPotent BlockadeHuman[6]
Rat Portal Vein / UterusSpontaneous Contractions0.2 µMRat[1][9]
Rat Thoracic AortaK⁺-induced Contractions1 µMRat[1][9]
A7r5 Smooth Muscle CellsInhibition of Electrical Activity1 µMRat[9]
Isolated Perfused HeartInhibition of Contraction100 nMMouse[6]

Troubleshooting Guide

Problem: I am not observing any effect after applying this compound.

  • Is the this compound solution properly prepared and stored?

    • Answer: Improper storage or multiple freeze-thaw cycles can degrade the peptide, reducing its activity. Always use freshly prepared working solutions from properly stored, single-use aliquots of the stock solution[10].

  • Is the concentration high enough for your specific cell type?

    • Answer: The sensitivity to this compound varies greatly between cell types[4]. If you are seeing no effect, a dose-response experiment is necessary to determine if a higher concentration is needed. Consult Table 1 for concentration ranges used in other systems.

  • Does your cell type express the target channel (CaV1.2)?

    • Answer: this compound's primary target is the CaV1.2 L-type calcium channel[6]. Verify through literature, western blot, or qPCR that your cells express this channel isoform. Cell types like skeletal muscle are naturally resistant[4].

Problem: I am observing high levels of cell death or toxicity.

  • Is the this compound concentration too high?

    • Answer: While specific, high concentrations of any peptide can lead to non-specific or toxic effects. The best practice is to perform a cytotoxicity assay to determine the optimal concentration that blocks channel activity without compromising cell viability. Reduce the concentration and repeat the experiment.

  • Is the incubation time too long?

    • Answer: Prolonged exposure, even at a moderately high concentration, can lead to cell stress and death. Try reducing the incubation time. An acute application may be sufficient to observe the desired effect, as seen in electrophysiology and muscle contraction studies[1][9].

Problem: My results are inconsistent between experiments.

  • Are you using consistent solution preparation methods?

    • Answer: Ensure that you are following a standardized protocol for reconstituting, aliquoting, and storing this compound to avoid variability in peptide activity[10].

  • Are your experimental conditions stable?

    • Answer: Factors such as recording temperature, pH of the buffer, and the charge carrier used in electrophysiology (e.g., Ca²⁺ vs. Ba²⁺) can significantly impact the activity and pharmacology of ion channels and the potency of blockers[11]. Maintain consistent conditions across all experiments.

Mandatory Visualizations

cluster_membrane Cell Membrane CaV1_2 L-type Ca²⁺ Channel (CaV1.2) Ca_Influx Ca²⁺ Influx CaV1_2->Ca_Influx mediates This compound This compound This compound->CaV1_2 blocks Depolarization Membrane Depolarization Depolarization->CaV1_2 activates Response Downstream Cellular Response (e.g., Muscle Contraction, Hormone Secretion) Ca_Influx->Response triggers

Caption: this compound signaling pathway.

A 1. Cell Culture Seed cells at appropriate density. B 2. Prepare this compound Dilutions Create a concentration gradient (e.g., 1 nM to 10 µM). A->B C 3. Cell Treatment Replace media with this compound-containing media. B->C D 4. Incubation Incubate for a predetermined time. C->D E 5. Functional Assay (e.g., Electrophysiology, Ca²⁺ Imaging, Viability Assay) D->E F 6. Data Analysis Plot dose-response curve. E->F G 7. Determine Optimal Concentration Identify lowest concentration with maximal desired effect and minimal toxicity. F->G

Caption: Workflow for optimizing this compound concentration.

Start Inconsistent or Unexpected Results? NoEffect No Effect Observed? Start->NoEffect Toxicity High Cell Toxicity? Start->Toxicity Sol_Prep Review Solution Prep & Storage Protocol NoEffect->Sol_Prep Yes Conc_High Decrease Concentration Toxicity->Conc_High Yes Check_Expression Verify CaV1.2 Expression Sol_Prep->Check_Expression If OK Time Decrease Incubation Time Conc_High->Time Conc_Low Increase Concentration Check_Expression->Conc_Low If Present

Caption: A troubleshooting decision tree for this compound experiments.

Experimental Protocols

Protocol: Determining the Optimal this compound Concentration via Electrophysiology

This protocol provides a general framework for using the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on L-type calcium currents.

I. Materials and Reagents:

  • Cells expressing L-type calcium channels (e.g., A7r5, ventricular myocytes, or HEK293 cells transfected with CaV1.2).

  • External (bath) solution: Composition depends on the cell type but typically contains (in mM): 140 TEA-Cl, 10 CaCl₂ (or BaCl₂), 10 HEPES. Adjust pH to 7.4.

  • Internal (pipette) solution: Typically contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2.

  • This compound stock solution (e.g., 100 µM in ddH₂O).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

II. Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Rig Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish Whole-Cell Configuration:

    • Using a micromanipulator, approach a single, healthy-looking cell with a glass micropipette filled with the internal solution.

    • Form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.

    • Rupture the cell membrane patch under the pipette to achieve the whole-cell configuration.

  • Record Baseline Currents:

    • Clamp the cell at a holding potential where L-type channels are closed (e.g., -80 mV).

    • Apply a depolarizing voltage step protocol to activate the L-type calcium channels (e.g., a 200 ms step to +10 mV). This will elicit an inward Ca²⁺ current.

    • Record several stable baseline current traces.

  • Apply this compound:

    • Prepare the first concentration of this compound (e.g., 10 nM) in the external solution.

    • Switch the perfusion system to apply the this compound-containing solution to the cell.

    • Wait for the solution to fully exchange and for the drug effect to stabilize (typically 2-5 minutes).

  • Record Post-Drug Currents:

    • Using the same voltage protocol, record the calcium currents in the presence of this compound. You should observe a reduction in the peak current amplitude.

  • Dose-Response:

    • Wash out the drug with the control external solution until the current returns to baseline (note: the block by this compound can be slow to reverse).

    • Repeat steps 5 and 6 with progressively higher concentrations of this compound (e.g., 30 nM, 100 nM, 300 nM, 1 µM) on new cells to build a dose-response curve.

  • Data Analysis:

    • Measure the peak inward current amplitude before (I_control) and after (I_drug) the application of each concentration.

    • Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (I_drug / I_control)) * 100.

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀ value.

References

Methods to prevent non-specific binding of Calciseptin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Calciseptin in their experiments.

Troubleshooting Guide & FAQs

Q1: What is non-specific binding and why is it a concern when working with this compound?

A1: Non-specific binding refers to the attachment of a ligand, in this case, this compound, to unintended targets other than its specific receptor, the L-type calcium channel.[1][2] This can occur through various mechanisms such as hydrophobic or electrostatic interactions with surfaces of labware, membranes, or other proteins.[1][2]

This compound is a 60-amino acid peptide with a theoretical isoelectric point (pI) of approximately 9.4, making it a basic peptide with a net positive charge at physiological pH.[3] This positive charge can lead to electrostatic attraction to negatively charged surfaces and macromolecules, increasing the likelihood of non-specific binding. Additionally, the presence of hydrophobic and aromatic amino acid residues can contribute to non-specific hydrophobic interactions.[3] Such binding can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of L-type calcium channel interactions.[1]

Q2: How do I select the most appropriate blocking agent for my this compound experiment?

A2: The choice of blocking agent is critical and depends on the specific experimental setup (e.g., Western blot, ELISA, immunohistochemistry, surface plasmon resonance). Blocking agents work by occupying potential sites of non-specific interaction.[4] A good starting point is Bovine Serum Albumin (BSA), but other options may be more effective depending on the assay.[4] It is often necessary to empirically test several blocking agents to find the optimal one for your system.

Here is a summary of common blocking agents:

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 0.5 - 2% (w/v)Commonly used, effective for many applications.[4] Good for phosphoprotein studies as it has low levels of phosphorylation.[4]Can cause cross-reactivity with some antibodies.[4] May be more expensive than other options.[4]
Non-fat Dry Milk 1 - 5% (w/v)Inexpensive and readily available.[4] Effective for many applications.[4]Not suitable for biotin-avidin systems due to endogenous biotin.[4] Contains phosphoproteins which can interfere with phosphoprotein detection.[4]
Casein 0.5 - 2% (w/v)Can provide lower backgrounds than BSA or milk.[5] Recommended for applications using biotin-avidin complexes.May mask some epitopes.
Fish Gelatin 0.1 - 0.5% (w/v)Low cross-reactivity with mammalian proteins.[4]May not be as effective as BSA or milk in all situations.[4]
Synthetic Blockers (e.g., PEG, PVP) Varies by productProtein-free, reducing the chance of cross-reactivity.[4] Useful for mass spectrometry applications.[1]May not be as effective as protein-based blockers for all applications.

Q3: How can I optimize my buffer conditions to minimize this compound's non-specific binding?

A3: Buffer optimization is a powerful tool to reduce non-specific interactions. Key parameters to consider are pH and ionic strength.

  • pH Adjustment: Since this compound is a basic peptide (pI ≈ 9.4), it will have a strong positive charge at neutral or acidic pH. Non-specific binding due to electrostatic interactions can be minimized by adjusting the buffer pH to be closer to this compound's pI, which will reduce its net charge.[6] However, ensure the chosen pH is compatible with your biological system and the stability of the L-type calcium channels.

  • Increase Ionic Strength: Increasing the salt concentration (e.g., with 150-500 mM NaCl) in your buffer can help to shield electrostatic interactions between the positively charged this compound and negatively charged surfaces, thereby reducing non-specific binding.[6]

Q4: Should I include detergents in my experimental buffers when using this compound?

A4: Yes, adding a low concentration of a non-ionic detergent can be very effective, especially if hydrophobic interactions are a source of non-specific binding.[6]

  • Recommended Detergents: Tween-20 or Triton X-100 at a low concentration (e.g., 0.05% v/v) can disrupt hydrophobic interactions without denaturing your target protein.[6] These detergents also help prevent the peptide from sticking to plasticware.[6]

Q5: What are the best practices for handling and storing this compound to prevent issues?

A5: Proper handling is crucial to maintain the activity of this compound and prevent aggregation, which can contribute to non-specific binding.

  • Reconstitution: Reconstitute lyophilized this compound in a buffer that is compatible with your experiment. For storage, it is advisable to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the lyophilized peptide and aliquots of the reconstituted solution at -20°C or lower.

  • Use of Low-Binding Tubes: To prevent loss of the peptide due to adsorption to plastic surfaces, use low-protein-binding microcentrifuge tubes for storage and dilutions.

Q6: How can I confirm that the observed binding of this compound is specific?

A6: A competition assay is the standard method to confirm binding specificity.

  • Competition Assay: Pre-incubate your sample with a high concentration of an unlabeled, known L-type calcium channel blocker (e.g., a dihydropyridine like nifedipine) before adding labeled this compound.[6] A significant reduction in the signal from labeled this compound in the presence of the competitor indicates that the binding is specific to the L-type calcium channel.

Detailed Experimental Protocols

Protocol 1: Optimization of Blocking Buffer for this compound

This protocol outlines a method to determine the most effective blocking agent for your specific assay.

  • Prepare a variety of blocking buffers: Prepare 1X solutions of different blocking agents (e.g., 1% BSA, 3% non-fat dry milk, 1% casein, and 0.5% fish gelatin) in your standard assay buffer.

  • Coat and block: Prepare your experimental surface (e.g., ELISA plate, Western blot membrane) as you normally would. Divide the surface into sections and apply a different blocking buffer to each section. Incubate according to your standard protocol (e.g., 1 hour at room temperature or overnight at 4°C).

  • Incubate with a negative control: In this step, you will assess how well each blocking agent prevents non-specific binding of a detection reagent. Incubate the blocked surfaces with your detection system (e.g., secondary antibody) in the absence of this compound.

  • Wash: Wash the surfaces thoroughly with your standard wash buffer (consider adding 0.05% Tween-20 to the wash buffer).

  • Detect and analyze: Develop the signal and quantify the background in each section. The blocking buffer that yields the lowest background signal is the most effective for your system.

Protocol 2: General Binding Assay with this compound

This protocol provides a general workflow for a binding assay, incorporating best practices to minimize non-specific binding.

  • Blocking: Block the experimental surface with the optimal blocking buffer determined from Protocol 1 for 1-2 hours at room temperature.

  • Washing: Wash the surface 3 times with a wash buffer containing 0.05% Tween-20.

  • This compound Incubation: Dilute this compound to the desired concentration in the optimized blocking buffer. It is recommended to also include 0.05% Tween-20 in the dilution buffer. Incubate the surface with the this compound solution for the desired time and temperature.

  • Control for Specificity: In a parallel experiment, for the competition control, pre-incubate the surface with a 100-fold molar excess of an unlabeled L-type calcium channel blocker for 30 minutes before adding this compound.

  • Washing: Wash the surface 3-5 times with the wash buffer to remove unbound this compound.

  • Detection: Proceed with the detection method appropriate for your assay (e.g., addition of a primary antibody followed by a labeled secondary antibody).

  • Analysis: Quantify the signal from your samples and the competition control. A significantly lower signal in the competition control sample confirms the specific binding of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Testing & Optimization cluster_validation Validation cluster_analysis Analysis start Start: High Background with this compound choose_blocker Select Potential Blocking Agents (BSA, Casein, etc.) start->choose_blocker optimize_buffer Optimize Buffer (pH, Salt) start->optimize_buffer test_blocker Test Blocker Efficacy (Protocol 1) choose_blocker->test_blocker test_buffer Test Buffer Conditions optimize_buffer->test_buffer add_detergent Consider Adding Detergent (Tween-20) test_blocker->add_detergent test_buffer->add_detergent run_assay Perform Assay with Optimized Conditions (Protocol 2) add_detergent->run_assay competition_assay Run Competition Assay for Specificity run_assay->competition_assay analyze Analyze Results competition_assay->analyze end End: Low Background Specific Binding analyze->end

Caption: A logical workflow for troubleshooting and minimizing non-specific binding of this compound.

signaling_pathway This compound This compound LTypeCaChannel L-type Calcium Channel (Cav1.x) This compound->LTypeCaChannel Specific Binding & Blockade Ca_influx Ca²⁺ Influx LTypeCaChannel->Ca_influx Inhibition Membrane Cell Membrane CellularResponse Downstream Cellular Responses (e.g., Muscle Contraction, Neurotransmitter Release) Ca_influx->CellularResponse

Caption: Signaling pathway showing the specific action of this compound on L-type calcium channels.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recommended storage conditions to prevent Calciseptin degradation, along with troubleshooting guides and FAQs for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or colder. Storing at -80°C is preferable to minimize degradation over extended periods. When stored under these conditions in a tightly sealed vial, the peptide should remain stable for several years.

Q2: How should I store this compound once it is reconstituted in a solution?

Once reconstituted, it is recommended to prepare aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C for short- to medium-term storage (weeks to a few months). For longer-term storage of solutions, -80°C is recommended. It is advisable to use sterile buffers at a pH between 5 and 7 to enhance stability.

Q3: Can I store reconstituted this compound at 4°C?

Storing reconstituted this compound at 4°C is not recommended for extended periods. If necessary, it should only be for a very short duration (a few days) as the peptide is more susceptible to degradation and microbial contamination at this temperature.

Q4: What is the best way to handle lyophilized this compound before reconstitution?

Before opening the vial, it is crucial to allow it to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, as moisture can significantly reduce the stability of the lyophilized peptide.

Q5: What solvents are recommended for reconstituting this compound?

This compound is soluble in sterile, distilled water. For experimental use, it is typically reconstituted in a buffer solution that is compatible with the specific assay (e.g., extracellular solution for electrophysiology).

Data Presentation: Estimated Stability of this compound

Table 1: Estimated Stability of Lyophilized this compound

Storage TemperatureEstimated Shelf LifeNotes
Room TemperatureDays to weeksNot recommended for long-term storage.
4°CSeveral weeksNot ideal; risk of moisture absorption.
-20°CMonths to a yearGood for long-term storage.
-80°CSeveral yearsOptimal for preserving integrity.

Table 2: Estimated Stability of Reconstituted this compound (in neutral pH buffer)

Storage TemperatureEstimated Shelf LifeNotes
Room TemperatureHoursProne to rapid degradation and microbial growth.
4°CA few daysLimited stability; use as soon as possible.
-20°CWeeks to monthsAvoid repeated freeze-thaw cycles by using aliquots.
-80°CUp to a yearBest option for storing reconstituted peptide.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or reduced inhibitory effect of this compound 1. Degraded Peptide: Improper storage or handling (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature).2. Incorrect Concentration: Errors in calculation or dilution.3. Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration.1. Use a fresh aliquot of this compound. Ensure proper storage and handling procedures are followed.2. Recalculate and prepare a fresh dilution. 3. Pre-treat pipette tips and tubes with a blocking agent (e.g., bovine serum albumin) or use low-retention plastics.
Variability in experimental results 1. Inconsistent Aliquot Usage: Using aliquots that have undergone different numbers of freeze-thaw cycles.2. pH of the Solution: The activity of this compound may be pH-dependent.3. Incomplete Mixing: The peptide may not be evenly distributed in the experimental solution.1. Use a new aliquot for each experiment or ensure all aliquots have the same history.2. Maintain a consistent and optimal pH in your experimental buffer (typically between 7.2 and 7.4 for physiological experiments).3. Gently vortex or pipette to mix the solution thoroughly after adding this compound.
Precipitation observed in the solution 1. High Concentration: The concentration of this compound may exceed its solubility in the chosen buffer.2. Buffer Incompatibility: Components of the buffer may be causing the peptide to precipitate.1. Prepare a more dilute stock solution or dissolve the peptide in a small amount of a suitable solvent before adding it to the final buffer.2. Test the solubility of this compound in different buffers to find a more compatible one.

Experimental Protocols

Key Experiment: Patch-Clamp Electrophysiology to Measure L-type Ca²⁺ Channel Blockade

Objective: To determine the inhibitory effect of this compound on L-type voltage-gated calcium channels (Caᵥ1.2) in a cellular model (e.g., isolated cardiomyocytes or a cell line expressing the channel).

Methodology:

  • Cell Preparation: Isolate or culture cells expressing L-type calcium channels. For cardiomyocytes, use enzymatic digestion to obtain single cells. For cell lines, plate them at an appropriate density for patch-clamp recording.

  • Solution Preparation:

    • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.

    • This compound Stock Solution: Reconstitute lyophilized this compound in sterile water to a concentration of 100 µM. Store in aliquots at -20°C. On the day of the experiment, thaw an aliquot and dilute it in the external solution to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).

  • Patch-Clamp Recording:

    • Use the whole-cell patch-clamp configuration.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Obtain a giga-ohm seal (>1 GΩ) on a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a voltage-step protocol to elicit L-type Ca²⁺ currents. A typical protocol would be a depolarizing step to 0 mV for 200 ms from a holding potential of -40 mV (to inactivate Na⁺ and T-type Ca²⁺ channels).

  • Data Acquisition and Analysis:

    • Record baseline L-type Ca²⁺ currents in the absence of this compound.

    • Perfuse the cell with the external solution containing the desired concentration of this compound and record the currents until a steady-state block is achieved.

    • Wash out the this compound with the control external solution to observe any recovery.

    • Measure the peak inward current amplitude before and after the application of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot a concentration-response curve to determine the IC₅₀ value of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start reconstitute Reconstitute This compound start->reconstitute prepare_cells Prepare Cells start->prepare_cells prepare_solutions Prepare Recording Solutions start->prepare_solutions patch_cell Patch Cell & Establish Whole-Cell reconstitute->patch_cell prepare_cells->patch_cell prepare_solutions->patch_cell record_baseline Record Baseline Current patch_cell->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_block Record Blocked Current apply_this compound->record_block washout Washout record_block->washout analyze_data Analyze Data washout->analyze_data end End analyze_data->end

Caption: Experimental Workflow for Assessing this compound Activity.

signaling_pathway cluster_membrane Cell Membrane ltcc L-type Ca²⁺ Channel (Caᵥ1.2) ca_influx Ca²⁺ Influx ltcc->ca_influx Allows blocked Blocked This compound This compound This compound->ltcc Inhibits depolarization Membrane Depolarization depolarization->ltcc Activates cellular_response Downstream Cellular Responses ca_influx->cellular_response

Caption: this compound's Mechanism of Action on L-type Calcium Channels.

Strategies to control for and minimize off-target effects of Calciseptin.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Calciseptin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments while controlling for and minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 60-amino acid peptide toxin originally isolated from the venom of the black mamba snake (Dendroaspis polylepis polylepis). Its primary mechanism of action is the specific and potent blockade of L-type voltage-gated calcium channels (VGCCs)[1]. It exhibits a high degree of selectivity for the Cav1.2 α1 subunit isoform, making it a valuable tool for dissecting the physiological roles of different L-type calcium channel subtypes[1][2][3].

Q2: What are the known on-target effects of this compound?

This compound's on-target effects are a direct consequence of its blockade of L-type calcium channels, primarily Cav1.2. These channels are crucial for excitation-contraction coupling in cardiac and smooth muscles. Therefore, the primary effects of this compound include:

  • Inhibition of smooth muscle contraction: This leads to relaxation of blood vessels and other smooth muscle tissues[4].

  • Negative inotropic effects on the heart: It reduces the force of cardiac muscle contraction[1].

  • Modulation of neuronal activity: While less pronounced than in muscle tissue, it can affect L-type calcium channel-dependent processes in neurons.

Q3: What are the known off-target effects of this compound and how can I control for them?

This compound is renowned for its high specificity for L-type calcium channels, particularly Cav1.2. Extensive studies have shown that it does not significantly affect other voltage-gated calcium channels such as N-type (Cav2.2), P/Q-type (Cav2.1), and T-type (Cav3.1) channels[1][3]. Furthermore, it has been reported to not affect voltage-sensitive sodium and potassium channels in various cell types[1].

While a comprehensive screening against a broad panel of all known receptors and enzymes is not publicly available, the existing data strongly suggests a very low probability of significant off-target effects at concentrations typically used for L-type channel blockade.

Strategies to Minimize and Control for Potential Off-Target Effects:

  • Dose-Response Analysis: Always perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific experimental model. This minimizes the potential for any concentration-dependent off-target interactions.

  • Use of Appropriate Controls:

    • Positive Control: Use a well-characterized, structurally different L-type calcium channel blocker (e.g., a dihydropyridine like nifedipine) to confirm that the observed effect is due to L-type channel blockade.

    • Negative Control: Inactivated this compound (e.g., through reduction and alkylation of its disulfide bonds) can be used as a negative control, although its availability may be limited. A vehicle control is essential.

  • Selectivity Profiling in Your System: If your experimental system expresses a variety of ion channels or receptors and you observe an unexpected effect, consider performing electrophysiological or binding assays to directly test for this compound's activity on other potential targets in your specific cell or tissue type.

Q4: How should I handle and store this compound?

Being a peptide, proper handling and storage of this compound are crucial for maintaining its biological activity.

ParameterRecommendation
Storage (Lyophilized) Store at -20°C or -80°C for long-term stability.
Reconstitution Reconstitute in high-purity water or a buffer appropriate for your experiment (e.g., sterile distilled water or 0.1% acetic acid for initial solubilization). Avoid using buffers with salts for the initial reconstitution if you may need to lyophilize the peptide again.
Solubility This compound is generally soluble in aqueous solutions. If you encounter solubility issues, sonication may help. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used for initial dissolution, followed by slow, dropwise addition to the aqueous buffer with stirring.
Storage (in Solution) It is recommended to prepare fresh solutions for each experiment. If storage in solution is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid freeze-thaw cycles. Peptide solutions are generally stable for up to a month when stored properly.

Q5: What is the recommended working concentration for this compound?

The optimal working concentration of this compound is highly dependent on the experimental system and the specific L-type calcium channel isoform being targeted. Based on published data, here are some general guidelines:

ApplicationTypical Concentration Range
Electrophysiology (Cav1.2 blockade) 10 nM - 1 µM
Smooth Muscle Contraction Assays 100 nM - 1 µM
Cardiac Muscle Function Studies 100 nM - 500 nM

It is strongly recommended to perform a dose-response curve to determine the IC50 or EC50 in your specific experimental setup.

Troubleshooting Guides

Electrophysiology (Patch-Clamp) Experiments
Problem Possible Cause Troubleshooting Steps
No effect of this compound on L-type calcium currents. 1. Degraded this compound: Improper storage or handling. 2. Incorrect Concentration: Concentration is too low. 3. Cell type lacks sensitive L-type channels: The cells may not express Cav1.2. 4. Run-down of calcium currents: L-type calcium currents can be prone to run-down during whole-cell recordings.1. Use a fresh aliquot of this compound. Ensure proper storage and handling procedures were followed. 2. Verify the calculated concentration and consider increasing it based on a dose-response curve. 3. Confirm the expression of Cav1.2 in your cell line or primary cells using RT-PCR, Western blot, or immunocytochemistry. 4. Monitor the stability of the L-type current over time before applying this compound. Include a stabilizing agent like ATP in your internal solution.
Incomplete block of L-type currents at high concentrations. 1. Presence of other L-type channel isoforms: The cells may express this compound-insensitive isoforms like Cav1.3. 2. Accessibility issues: The peptide may not be reaching the binding site effectively.1. If possible, use cells with known L-type calcium channel isoform expression. Consider using specific blockers for other isoforms if available. 2. Ensure adequate perfusion of the recording chamber.
Sudden changes in seal resistance or cell health upon application. 1. Contaminants in the this compound solution: The solution may be contaminated. 2. High concentration of organic solvent: If DMSO or another organic solvent was used for reconstitution, the final concentration may be too high for the cells.1. Filter-sterilize the this compound stock solution. 2. Ensure the final concentration of any organic solvent is minimal (typically <0.1%) and include a vehicle control with the same solvent concentration.
Smooth Muscle Contraction Assays
Problem Possible Cause Troubleshooting Steps
This compound does not inhibit agonist-induced contraction. 1. Agonist acts downstream of L-type Ca2+ channels: The contractile agent may be bypassing the need for Ca2+ influx through L-type channels (e.g., by releasing intracellular Ca2+ stores or activating Ca2+-sensitizing pathways). 2. Degraded this compound or incorrect concentration. 1. Use a positive control agonist that is known to induce contraction via L-type calcium channel activation (e.g., high KCl). 2. Refer to the troubleshooting steps for electrophysiology.
Variability in the inhibitory effect of this compound. 1. Inconsistent tissue preparation: Differences in tissue size or viability. 2. Incomplete washout between applications. 1. Standardize the preparation of the smooth muscle strips. 2. Ensure a sufficient washout period to allow the tissue to return to baseline before applying the next concentration or compound.
Cytotoxicity Assays
Problem Possible Cause Troubleshooting Steps
This compound appears to be cytotoxic at high concentrations. 1. True cytotoxicity: While unlikely at typical working concentrations, very high concentrations of any peptide can have non-specific effects. 2. Assay interference: The peptide may interfere with the assay reagents (e.g., MTT reduction).1. Perform a dose-response curve for cytotoxicity and compare it to the dose-response for L-type channel blockade. A large separation between the effective and cytotoxic concentrations indicates a good therapeutic window. 2. Run a cell-free control to see if this compound directly reacts with the assay reagents.

Experimental Protocols

Protocol for Assessing this compound's Effect on L-type Calcium Channels using Patch-Clamp Electrophysiology

1. Cell Preparation:

  • Culture cells known to express L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, primary cardiomyocytes, or smooth muscle cells).
  • Plate cells on glass coverslips at an appropriate density for patch-clamp recording.

2. Solutions:

  • External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).
  • Internal Solution (in mM): 120 Cs-Aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.
  • This compound Stock Solution: Reconstitute lyophilized this compound in sterile water to a stock concentration of 100 µM. Aliquot and store at -20°C or -80°C.

3. Electrophysiological Recording:

  • Obtain a whole-cell patch-clamp configuration.
  • Hold the cell at a holding potential of -80 mV to ensure availability of L-type channels.
  • Apply a depolarizing voltage step (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.
  • Establish a stable baseline recording of the L-type current for several minutes.
  • Perfuse the cell with the external solution containing the desired concentration of this compound.
  • Record the current at regular intervals to observe the time course of inhibition.
  • To construct a dose-response curve, apply increasing concentrations of this compound, allowing the effect to plateau at each concentration.

4. Data Analysis:

  • Measure the peak inward current at each this compound concentration.
  • Normalize the current to the baseline current before drug application.
  • Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50.

Protocol for Cytotoxicity Assessment using an MTT Assay

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Incubate for 24 hours to allow cells to adhere.

2. Treatment:

  • Prepare serial dilutions of this compound in culture medium. It is advisable to test a wide range of concentrations, from nanomolar to high micromolar, to identify any potential cytotoxic effects.
  • Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).
  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.
  • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
  • After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
  • Mix thoroughly to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.
  • Express the results as a percentage of the vehicle-treated control cells.
  • Plot cell viability versus this compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

Visualizations

signaling_pathway cluster_0 Cell Membrane cluster_1 Intracellular L-type Ca2+ Channel (Cav1.2) L-type Ca2+ Channel (Cav1.2) Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel (Cav1.2)->Ca2+ Influx Mediates This compound This compound This compound->L-type Ca2+ Channel (Cav1.2) Blocks Muscle Contraction Muscle Contraction Ca2+ Influx->Muscle Contraction Triggers

Caption: Mechanism of action of this compound.

experimental_workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Reconstitute this compound C Perform Dose-Response (e.g., Patch-Clamp) A->C D Functional Assay (e.g., Muscle Contraction) A->D E Cytotoxicity Assay (e.g., MTT) A->E B Prepare Cell Culture B->C B->D B->E F Determine IC50/EC50 C->F G Assess Functional Effect D->G H Determine CC50 E->H

Caption: General experimental workflow for this compound.

troubleshooting_logic A Unexpected Experimental Result B Check this compound Integrity (Fresh Aliquot, Proper Storage) A->B C Verify Concentration Calculation A->C D Confirm Target Expression (e.g., Cav1.2) A->D E Run Appropriate Controls (Positive, Negative, Vehicle) A->E F Assess for Assay Interference A->F G Problem Resolved B->G C->G D->G E->G F->G H Consider Off-Target Screen F->H

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Enhancing Calciseptin Specificity in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the specificity of Calciseptin in complex biological systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 60-amino acid peptide toxin originally isolated from the venom of the black mamba (Dendroaspis polylepis polylepis)[1]. It belongs to the three-finger toxin family and functions as a highly specific blocker of L-type voltage-gated calcium channels (CaV1.x)[2][3][4]. Its primary mechanism involves binding to the channel's pore-forming α1 subunit, thereby physically occluding the channel and preventing the influx of calcium ions into the cell. This inhibitory action leads to the relaxation of smooth muscles and a reduction in the force of cardiac contractions[3][5].

Q2: What are the known on-target and off-target interactions of this compound?

This compound exhibits high selectivity for L-type calcium channels, particularly the CaV1.2 isoform, which is predominantly expressed in cardiac and smooth muscle[6][7][8][9]. It shows significantly lower affinity for the CaV1.3 isoform and is reported to be inactive against N-type, P/Q-type, and T-type voltage-gated calcium channels[4]. While generally considered highly specific, as a member of the three-finger toxin family, there is a potential for cross-reactivity with other receptors, such as nicotinic acetylcholine receptors or other ion channels, though this is not well-documented for this compound itself[9][10][11][12].

Q3: How can I improve the specificity of this compound in my experiments?

Improving the specificity of this compound can be approached through several strategies:

  • Peptide Modification:

    • Site-Directed Mutagenesis: Altering specific amino acid residues in the this compound sequence can enhance its affinity for the target channel and reduce binding to off-target molecules. Identifying key residues involved in target binding through techniques like alanine scanning is a crucial first step.

    • Chemical Modification: Introducing non-natural amino acids or modifying side chains can improve proteolytic stability and binding affinity[6][13][14]. For example, replacing certain amino acids with their D-enantiomers can increase resistance to degradation by proteases[15].

  • Experimental Condition Optimization:

    • Concentration Titration: Using the lowest effective concentration of this compound can minimize off-target effects. A careful dose-response analysis is essential to determine the optimal concentration for your specific system.

    • Buffer Composition: The pH and ionic strength of the experimental buffer can influence peptide conformation and binding affinity. Optimizing these parameters can enhance target-specific interactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
High background signal or unexpected cellular response. 1. Off-target binding: this compound may be interacting with other cellular components at the concentration used.2. Peptide aggregation: The peptide may not be fully solubilized or could be aggregating in the experimental buffer.3. Contamination: The this compound stock or experimental reagents may be contaminated.1. Perform a dose-response curve to determine the minimal effective concentration. Screen for off-target effects using a peptide array (see Experimental Protocols).2. Ensure proper solubilization of the lyophilized peptide. Use a buffer known to be suitable for peptide stability.3. Use fresh, high-purity this compound and sterile, filtered buffers.
Inconsistent or non-reproducible results. 1. Peptide degradation: this compound may be degrading due to improper storage or handling.2. Variability in cell culture: Passage number, cell density, and overall health of the cells can affect the response.3. Inconsistent experimental technique: Minor variations in incubation times, temperatures, or reagent concentrations.1. Store lyophilized this compound at -20°C or -80°C. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.2. Standardize cell culture conditions. Use cells within a consistent passage number range and ensure confluency is consistent between experiments.3. Adhere strictly to the established experimental protocol. Use calibrated pipettes and ensure accurate timing of all steps.
No observable effect of this compound. 1. Inactive peptide: The this compound may have lost its activity due to degradation or improper synthesis.2. Low expression of L-type calcium channels: The cell line or tissue being used may not express sufficient levels of the target channel.3. Incorrect experimental setup: Issues with the assay itself, such as incorrect buffer composition or detection method.1. Verify the activity of the this compound stock on a positive control cell line known to express high levels of CaV1.2.2. Confirm the expression of L-type calcium channels in your experimental system using techniques like qPCR, Western blot, or immunocytochemistry.3. Review and optimize the experimental protocol. Ensure the buffer conditions are optimal for this compound binding and that the detection method is sensitive enough.

Data Presentation

Table 1: Comparative IC50 Values of this compound for L-type Calcium Channel Isoforms
Channel IsoformIC50 (nM)Experimental SystemReference
CaV1.292 ± 18HEK-293T cells expressing recombinant CaV1.2[4]
CaV1.3> 1000HEK-293T cells expressing recombinant CaV1.3[4]

Experimental Protocols

Protocol 1: Assessing Off-Target Binding using a Peptide Array

This protocol outlines the steps to screen for potential off-target binding partners of this compound using a peptide microarray.

Materials:

  • Peptide microarray slide displaying a library of peptides representing potential off-target proteins.

  • Biotinylated this compound

  • Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Streptavidin-conjugated fluorescent dye (e.g., Cy3 or Cy5)

  • Microarray scanner

  • Incubation chamber

Procedure:

  • Slide Preparation:

    • Allow the peptide microarray slide to equilibrate to room temperature.

    • Place the slide in an incubation chamber.

  • Blocking:

    • Add blocking buffer to the slide and incubate for 1 hour at room temperature with gentle agitation. This step minimizes non-specific binding.

  • Washing:

    • Aspirate the blocking buffer and wash the slide three times with wash buffer for 5 minutes each.

  • Incubation with Biotinylated this compound:

    • Dilute the biotinylated this compound in blocking buffer to the desired final concentration (e.g., 10 µg/ml).

    • Add the this compound solution to the slide and incubate for 2 hours at room temperature with gentle agitation.

  • Washing:

    • Aspirate the this compound solution and wash the slide three times with wash buffer for 5 minutes each.

  • Incubation with Fluorescently Labeled Streptavidin:

    • Dilute the streptavidin-conjugated fluorescent dye in blocking buffer according to the manufacturer's instructions.

    • Add the streptavidin solution to the slide and incubate for 1 hour at room temperature in the dark.

  • Final Washing:

    • Aspirate the streptavidin solution and wash the slide three times with wash buffer for 5 minutes each, followed by a final wash with distilled water.

  • Drying and Scanning:

    • Dry the slide by centrifugation or with a gentle stream of nitrogen.

    • Scan the slide using a microarray scanner at the appropriate wavelength for the chosen fluorescent dye.

  • Data Analysis:

    • Analyze the scanned image to identify peptides that show significant fluorescence, indicating binding of this compound.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

This protocol describes the use of SPR to quantitatively measure the binding affinity and kinetics of this compound to its target L-type calcium channel.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified L-type calcium channel protein (ligand)

  • This compound (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-P+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the purified L-type calcium channel protein in immobilization buffer to allow for covalent coupling to the sensor surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding Assay:

    • Inject a series of concentrations of this compound in running buffer over the immobilized ligand surface.

    • Monitor the association and dissociation phases in real-time by recording the change in resonance units (RU).

  • Regeneration:

    • After each this compound injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Mandatory Visualizations

Signaling_Pathway Depolarization Membrane Depolarization LTypeChannel L-type CaV1.2 Channel (Target) Depolarization->LTypeChannel Activates CalciumInflux Ca²⁺ Influx LTypeChannel->CalciumInflux Mediates This compound This compound This compound->LTypeChannel Blocks Contraction Muscle Contraction CalciumInflux->Contraction Initiates

Caption: Signaling pathway of this compound-mediated inhibition of muscle contraction.

Experimental_Workflow cluster_Specificity_Screening Specificity Screening cluster_Modification_Strategy Modification Strategy cluster_Validation Validation PeptideArray Peptide Array Screening SiteDirectedMutagenesis Site-Directed Mutagenesis PeptideArray->SiteDirectedMutagenesis Identifies Binding Sites SPR Surface Plasmon Resonance (SPR) SPR->SiteDirectedMutagenesis Quantifies Affinity Changes Electrophysiology Electrophysiology ChemicalModification Chemical Modification Electrophysiology->ChemicalModification Assesses Functional Impact InVitroAssay In Vitro Functional Assays SiteDirectedMutagenesis->InVitroAssay CellBasedAssay Cell-Based Assays ChemicalModification->CellBasedAssay InVitroAssay->CellBasedAssay

Caption: Workflow for improving this compound specificity.

References

Ensuring the purity and quality control of Calciseptin for research.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring the purity and quality control of Calciseptin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a 60-amino acid polypeptide neurotoxin originally isolated from the venom of the black mamba (Dendroaspis polylepis polylepis). It is a potent and specific blocker of L-type voltage-gated calcium channels (CaV1.x family).[1] Its primary mechanism of action is to bind to the α1 subunit of the L-type calcium channel, physically occluding the pore and preventing the influx of calcium ions into the cell upon membrane depolarization. This blockade inhibits processes dependent on L-type calcium entry, such as smooth and cardiac muscle contraction.

Q2: What purity level of synthetic this compound should I use for my experiments? A2: The required purity level depends on the nature of your experiment. For most research applications, including in vitro bioassays and cell culture studies, a purity of >95% is recommended. For more sensitive applications such as quantitative receptor-ligand interaction studies, NMR, chromatography standards, or in vivo studies, a purity of >98% is advised to ensure that observed effects are attributable to this compound and not to impurities.[2][3][4]

Q3: How should I reconstitute and store lyophilized this compound? A3: Lyophilized this compound should be stored at -20°C, protected from light. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation. For reconstitution, use a high-quality, sterile solvent such as ultrapure water or a buffer appropriate for your experiment. To avoid repeated freeze-thaw cycles which can lead to degradation and aggregation, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[5] Peptide solutions are significantly less stable than the lyophilized powder.

Q4: What are the common impurities found in synthetic this compound preparations? A4: Impurities in synthetic peptides like this compound typically arise during solid-phase peptide synthesis (SPPS). Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acid residues.

  • Truncated sequences: Incomplete peptide chains.

  • Incompletely deprotected peptides: Peptides with residual protecting groups still attached to amino acid side chains.

  • Oxidized/Reduced forms: Particularly susceptible amino acids like Methionine can become oxidized.

  • Diastereomers: Racemization of amino acids can occur during synthesis.

  • Aggregates: Covalent or non-covalent self-association of peptide molecules.[6][7]

Q5: My this compound solution appears cloudy. What should I do? A5: Cloudiness or visible precipitates are signs of peptide aggregation or poor solubility. This is common for larger or hydrophobic peptides. First, ensure you are using an appropriate solvent and pH. If the peptide has a net charge, adjusting the pH away from its isoelectric point can improve solubility.[8][9] For initial solubilization of stubborn peptides, a small amount of an organic solvent like DMSO can be used, followed by slow, dropwise dilution into your aqueous experimental buffer while vortexing.[10] Sonication can also help break up aggregates. If the problem persists, the peptide may have pre-aggregated during storage and may need to be repurified.

Quality Control and Troubleshooting Guides

Purity and Identity Verification

Ensuring the quality of your this compound is critical for reproducible and reliable experimental results. The following table summarizes the key quality control assays and their acceptance criteria.

ParameterMethodSpecificationCommon IssuesTroubleshooting
Purity RP-HPLC (UV 214/220 nm)>95% for general use>98% for sensitive assays[3][11]Multiple peaks, broad peaksOptimize HPLC gradient, check for aggregation, consider repurification.
Identity Mass Spectrometry (ESI-MS or MALDI-TOF)Observed mass matches theoretical mass (within instrument tolerance, e.g., <10 ppm)[12]Incorrect mass, multiple mass signalsVerify sequence, check for modifications (oxidation, etc.), analyze for synthesis byproducts.
Biological Activity Functional Assay (Electrophysiology or Calcium Imaging)Dose-dependent block of L-type Ca²⁺ channels with expected IC₅₀No or reduced activityConfirm peptide solubility and concentration, check for degradation, verify assay setup.

Key Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for determining the purity of this compound.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in ultrapure water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 220 nm.

  • Gradient: A common starting gradient is a linear increase from 5% to 70% Mobile Phase B over 45-60 minutes.[1][13][14] This can be optimized for better resolution of impurities.

  • Sample Preparation: Reconstitute a small amount of lyophilized this compound in Mobile Phase A to a concentration of ~1 mg/mL.

  • Analysis: Inject 10-20 µL of the sample. Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.

Protocol 2: Identity Verification by Mass Spectrometry

This protocol confirms that the molecular weight of the synthetic peptide matches the theoretical mass of this compound.

Methodology:

  • Sample Preparation: The peptide sample from the HPLC analysis can often be directly infused, or a separate solution can be prepared. For complex samples, a desalting step using a C18 ZipTip may be required.

  • Instrumentation: Use a high-resolution mass spectrometer such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap instrument.

  • Ionization Mode: Positive ion mode is standard for peptides.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 500-2500 m/z) to detect the various charge states of the peptide.

  • Analysis:

    • The theoretical average molecular weight of this compound is ~6983.5 Da.

    • In the ESI mass spectrum, you will observe a series of peaks corresponding to the peptide with different numbers of protons attached (e.g., [M+5H]⁵⁺, [M+6H]⁶⁺, [M+7H]⁷⁺).

    • Use the instrument's deconvolution software to calculate the neutral mass of the peptide from this charge state envelope.

    • The deconvoluted mass should match the theoretical mass. A mass accuracy of <10 ppm is considered excellent for high-resolution instruments.[12]

Protocol 3: Functional Activity Assay using Patch-Clamp Electrophysiology

This protocol assesses the ability of this compound to block L-type calcium channels.

Methodology:

  • Cell Model: Use a cell line stably expressing the human CaV1.2 channel (e.g., HEK293 cells) or primary cells with prominent L-type currents like cardiomyocytes.[6][15]

  • Recording Configuration: Whole-cell voltage-clamp.

  • Solutions:

    • External Solution (in mM): 110 N-methyl-D-glutamine, 30 BaCl₂ (or CaCl₂), 10 HEPES, 1 MgCl₂, 10 Glucose. pH adjusted to 7.4. Barium (Ba²⁺) is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.[15]

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 5 EGTA, 5 Mg-ATP. pH adjusted to 7.2. Cesium (Cs⁺) is used to block potassium channels.

  • Voltage Protocol:

    • Hold the cell at a potential of -80 mV or -90 mV to ensure channels are in a resting state.

    • Apply a depolarizing voltage step to 0 mV or +10 mV for 100-200 ms to elicit the peak L-type current.[16][17]

  • Procedure:

    • Establish a stable whole-cell recording and record baseline L-type currents for several minutes to check for stability and rundown.

    • Perfuse the cell with the external solution containing a known concentration of this compound.

    • Record the current at steady-state inhibition.

    • Repeat with multiple concentrations to generate a dose-response curve and calculate the IC₅₀.

Visualizations

Signaling Pathway

Calciseptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular L_type_channel L-type Ca²⁺ Channel (CaV1.2) Ca_int Ca²⁺ L_type_channel->Ca_int This compound This compound This compound->L_type_channel Blocks Ca_ext Ca²⁺ Ca_ext->L_type_channel Influx Calmodulin Calmodulin Ca_int->Calmodulin Activates Contraction Muscle Contraction Ca_int->Contraction CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB Activation CaMKII->CREB

Caption: Signaling pathway showing this compound blocking Ca²⁺ influx through L-type channels.

Experimental Workflow

QC_Workflow start Receive Lyophilized This compound reconstitute Reconstitute & Aliquot start->reconstitute hplc Purity Check: RP-HPLC reconstitute->hplc mass_spec Identity Check: Mass Spectrometry reconstitute->mass_spec pass_fail Compare to Specs hplc->pass_fail mass_spec->pass_fail activity Activity Check: Functional Assay pass Qualified for Use pass_fail->pass Pass fail Troubleshoot or Reject Lot pass_fail->fail Fail pass->activity Before Experiment

Caption: Quality control workflow for verifying this compound purity, identity, and activity.

Troubleshooting Logic

Troubleshooting_Tree start Experiment Fails: No/Low Activity check_sol Is the peptide fully dissolved? start->check_sol sol_no Troubleshoot Solubility: - Check pH/Solvent - Sonicate - Use DMSO for stock check_sol->sol_no No sol_yes Yes check_sol->sol_yes check_qc Did you verify purity and concentration? sol_yes->check_qc qc_no Perform QC: - RP-HPLC - Mass Spec - Quantify stock check_qc->qc_no No qc_yes Yes check_qc->qc_yes check_assay Is the assay system validated? qc_yes->check_assay assay_no Validate Assay: - Run positive control (e.g., Nifedipine) - Check cell health check_assay->assay_no No assay_yes Peptide may be degraded. Use fresh aliquot. Consider re-synthesis. check_assay->assay_yes Yes

Caption: Troubleshooting decision tree for experiments where this compound shows no activity.

References

Common experimental pitfalls when working with Calciseptin.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Calciseptin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common experimental challenges encountered when working with this selective L-type calcium channel blocker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a 60-amino acid polypeptide toxin originally isolated from the venom of the black mamba snake (Dendroaspis polylepis polylepis).[1] It functions as a highly specific antagonist of L-type voltage-gated calcium channels (LTCCs).[1] Its primary mechanism involves binding to the α1 subunit of the L-type calcium channel, thereby physically occluding the pore and preventing the influx of calcium ions into the cell. This blockade of calcium entry leads to the relaxation of smooth muscle and a reduction in the force of cardiac contraction.[2]

Q2: Is this compound selective for specific L-type calcium channel isoforms?

A2: Yes, recent studies have demonstrated that this compound exhibits a significant degree of selectivity for the CaV1.2 isoform over the CaV1.3 isoform of the L-type calcium channel.[3] This makes it a valuable tool for dissecting the distinct physiological roles of these two isoforms in various tissues, such as the heart, where CaV1.2 is primarily involved in contractility and CaV1.3 contributes to pacemaker activity.[3]

Q3: What are the key differences between this compound and dihydropyridines (DHPs) like nifedipine?

A3: Both this compound and dihydropyridines are potent L-type calcium channel blockers, but they belong to different chemical classes and have distinct properties. This compound is a polypeptide, while DHPs are small organic molecules.[1][4] While both bind to the α1 subunit of the channel, their binding sites are different.[4] From a practical standpoint, DHPs are generally more cell-permeant and can have broader effects, while the larger peptide structure of this compound typically restricts its action to the extracellular side of the channel. Dihydropyridines are also known to be more potent vasodilators, while non-dihydropyridines have more pronounced negative inotropic effects on the heart.[5]

Q4: How should I properly reconstitute and store this compound?

A4: For optimal performance and stability, it is recommended to reconstitute lyophilized this compound in double-distilled water (ddH2O) to create a concentrated stock solution (e.g., 100-1000 times the final working concentration).[6] Before adding the solvent, centrifuge the vial to ensure all the powder is at the bottom.[6] The stock solution should be aliquoted into small volumes and stored at -20°C.[6] It is advisable to prepare fresh working solutions from the stock aliquots just before each experiment and to avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guides

Electrophysiology (Patch-Clamp)

Issue: Unstable or low-amplitude L-type calcium channel currents after this compound application.

  • Possible Cause 1: Incorrect pipette solution or seal.

    • Troubleshooting Step: Ensure your internal pipette solution is fresh and has the correct ionic composition. A poor gigaohm seal can lead to leaky currents and an unstable baseline. If you are having trouble forming a good seal, try polishing the pipette tip or using a different batch of pipettes.

  • Possible Cause 2: "Wash-out" of channel activity.

    • Troubleshooting Step: In the whole-cell patch-clamp configuration, essential intracellular components for channel function can diffuse into the pipette, leading to a rundown of the current over time. Consider using the perforated patch technique to preserve the intracellular environment.

  • Possible Cause 3: Incorrect holding potential.

    • Troubleshooting Step: L-type calcium channels are high-voltage activated. Ensure your holding potential is sufficiently negative (e.g., -80 mV) to allow for complete channel recovery from inactivation between voltage steps.

Issue: Slower than expected onset of channel block.

  • Possible Cause: Diffusion and access to the binding site.

    • Troubleshooting Step: As a peptide, this compound may require more time to diffuse and bind to the channel compared to smaller molecule blockers. Ensure adequate perfusion of the solution containing this compound and allow sufficient time for the block to reach a steady state. Gentle agitation of the bath solution can sometimes aid in diffusion.

Calcium Imaging

Issue: No significant change in intracellular calcium levels after applying this compound in response to a depolarizing stimulus.

  • Possible Cause 1: Ineffective stimulus.

    • Troubleshooting Step: Verify that your method of depolarization (e.g., high potassium solution, electrical field stimulation) is sufficient to activate L-type calcium channels in your cell type. You can test this with a known agonist or by measuring the response in control cells not treated with this compound.

  • Possible Cause 2: Suboptimal this compound concentration.

    • Troubleshooting Step: The effective concentration of this compound can vary significantly between cell types. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. Refer to the quantitative data table below for reported IC50 values in different tissues.

  • Possible Cause 3: Predominance of other calcium entry pathways.

    • Troubleshooting Step: Your cells may rely on other calcium channels (e.g., N-type, T-type) or intracellular calcium stores for the observed calcium transient. Use other specific channel blockers or inhibitors of intracellular calcium release (e.g., thapsigargin) to dissect the contribution of different pathways.

Cell Viability Assays (e.g., MTT, XTT)

Issue: Inconsistent or artifactual results in cell viability assays.

  • Possible Cause 1: Interference of this compound with assay reagents.

    • Troubleshooting Step: Some peptides can interact with the reagents used in metabolic assays. To test for this, run a cell-free control where you add this compound to the assay medium without cells. If you observe a color change, this indicates a direct interaction.

  • Possible Cause 2: Altered cellular metabolism unrelated to viability.

    • Troubleshooting Step: this compound's effect on calcium signaling can indirectly alter cellular metabolism without necessarily causing cell death, which can confound the results of metabolic-based viability assays.

  • Alternative Assays: Consider using a viability assay that is not based on metabolic activity, such as a trypan blue exclusion assay or a fluorescence-based live/dead staining kit that assesses membrane integrity.

Quantitative Data

Table 1: Reported IC50 Values for this compound

Tissue/Cell TypeExperimental ConditionIC50 ValueReference
Rat Thoracic AortaK+-induced contraction~230 nM[7]
Rat Cardiac TissueCardiac function~15 nM[7]
A7r5 CellsL-type Ca2+ current~430 nM[7]
Mouse Ventricular MyocytesL-type Ca2+ current (ICav1.2)Dose-dependent reduction[3]
HEK-293T cells expressing CaV1.2Recombinant channel currentPotent inhibition[3]
HEK-293T cells expressing CaV1.3Recombinant channel currentNo significant effect[3]

Experimental Protocols

General Protocol for Reconstitution of this compound
  • Centrifuge: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Solvent: Add the appropriate volume of sterile, double-distilled water (ddH2O) to achieve a stock concentration of 100-1000 times your final working concentration.

  • Dissolution: Gently pipette the solution up and down to ensure complete dissolution. Avoid vigorous vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store the aliquots at -20°C.

  • Working Solution: On the day of the experiment, thaw a single aliquot and dilute it to the final working concentration in your experimental buffer.

Visualizations

Signaling Pathways and Workflows

L_Type_Calcium_Channel_Signaling Depolarization Membrane Depolarization LTCC L-Type Calcium Channel (CaV1.2 / CaV1.3) Depolarization->LTCC Activates Ca_Influx Ca²⁺ Influx LTCC->Ca_Influx Mediates This compound This compound This compound->LTCC Blocks Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin Activates Contraction Muscle Contraction Ca_Influx->Contraction Triggers CaMKs Ca²⁺/CaM-dependent Protein Kinases (CaMKs) Calmodulin->CaMKs Activates MAPK_Pathway Ras/MAPK Pathway Calmodulin->MAPK_Pathway Activates Gene_Expression Gene Expression (e.g., CREB activation) CaMKs->Gene_Expression Leads to MAPK_Pathway->Gene_Expression Leads to

Caption: L-Type Calcium Channel Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_this compound Start Start: Prepare Cells Reconstitute Reconstitute This compound Stock Start->Reconstitute Apply_Toxin Apply this compound (or Vehicle Control) Start->Apply_Toxin Prepare_Working Prepare Working Solution Reconstitute->Prepare_Working Prepare_Working->Apply_Toxin Stimulate Apply Depolarizing Stimulus Apply_Toxin->Stimulate Record Record Data (Electrophysiology, Calcium Imaging, Cell Viability) Stimulate->Record Analyze Analyze Data Record->Analyze

Caption: A generalized experimental workflow for studying the effects of this compound.

Troubleshooting_Logic Problem Unexpected Experimental Result? Check_Reagent Check this compound Reconstitution & Storage? Problem->Check_Reagent Check_Concentration Verify Working Concentration? Problem->Check_Concentration Check_Controls Review Positive & Negative Controls? Problem->Check_Controls Check_Protocol Examine Experimental Protocol for Errors? Check_Reagent->Check_Protocol Check_Concentration->Check_Protocol Check_Controls->Check_Protocol Consult Consult Literature for Tissue-Specific Effects? Check_Protocol->Consult Solution Identify and Correct Issue Consult->Solution

Caption: A logical troubleshooting workflow for experiments involving this compound.

References

Validation & Comparative

Comparative analysis of Calciseptin versus nifedipine for L-type channel blockade.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent L-type calcium channel blockers: the peptide toxin calciseptin and the small molecule dihydropyridine, nifedipine. The information presented is curated to assist in the selection and application of the appropriate blocker for specific research needs, with a focus on experimental data and methodologies.

Executive Summary

This compound, a 60-amino acid peptide from black mamba venom, and nifedipine, a synthetic dihydropyridine, are both potent blockers of L-type voltage-gated calcium channels (LTCCs).[1][2] While both are effective, they exhibit key differences in their isoform selectivity, mechanism of action, and molecular characteristics. Recent studies highlight that this compound demonstrates remarkable selectivity for the CaV1.2 isoform over CaV1.3, making it a valuable tool for dissecting the specific roles of these channel subtypes.[3] Nifedipine, while a powerful blocker of L-type channels, shows less pronounced isoform selectivity, inhibiting both CaV1.2 and CaV1.3, albeit with higher potency for CaV1.2.[4] The choice between these two blockers will largely depend on the specific research question, particularly whether isoform-specific blockade is required.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for this compound and nifedipine, detailing their inhibitory concentrations (IC50) and binding affinities (Kd) under various experimental conditions. It is crucial to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental protocols, cell types, and conditions.

ParameterThis compoundNifedipineKey Experimental Conditions
IC50 (L-type Current) ~15 nM (cardiac function)[5]22 nM (CaV1.2)[4]Whole-cell patch clamp, HEK-293 cells expressing specific isoforms.
430 nM (L-type Ca2+ channel activity)[5]289 nM (CaV1.3)[4]Varies by study; includes K+-induced contraction assays and electrophysiology.
Potently blocks CaV1.2, leaving CaV1.3 unaffected[3]0.3 µM (guinea pig ventricular myocytes)[6]Electrophysiology on native cells.
Binding Affinity (Kd) 290 nM (inhibiting [3H]nitrendipine binding)0.14-0.16 nM ([3H]nitrendipine binding to cardiac & aortic membranes)[7]Radioligand binding assays on membrane preparations.
77 nM (to resting state channels)[8]Electrophysiology-based determination in frog ventricular myocytes.
0.17 nM (to inactivated state channels)[8]
Isoform Selectivity Highly selective for CaV1.2 over CaV1.3[3]Higher potency for CaV1.2 over CaV1.3 (~12-fold)[4][9]Comparative electrophysiology on cells expressing individual isoforms.

Mechanism of Action and Molecular Interactions

This compound is a polypeptide that acts as a specific blocker of L-type calcium channels. Its binding site is thought to be in proximity to the dihydropyridine binding site on the channel. A notable characteristic of this compound is its potent and selective inhibition of the CaV1.2 channel isoform, with little to no effect on CaV1.3 at similar concentrations.[3] This makes it an invaluable tool for isolating the physiological and pathological roles of CaV1.2.

Nifedipine , a member of the 1,4-dihydropyridine class of calcium channel blockers, allosterically modulates L-type channels. Its action is state-dependent, showing a much higher affinity for the inactivated state of the channel.[6] This means its blocking efficacy is enhanced at more depolarized membrane potentials. Nifedipine binds to a specific receptor site on the α1 subunit of the L-type channel, with key residues in the IIIS5, IIIS6, and IVS6 transmembrane segments being critical for high-affinity binding. While it blocks both CaV1.2 and CaV1.3, it is significantly more potent on CaV1.2.[4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is a standard method for quantifying the inhibitory effect of compounds on voltage-gated ion channels.

Cell Preparation:

  • Use a cell line stably expressing the L-type calcium channel isoform of interest (e.g., HEK-293 cells expressing CaV1.2 or CaV1.3).[4]

  • Alternatively, primary cells endogenously expressing L-type channels, such as ventricular myocytes, can be used.[6]

  • Plate cells on glass coverslips at a low density to allow for the isolation of single cells for recording.

Solutions:

  • External Solution (in mM): 120 NaCl, 5.4 KCl, 0.8 MgCl2, 20 HEPES, 1.0 CaCl2, and 10 glucose, with pH adjusted to 7.4. To isolate Ca2+ currents, Ba2+ (e.g., 10 mM) is often substituted for Ca2+ as the charge carrier, and potassium channel blockers (e.g., TEA-Cl) are added.

  • Internal (Pipette) Solution (in mM): 135 CsCl, 4 MgATP, 10 HEPES, 1 EGTA, with pH adjusted to 7.2 with CsOH. Cesium is used to block outward potassium currents.[5]

Recording Procedure:

  • Pull patch pipettes from borosilicate glass to a resistance of 2.5-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a negative potential (e.g., -80 mV) to ensure channels are in a closed, resting state.

  • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals.

  • After obtaining a stable baseline current, perfuse the cell with increasing concentrations of the blocker (this compound or nifedipine).

  • Record the steady-state block at each concentration.

  • Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the blocker concentration and fit the data with the Hill equation to determine the IC50.

Calcium Imaging Assay

This method provides a functional readout of channel blockade by measuring changes in intracellular calcium concentration.

Cell Preparation and Dye Loading:

  • Plate cells (e.g., HEK-293 expressing the target channel or primary neurons) on glass-bottom dishes.

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-5F) by incubating them in a solution containing the acetoxymethyl (AM) ester form of the dye (e.g., 1 µM Fura-5F/AM for 25 minutes at 37°C).

Experimental Procedure:

  • Wash the cells to remove excess dye and place the dish on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

  • Perfuse the cells with a physiological salt solution.

  • Establish a baseline fluorescence ratio before stimulation.

  • Induce calcium influx through L-type channels by depolarizing the cells with a high-potassium solution (e.g., 40 mM KCl).

  • After the initial response, wash the cells and incubate with the desired concentration of this compound or nifedipine.

  • Repeat the high-potassium stimulation in the presence of the blocker.

  • Quantify the inhibitory effect by comparing the amplitude of the calcium transient before and after the application of the blocker.

Visualizations

L-type Calcium Channel Signaling Pathway

LType_Signaling Depolarization Membrane Depolarization LTCC L-type Ca²⁺ Channel (CaV1.2/1.3) Depolarization->LTCC Activates Ca_Influx Ca²⁺ Influx LTCC->Ca_Influx Mediates Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin CaM_Complex Ca²⁺/CaM Complex Calmodulin->CaM_Complex Binds Ca²⁺ CaM_Complex->LTCC Modulates (Feedback) CaMKII CaMKII CaM_Complex->CaMKII Activates MAPK_Pathway Ras/MAPK Pathway CaM_Complex->MAPK_Pathway Activates CREB CREB CaMKII->CREB Phosphorylates MAPK_Pathway->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Neuronal Survival, Plasticity) pCREB->Gene_Expression Promotes Blockers This compound / Nifedipine Blockers->LTCC Inhibits

Caption: Downstream signaling cascade initiated by L-type calcium channel activation.

Experimental Workflow for Comparative Analysis

Comparative_Workflow Start Start: Select Cell Line (e.g., HEK-293 expressing CaV1.2) Patch_Clamp Whole-Cell Patch Clamp Start->Patch_Clamp Baseline Record Baseline L-type Current Patch_Clamp->Baseline Split Baseline->Split Calciseptin_Arm Apply Increasing Concentrations of This compound Split->Calciseptin_Arm Nifedipine_Arm Apply Increasing Concentrations of Nifedipine Split->Nifedipine_Arm Record_this compound Record Steady-State Block Calciseptin_Arm->Record_this compound Record_Nifedipine Record Steady-State Block Nifedipine_Arm->Record_Nifedipine Merge Record_this compound->Merge Record_Nifedipine->Merge Analysis Data Analysis: Construct Dose-Response Curves Calculate IC₅₀ Values Merge->Analysis Comparison Compare Potency and Efficacy Analysis->Comparison

References

Unveiling the Specificity of Calciseptin: A Comparative Analysis of CaV1.2 and CaV1.3 Channel Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise targeting of ion channels is paramount. This guide provides a detailed comparison of the inhibitory effects of Calciseptin on the L-type calcium channels CaV1.2 and CaV1.3, supported by experimental data and methodologies, to validate its specificity.

This compound, a toxin isolated from the venom of the black mamba, has emerged as a potent and selective blocker of CaV1.2 L-type calcium channels, demonstrating significantly lower efficacy against the closely related CaV1.3 isoform.[1][2][3][4][5] This inherent specificity makes this compound a valuable pharmacological tool for dissecting the distinct physiological roles of these two channel subtypes, which are often co-expressed in tissues such as the heart and neurons.[1]

Quantitative Comparison of this compound's Inhibitory Potency

The following table summarizes the quantitative data on the inhibition of CaV1.2 and CaV1.3 channels by this compound, as determined by electrophysiological studies on both native and recombinant channels.

Channel SubtypeCell TypeThis compound Concentration% Inhibition of Peak Current DensityIC50
CaV1.2 HEK-293T (recombinant)300 nM~63%92 ± 18 nM
CaV1.2 HEK-293T (recombinant)1 µMNot specified in snippets92 ± 18 nM
CaV1.2 Mouse Ventricular Myocytes (native)100 nMNot specified in snippetsNot specified in snippets
CaV1.2 Mouse Ventricular Myocytes (native)300 nMNot specified in snippetsNot specified in snippets
CaV1.2 Mouse Ventricular Myocytes (native)1 µMNot specified in snippetsNot specified in snippets
CaV1.3 (42a splice variant) HEK-293T (recombinant)300 nMNo significant effectResistant
CaV1.3 (42a splice variant) HEK-293T (recombinant)1 µMNo significant effectResistant
CaV1.3 (42 splice variant) HEK-293T (recombinant)300 nMNo significant effectResistant
CaV1.3 (42 splice variant) HEK-293T (recombinant)1 µMNo significant effectResistant

Data compiled from a study by Mesirca et al. (2024).[1]

The data clearly indicates that while this compound potently inhibits CaV1.2 channels with an IC50 value of 92 ± 18 nM, it has a negligible effect on both tested splice variants of CaV1.3 at concentrations up to 1 µM.[1]

Experimental Protocols

The specificity of this compound was validated using the whole-cell patch-clamp electrophysiology technique on both native cardiomyocytes and human embryonic kidney (HEK-293T) cells expressing recombinant CaV1.2 or CaV1.3 channels.

Cell Preparation and Transfection:

  • Native Cardiomyocytes: Ventricular myocytes were freshly isolated from wild-type mice.[5]

  • Recombinant Channels: HEK-293T cells were transfected with plasmids encoding either human CaV1.2 or one of two splice variants of human CaV1.3 (CaV1.342a or CaV1.342).[5] To visually identify transfected cells for recording, a green fluorescent protein (GFP) was co-transfected.[6]

Electrophysiological Recordings:

  • Configuration: The whole-cell configuration of the patch-clamp technique was employed.

  • Voltage-Clamp Protocol: To elicit L-type calcium currents (ICaL), a one-step voltage clamp protocol was used. The membrane potential was held at -60 mV and then stepped to a test potential of 0 mV.[1] In some experiments, a holding potential of -55 mV was used for native cardiomyocytes.[5]

  • Solutions: The extracellular recording solution was a Tyrode's-based solution containing (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, and 1.8 CaCl2.[5]

  • Data Acquisition and Analysis: The peak inward calcium current was measured before and after the application of varying concentrations of this compound (e.g., 100 nM, 300 nM, 1 µM).[5] The percentage of current inhibition was calculated, and for CaV1.2, a dose-response curve was generated to determine the IC50 value.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for assessing ion channel specificity and the signaling pathway of L-type calcium channels.

G cluster_prep Cell Preparation cluster_electro Electrophysiology cluster_drug Drug Application & Measurement cluster_analysis Data Analysis HEK HEK-293T Cells Transfection Transfection with CaV1.2 or CaV1.3 Plasmids HEK->Transfection Myocytes Native Ventricular Myocytes Patch Whole-Cell Patch Clamp Myocytes->Patch Transfection->Patch Voltage Voltage-Clamp Protocol (Hold at -60mV, Step to 0mV) Patch->Voltage Record_Control Record Baseline I_CaL Voltage->Record_Control This compound Apply this compound (Varying Concentrations) Record_Control->this compound Record_Drug Record I_CaL in presence of this compound This compound->Record_Drug Compare Compare Currents (Control vs. Drug) Record_Drug->Compare IC50 Calculate % Inhibition and IC50 Compare->IC50

Caption: Experimental workflow for determining this compound specificity.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CaV1_2 CaV1.2 Channel Ca_in_12 Ca²⁺ Influx CaV1_2->Ca_in_12 CaV1_3 CaV1.3 Channel Ca_in_13 Ca²⁺ Influx CaV1_3->Ca_in_13 This compound This compound This compound->CaV1_2 Blocks This compound->CaV1_3 No Block Ca_out Ca²⁺ Ca_out->CaV1_2 Ca_out->CaV1_3 Response_12 Cellular Response (e.g., Contraction) Ca_in_12->Response_12 Response_13 Cellular Response (e.g., Pacemaking) Ca_in_13->Response_13

Caption: this compound's differential blockade of CaV1.2 and CaV1.3 channels.

References

Assessing the Cross-Reactivity of Calciseptin with Other Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calciseptin, a 60-amino acid polypeptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), is a potent and selective blocker of L-type voltage-gated calcium channels (Ca_v1.x).[1] Its high affinity and specificity have made it a valuable pharmacological tool for investigating the physiological roles of these channels in various tissues, including cardiovascular and smooth muscle.[1][2] This guide provides a comparative assessment of this compound's cross-reactivity with other ion channels, supported by available experimental data and detailed methodologies for its evaluation.

Core Mechanism of Action

This compound exerts its inhibitory effect by binding to the extracellular domain of the α1 subunit of L-type calcium channels, thereby occluding the pore and preventing the influx of Ca²⁺ ions. This action leads to the relaxation of smooth muscle and a reduction in the force of cardiac contraction.[1][2] Notably, this compound has been shown to be a selective blocker of Ca_v1.2 L-type calcium channels.[3][4][5]

Data Presentation: Comparative Selectivity of this compound

The following table summarizes the known quantitative data on the inhibitory effects of this compound on various voltage-gated calcium channels. Data on cross-reactivity with voltage-gated sodium (Na_v) and potassium (K_v) channels is limited in the public domain, reflecting its high specificity for its primary target.

Ion Channel SubtypeReported IC50 / % InhibitionCell Type / PreparationReference
L-type Calcium Channels
Ca_v1.2 (cardiac)~25 nM (IC50)Rat ventricular myocytes[3]
Ca_v1.2 (recombinant)Potent block at 100-300 nMHEK-293T cells[3]
Ca_v1.3 (recombinant)No significant effect at concentrations that block Ca_v1.2HEK-293T cells[3][4]
Other Calcium Channels
N-type (Ca_v2.2)No significant effectNot specified[1]
T-type (Ca_v3.x)No significant effectNot specified[1]
Voltage-Gated Sodium Channels No significant inhibition reportedNot specified
Voltage-Gated Potassium Channels No significant inhibition reportedNot specified

Experimental Protocols

The gold-standard method for assessing the cross-reactivity of a compound like this compound is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel currents in isolated cells.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology for Cross-Reactivity Assessment

1. Cell Preparation:

  • Culture HEK-293T cells stably expressing the desired ion channel subtype (e.g., Na_v1.5, K_v1.3) or use primary cells endogenously expressing the channel of interest (e.g., dorsal root ganglion neurons for Na_v channels, cardiac myocytes for K_v channels).

  • Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. For isolating specific currents, other channel blockers may be added (e.g., tetrodotoxin to block Na_v channels when studying K_v channels).

  • Internal Solution (in mM): 120 K-gluconate, 20 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.25 Na-GTP. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

  • Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Under visual control, approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -80 mV.

4. Data Acquisition:

  • Apply specific voltage protocols to elicit the desired ion channel currents. For example:

    • For Voltage-Gated Sodium Channels: From a holding potential of -100 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments.

    • For Voltage-Gated Potassium Channels: From a holding potential of -80 mV, apply depolarizing steps from -60 mV to +60 mV in 10 mV increments.

  • Record baseline currents in the absence of this compound.

  • Perfuse the chamber with increasing concentrations of this compound and record the currents at each concentration until a steady-state effect is observed.

  • Perform a final washout with the external solution to assess the reversibility of the block.

5. Data Analysis:

  • Measure the peak current amplitude at each voltage step in the absence and presence of different concentrations of this compound.

  • Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

  • Fit the data to the Hill equation to determine the IC50 value.

Mandatory Visualizations

signaling_pathway cluster_membrane Cell Membrane L_type_Ca_Channel L-type Calcium Channel (Cav1.2) Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx mediates Depolarization Depolarization Depolarization->L_type_Ca_Channel activates This compound This compound This compound->L_type_Ca_Channel blocks Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_influx->Cellular_Response

Caption: L-type calcium channel signaling and this compound's mechanism of action.

experimental_workflow Cell_Culture Cell Culture (Expressing target ion channel) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Baseline_Recording Record Baseline Currents Patch_Clamp->Baseline_Recording Apply_this compound Apply Increasing Concentrations of this compound Baseline_Recording->Apply_this compound Record_Effects Record Currents at Each Concentration Apply_this compound->Record_Effects Data_Analysis Data Analysis (IC50 determination) Record_Effects->Data_Analysis

Caption: Workflow for assessing this compound's cross-reactivity.

References

A Comparative Analysis of Calciseptin and Diltiazem: Efficacy and Mechanism in L-Type Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of Calciseptin, a potent polypeptide toxin, and diltiazem, a widely used benzothiazepine drug, both of which target L-type calcium channels. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, isoform selectivity, and physiological effects, supported by experimental data.

Introduction and Overview

This compound, a 60-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis), is a highly selective and potent blocker of L-type calcium channels.[1] In contrast, diltiazem is a synthetically derived benzothiazepine that has been in clinical use for decades to treat cardiovascular conditions such as hypertension, angina, and arrhythmias through its action on L-type calcium channels.[2] While both agents inhibit the influx of calcium through these channels, their distinct molecular nature, isoform selectivity, and resulting physiological effects warrant a detailed comparison. This guide will delve into these differences, providing quantitative data and detailed experimental methodologies to inform future research and drug development.

Mechanism of Action and Isoform Selectivity

The primary molecular target for both this compound and diltiazem is the L-type voltage-gated calcium channel (LTCC). However, their interaction with the channel and their selectivity for its different isoforms are key distinguishing features.

This compound is a highly specific antagonist of the Cav1.2 isoform of the L-type calcium channel.[3][4][5] Experimental evidence demonstrates that this compound potently blocks Cav1.2-mediated calcium currents while having little to no effect on Cav1.3, N-type, or T-type calcium channels.[1] This high degree of selectivity makes this compound an invaluable tool for dissecting the specific physiological roles of the Cav1.2 channel.

Diltiazem , on the other hand, is a non-dihydropyridine calcium channel blocker that exhibits less selectivity between the L-type calcium channel isoforms.[6] It is generally considered to inhibit both Cav1.2 and Cav1.3 channels.[6] Diltiazem's binding site is located on the alpha-1 subunit of the L-type calcium channel, specifically interacting with transmembrane segments IIIS6 and IVS6.[7] Its blocking action is use-dependent, meaning its efficacy increases with more frequent channel opening, as seen with higher heart rates.

The distinct isoform selectivity of these two compounds has significant implications for their physiological effects. The selective blockade of Cav1.2 by this compound allows for the targeted inhibition of processes predominantly governed by this isoform, such as cardiac muscle contraction.[5] Diltiazem's broader activity on both Cav1.2 and Cav1.3 can lead to a wider range of effects, including actions on both cardiac contractility and sinoatrial node pacemaker activity.

Comparative Efficacy: A Quantitative Analysis

The potency of this compound and diltiazem has been evaluated in various experimental models. The following tables summarize key quantitative data on their inhibitory effects.

Table 1: Inhibitory Concentration (IC50) of this compound on L-Type Calcium Channels

Tissue/PreparationExperimental ConditionIC50 (nM)Reference(s)
Rat Cardiac TissueCardiac function15[8]
Rat AortaK+-induced contraction230[8]
Rat AortaL-type Ca2+ channel activity430[8]

Table 2: Inhibitory Concentration (IC50) of Diltiazem on L-Type Calcium Channels

Tissue/PreparationExperimental ConditionIC50 (µM)Reference(s)
Human Mesenteric Arterial MyocytespH 7.2, holding potential -60 mV51
Human Mesenteric Arterial MyocytespH 9.2, holding potential -60 mV20
Cone PhotoreceptorsHigh-affinity site4.9[9]
Cone PhotoreceptorsLow-affinity site100.4[9]
Snail NeuronesVoltage-gated calcium current426

Note: The IC50 values for diltiazem can vary significantly depending on the experimental conditions, including pH and the resting membrane potential of the cells.

Physiological Effects: A Comparative Study

The differential blockade of L-type calcium channel isoforms by this compound and diltiazem translates into distinct physiological outcomes, particularly in the cardiovascular system.

Effects on Vascular Smooth Muscle

Both this compound and diltiazem induce relaxation of vascular smooth muscle by inhibiting the influx of calcium required for contraction.

  • This compound has been shown to be a potent relaxant of smooth muscle.[1]

  • Diltiazem also causes vasodilation, which is a cornerstone of its therapeutic effect in hypertension.[2][10] Its effects are generally more pronounced on arterial than on venous smooth muscle.

Effects on Cardiac Tissue

In cardiac tissue, the differences in isoform selectivity become more apparent.

  • This compound , due to its high selectivity for Cav1.2, potently inhibits cardiac contractility (a negative inotropic effect) with minimal impact on the heart's pacemaker activity, which is more dependent on Cav1.3 channels.[3][4][5]

  • Diltiazem , by blocking both Cav1.2 and Cav1.3 channels, exhibits both negative inotropic and negative chronotropic (decreased heart rate) effects.[2] This dual action is beneficial in the treatment of certain arrhythmias.

Experimental Protocols

To facilitate reproducible research, this section details the methodologies for two key experiments used to characterize and compare L-type calcium channel blockers.

Patch-Clamp Electrophysiology for L-Type Calcium Current Measurement

This technique allows for the direct measurement of ion currents through L-type calcium channels in isolated cells.

A. Cell Preparation:

  • Culture cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing the channel of interest, or primary cardiomyocytes).

  • On the day of the experiment, isolate a single cell in a recording chamber with an appropriate external solution.

B. Recording Procedure:

  • Fabricate a glass micropipette with a tip resistance of 2-5 MΩ and fill it with an internal solution.

  • Approach the cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Rupture the cell membrane within the pipette to achieve the "whole-cell" recording configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents. Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

  • Record baseline currents.

  • Perfuse the chamber with the experimental compound (this compound or diltiazem) at various concentrations and record the resulting changes in current.

C. Data Analysis:

  • Measure the peak current amplitude at each voltage step.

  • Plot concentration-response curves to determine the IC50 value of the compound.

G cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis cell_culture Cell Culture cell_isolation Single Cell Isolation cell_culture->cell_isolation giga_seal Giga-seal Formation cell_isolation->giga_seal whole_cell Whole-cell Configuration giga_seal->whole_cell voltage_clamp Voltage Clamp whole_cell->voltage_clamp current_elicitation Elicit Currents voltage_clamp->current_elicitation drug_application Drug Application current_elicitation->drug_application measure_current Measure Peak Current drug_application->measure_current plot_curve Plot Concentration-Response Curve measure_current->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Experimental workflow for patch-clamp electrophysiology.

Aortic Ring Contractility Assay

This ex vivo method assesses the effect of compounds on the contractility of vascular smooth muscle.

A. Tissue Preparation:

  • Humanely euthanize a rat and dissect the thoracic aorta.

  • Place the aorta in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

  • Carefully remove adhering fat and connective tissue.

  • Cut the aorta into rings of 2-3 mm in width.

B. Experimental Setup:

  • Suspend each aortic ring in an organ bath containing oxygenated physiological salt solution maintained at 37°C.

  • Connect one end of the ring to a fixed support and the other to an isometric force transducer.

  • Allow the rings to equilibrate under a resting tension for approximately 60-90 minutes.

C. Measurement of Vasodilation:

  • Induce a stable contraction in the aortic rings using a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

  • Once a plateau in contraction is reached, add cumulative concentrations of the test compound (this compound or diltiazem) to the organ bath.

  • Record the resulting relaxation of the aortic ring.

D. Data Analysis:

  • Express the relaxation at each concentration as a percentage of the pre-induced contraction.

  • Plot concentration-response curves to determine the EC50 (half-maximal effective concentration) for relaxation.

G cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_measurement Measurement dissection Aorta Dissection cleaning Cleaning dissection->cleaning sectioning Sectioning into Rings cleaning->sectioning suspension Suspend Ring in Organ Bath sectioning->suspension connection Connect to Force Transducer suspension->connection equilibration Equilibration connection->equilibration contraction Induce Contraction equilibration->contraction drug_addition Cumulative Drug Addition contraction->drug_addition record_relaxation Record Relaxation drug_addition->record_relaxation

Experimental workflow for aortic ring contractility assay.

Signaling Pathways

The blockade of L-type calcium channels by this compound and diltiazem initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathway affected by these agents.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular LTCC L-type Ca2+ Channel (Cav1.2/Cav1.3) Ca_int Ca2+ LTCC->Ca_int Ca_ext Ca2+ Ca_ext->LTCC Influx Calmodulin Calmodulin Ca_int->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Phosphorylates Myosin This compound This compound This compound->LTCC Blocks Cav1.2 Diltiazem Diltiazem Diltiazem->LTCC Blocks Cav1.2/1.3

Signaling pathway of L-type calcium channel blockade.

Conclusion

This compound and diltiazem, while both targeting L-type calcium channels, represent two distinct classes of inhibitors with different profiles of selectivity and potency. This compound's high selectivity for the Cav1.2 isoform makes it an exceptional research tool for isolating the functions of this specific channel. Diltiazem's broader spectrum of activity on L-type calcium channel isoforms underpins its established therapeutic efficacy in a range of cardiovascular diseases. A thorough understanding of their comparative effects, as outlined in this guide, is crucial for the continued development of more targeted and effective therapies for cardiovascular and other channel-related disorders.

References

Unveiling the Precision of Calciseptin: A Comparative Guide to L-type Calcium Channel Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective modulation of ion channels is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of Calciseptin's inhibitory effect on L-type calcium currents against other common antagonists, supported by experimental data and detailed protocols to ensure reproducible findings.

This compound, a peptide toxin isolated from the venom of the black mamba snake, has emerged as a highly selective and potent blocker of the L-type calcium channel isoform Cav1.2.[1][2][3] This specificity offers a significant advantage over traditional L-type calcium channel blockers, which often lack discrimination between the closely related Cav1.2 and Cav1.3 isoforms.[1][2][3] Such non-selective inhibition can lead to a range of off-target effects, complicating preclinical research and therapeutic development.

Comparative Analysis of Inhibitory Potency

The inhibitory efficacy of this compound and other widely used L-type calcium channel blockers is summarized in the table below. The data highlights this compound's remarkable selectivity for the Cav1.2 channel, an attribute not shared by dihydropyridines, phenylalkylamines, or benzothiazepines.

Compound ClassCompoundTarget ChannelIC50 ValueCitation(s)
Peptide ToxinThis compound Cav1.292 ± 18 nM[3]
Cav1.3No significant inhibition[3]
DihydropyridineNifedipineCav1.222 ± 2 nM[4]
Cav1.3289 ± 30 nM[4]
NimodipineCav1.2139 ± 12 nM[5]
Cav1.32.7 ± 0.3 µM[5]
PhenylalkylamineVerapamilL-type (α1C)~110 µM[6]
BenzothiazepineDiltiazemL-type (α1C)~60 µM[6]

Note: The IC50 values for Verapamil and Diltiazem are for the general L-type calcium channel (α1C subunit, which is Cav1.2) and do not specify the isoform. Dihydropyridines show a preference for Cav1.2 but are significantly less selective than this compound.

Mechanism of Action: A Tale of Two Isoforms

This compound's inhibitory action is centered on its specific binding to the Cav1.2 channel, effectively blocking the influx of calcium ions. This blockade directly impacts cellular processes regulated by Cav1.2, such as cardiac muscle contraction.[3] In contrast, this compound exhibits a negligible effect on Cav1.3 channels, which play a crucial role in functions like the pacemaking activity of sinoatrial node cells.[3] This differential activity underscores this compound's value as a research tool to dissect the distinct physiological roles of these two L-type calcium channel isoforms.

The signaling pathway below illustrates the selective inhibition of the Cav1.2 channel by this compound.

Signaling Pathway of L-type Calcium Channel Inhibition cluster_membrane Cell Membrane Cav1_2 Cav1.2 Channel Ca_influx_1_2 Ca²⁺ Influx Cav1_2->Ca_influx_1_2 Allows Cav1_3 Cav1.3 Channel Ca_influx_1_3 Ca²⁺ Influx Cav1_3->Ca_influx_1_3 Allows This compound This compound This compound->Cav1_2 Inhibits DHP Dihydropyridines (e.g., Nifedipine) DHP->Cav1_2 Inhibits DHP->Cav1_3 Inhibits (less potent) Cellular_Response_1_2 Cav1.2-mediated Cellular Response (e.g., Contraction) Ca_influx_1_2->Cellular_Response_1_2 Triggers Cellular_Response_1_3 Cav1.3-mediated Cellular Response (e.g., Pacemaking) Ca_influx_1_3->Cellular_Response_1_3 Triggers

Caption: Selective inhibition of the Cav1.2 L-type calcium channel by this compound.

Experimental Protocols: Measuring Calcium Currents

The gold-standard method for investigating the electrophysiological properties of ion channels is the whole-cell patch-clamp technique.[7] This method allows for the direct measurement of ionic currents across the entire cell membrane.

Experimental Workflow

The following diagram outlines the key steps involved in a typical whole-cell patch-clamp experiment to assess the inhibitory effects of compounds on L-type calcium currents.

Experimental Workflow for Measuring Calcium Currents A Cell Preparation (e.g., HEK293 cells expressing Cav1.2) B Pipette Fabrication (2-5 MΩ resistance) A->B C Establish Giga-ohm Seal B->C D Rupture Membrane (Whole-cell configuration) C->D E Set Holding Potential (-80 mV) D->E F Apply Depolarizing Pulse (e.g., to 0 mV for 200 ms) E->F G Record Baseline L-type Calcium Current F->G H Perfuse with Test Compound (e.g., this compound) G->H I Record Inhibited Calcium Current H->I J Data Analysis (IC50 determination) I->J

Caption: A stepwise workflow for whole-cell patch-clamp electrophysiology.

Detailed Methodology

1. Cell Culture and Preparation:

  • Utilize a cell line stably expressing the target L-type calcium channel isoform (e.g., HEK293 cells expressing human Cav1.2).

  • Culture cells in an appropriate medium (e.g., DMEM with 10% FBS and selection antibiotics).

  • Plate cells onto glass coverslips at a low density 2-3 days prior to the experiment to ensure isolated cells suitable for patch-clamping.[7]

2. Solutions:

  • External Solution (in mM): 140 TEA-Cl, 5 BaCl₂ (as the charge carrier), 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.

  • Internal Solution (in mM): 130 CsCl, 10 EGTA, 3 MgATP, 0.3 Na₂GTP, 10 HEPES, 10 Glucose. Adjust pH to 7.2 with CsOH.

3. Electrophysiological Recording:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.[7]

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Approach a single, healthy cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.[7]

  • Clamp the cell membrane at a holding potential of -80 mV.[7]

  • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., a 200 ms step to 0 mV) at regular intervals (e.g., every 10 seconds).[7]

4. Drug Application and Data Analysis:

  • After establishing a stable baseline current recording, perfuse the chamber with the external solution containing the desired concentration of the test compound (e.g., this compound).

  • Record the current traces during and after drug application to determine the extent of inhibition.

  • To determine the IC50 value, apply a range of drug concentrations and fit the resulting dose-response curve to the Hill equation.

Conclusion

This compound stands out as a uniquely selective inhibitor of the Cav1.2 L-type calcium channel. Its high potency and specificity make it an invaluable tool for dissecting the distinct physiological and pathophysiological roles of Cav1.2 and Cav1.3 channels. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify and expand upon these findings, ultimately fostering a deeper understanding of calcium channel pharmacology and paving the way for novel therapeutic interventions.

References

A Quantitative Comparison of L-Type Calcium Channel Blockers: Calciseptin and Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent L-type calcium channel blockers: the snake venom peptide Calciseptin and the small molecule drug verapamil. By examining their potency, selectivity, and mechanisms of action, this document aims to equip researchers with the critical information needed for informed decisions in drug discovery and pharmacological studies.

Introduction to L-Type Calcium Channel Blockers

Voltage-gated L-type calcium channels (LTCCs) are crucial mediators of calcium influx into excitable cells, playing a pivotal role in cardiovascular physiology, including cardiac contractility and vascular smooth muscle tone. Their modulation is a key therapeutic strategy for conditions such as hypertension, angina, and arrhythmias. This compound, a 60-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), and verapamil, a phenylalkylamine derivative, both target these channels but exhibit distinct pharmacological profiles.

Quantitative Potency at the Molecular Target

The potency of a channel blocker is a critical determinant of its therapeutic efficacy and potential for off-target effects. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and verapamil on L-type calcium channels, primarily the Cav1.2 subtype, which is predominantly expressed in cardiac and smooth muscle.

CompoundChannel SubtypeReported IC50Experimental SystemReference
This compound Cav1.292 ± 18 nMRecombinant HEK-293T cells[1]
Verapamil Cav1.20.9 µMOverexpression cells (near physiological temperature)[2]
Verapamil L-type Ca2+ channels250 nM - 15.5 µMVarious native and cloned channels[3]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as temperature and cell type, which can significantly influence drug potency[2]. The data presented here are from separate studies and are intended to provide a general quantitative overview.

Selectivity Profile

A key differentiator between this compound and verapamil is their selectivity for different L-type calcium channel isoforms.

CompoundSelectivity ProfileReference
This compound Selective for Cav1.2 over Cav1.3. No significant reduction of Cav1.3-mediated currents was observed at concentrations up to 1 µM.[1]
Verapamil Non-selective blocker of L-type calcium channel isoforms (Cav1.2 and Cav1.3).[1]

This high selectivity of this compound for the Cav1.2 isoform makes it a valuable research tool for dissecting the specific physiological roles of this channel subtype.

Mechanism of Action and Downstream Effects

Both this compound and verapamil exert their physiological effects by blocking the influx of Ca2+ through L-type calcium channels in the cell membrane of excitable cells. This reduction in intracellular calcium concentration initiates a cascade of events, particularly in smooth muscle cells, leading to vasodilation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space L_type_Channel L-type Ca²⁺ Channel (Cav1.2) Ca_int Ca²⁺ L_type_Channel->Ca_int Ca_ext Ca²⁺ Ca_ext->L_type_Channel Influx Calmodulin Calmodulin Ca_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive Inactive MLCK CaM_complex->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC pMyosin_LC Phosphorylated Myosin Light Chain Myosin_LC->pMyosin_LC Phosphorylation Contraction Smooth Muscle Contraction pMyosin_LC->Contraction Blockers This compound or Verapamil Blockers->L_type_Channel Blockade

Experimental Protocols

The determination of the potency of L-type calcium channel blockers is predominantly carried out using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents through the channels in a single cell.

Whole-Cell Patch-Clamp Protocol for IC50 Determination
  • Cell Preparation:

    • HEK-293 cells stably expressing the human Cav1.2 channel (α1C, β2, and α2δ subunits) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

    • Cells are plated onto glass coverslips 2-3 days prior to the experiment to ensure a sparse distribution of individual cells suitable for patching.

  • Electrophysiological Recording:

    • External Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH.

    • Internal (Pipette) Solution (in mM): 135 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.

    • Patch pipettes with a resistance of 2-5 MΩ are fabricated from borosilicate glass.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol and Data Acquisition:

    • The cell is held at a holding potential of -80 mV.

    • L-type calcium currents are elicited by depolarizing voltage steps to 0 mV for 200 ms, applied at a frequency of 0.1 Hz.

    • A stable baseline current is recorded for several minutes.

    • The test compound (this compound or verapamil) is then perfused into the recording chamber at increasing concentrations.

    • The current is recorded until a steady-state block is achieved at each concentration.

  • Data Analysis:

    • The peak inward current amplitude at each concentration is measured and normalized to the baseline current.

    • The normalized data are plotted against the logarithm of the drug concentration, and the resulting dose-response curve is fitted with a Hill equation to determine the IC50 value.

Experimental_Workflow Cell_Culture Cell Culture (HEK-293 with Cav1.2) Patch_Clamp_Setup Whole-Cell Patch-Clamp Configuration Cell_Culture->Patch_Clamp_Setup Baseline_Recording Baseline Current Recording (-80mV holding, 0mV test pulse) Patch_Clamp_Setup->Baseline_Recording Drug_Application Perfusion of This compound or Verapamil (Increasing Concentrations) Baseline_Recording->Drug_Application Data_Acquisition Record Steady-State Current Inhibition Drug_Application->Data_Acquisition Data_Analysis Dose-Response Curve and IC50 Calculation Data_Acquisition->Data_Analysis

Conclusion

This comparative guide highlights the key quantitative differences between this compound and verapamil. This compound emerges as a highly potent and selective blocker of the Cav1.2 L-type calcium channel isoform, making it an invaluable tool for targeted research. Verapamil, while also an effective L-type calcium channel blocker, exhibits broader isoform specificity and a wider range of reported potencies, reflecting its more complex pharmacological profile and the influence of experimental conditions. For drug development professionals, the high selectivity of peptide toxins like this compound may inspire the design of novel therapeutics with improved target specificity and potentially fewer off-target effects. For researchers, the distinct profiles of these two compounds offer complementary tools to investigate the intricate roles of L-type calcium channels in health and disease.

References

Ensuring Reproducibility: A Comparative Guide to Calciseptin and Other L-type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental effects is paramount. This guide provides a detailed comparison of Calciseptin, a selective L-type calcium channel blocker, with other commonly used antagonists, nifedipine and verapamil. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the underlying molecular pathways, this guide aims to facilitate the design of robust and reproducible experiments in the study of L-type calcium channels.

This compound, a 60-amino acid polypeptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), is a potent and selective blocker of L-type calcium channels, with a particular preference for the Ca_v_1.2 isoform.[1] Its high specificity makes it a valuable tool for dissecting the physiological roles of these channels in various cellular processes, including muscle contraction, neurotransmission, and gene expression.[2][3] This guide will compare the performance of this compound with the widely used dihydropyridine nifedipine and the phenylalkylamine verapamil.

Comparative Performance Data

To ensure a clear and objective comparison, the following table summarizes the inhibitory potency (IC_50_ or pIC_50_) of this compound, nifedipine, and verapamil on L-type calcium channels from various experimental setups. It is crucial to note that direct comparisons of IC_50_ values across different studies should be made with caution due to variations in experimental conditions such as cell type, temperature, and specific protocols used.

CompoundChannel SubtypeCell/Tissue TypePotency (IC_50_ / pIC_50_)Reference
This compound Ca_v_1.2HEK-293T cellsIC_50_: 92 ± 18 nM[1]
Nifedipine L-typeHuman vasa vasorum arteriespIC_50_: 7.78 (equivalent to ~16.6 nM)[4]
L-typeHuman right atrial trabeculae musclepIC_50_: 6.95 (equivalent to ~112.2 nM)[4]
L-typeGuinea pig ventricular myocytesIC_50_: 0.3 µM (300 nM)[5]
Verapamil L-typeHuman vasa vasorum arteriespIC_50_: 6.26 (equivalent to ~549.5 nM)[4]
L-typeHuman right atrial trabeculae musclepIC_50_: 6.91 (equivalent to ~123.0 nM)[4]

Detailed Experimental Protocols

Reproducibility is critically dependent on detailed and standardized methodologies. The following is a comprehensive protocol for a whole-cell patch-clamp electrophysiology experiment designed to measure the inhibitory effects of this compound and other L-type calcium channel blockers.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol is designed for measuring L-type calcium channel currents in a cell line expressing the channel of interest (e.g., HEK293 cells stably expressing human Ca_v_1.2).

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the human Ca_v_1.2 channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a suitable selection antibiotic (e.g., G418).

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

2. Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl_2_, 1 MgCl_2_, 10 HEPES. Adjust pH to 7.4 with CsOH. The use of Cesium (Cs⁺) in the external and internal solutions helps to block potassium channels.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. EGTA is included to chelate intracellular calcium.

3. Pipette Fabrication:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

4. Recording Protocol:

  • Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[6]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.[6]

  • Voltage Clamp: Hold the cell at a holding potential of -80 mV to ensure channels are in a closed state.

  • Current Elicitation: Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds).[6]

5. Drug Application:

  • Record baseline currents in the external solution.

  • Perfuse the cells with increasing concentrations of the test compound (this compound, nifedipine, or verapamil) dissolved in the external solution.

  • Allow sufficient time for the drug to equilibrate at each concentration before recording the current.

6. Data Analysis:

  • Measure the peak inward calcium current at each drug concentration.

  • Construct concentration-response curves by plotting the percentage of current inhibition against the logarithm of the drug concentration.

  • Fit the data to a sigmoidal dose-response equation to determine the IC_50_ value (the concentration at which the drug inhibits 50% of the maximal current).

Visualization of Molecular Pathways and Workflows

To further aid in the understanding and reproducibility of experiments involving this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key signaling pathway affected by L-type calcium channel blockade.

experimental_workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_drug_app Drug Application & Data Acquisition cluster_analysis Data Analysis cell_culture HEK293 Cell Culture (Ca_v_1.2 expressing) plating Plating on Coverslips cell_culture->plating seal_formation Giga-ohm Seal Formation plating->seal_formation pipette_prep Pipette Fabrication (2-5 MΩ) pipette_prep->seal_formation whole_cell Whole-Cell Configuration seal_formation->whole_cell voltage_clamp Voltage Clamp (-80 mV holding) whole_cell->voltage_clamp current_elicitation Current Elicitation (Depolarizing Pulse) voltage_clamp->current_elicitation baseline Record Baseline Current current_elicitation->baseline drug_perfusion Perfuse with Test Compound baseline->drug_perfusion record_inhibition Record Inhibited Current drug_perfusion->record_inhibition concentration_response Concentration-Response Curve record_inhibition->concentration_response ic50_calc IC50 Calculation concentration_response->ic50_calc

Experimental workflow for assessing L-type calcium channel blockers.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus ltcc L-type Ca²⁺ Channel (Ca_v_1.2) ca_ion Ca²⁺ Influx ltcc->ca_ion Depolarization This compound This compound This compound->ltcc Blocks calmodulin Calmodulin (CaM) ca_ion->calmodulin Activates camkii Ca²⁺/CaM-dependent protein kinase II (CaMKII) calmodulin->camkii Activates creb CREB camkii->creb Phosphorylates (Activation) gene_expression Gene Expression (e.g., c-fos) creb->gene_expression Regulates

Signaling pathway of L-type calcium channel blockade by this compound.

By adhering to standardized protocols and understanding the underlying molecular mechanisms, researchers can enhance the reproducibility of their findings when studying this compound and other L-type calcium channel blockers. This guide serves as a foundational resource to support such efforts in the scientific community.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.